molecular formula C27H32N4O7S B1662610 SSR69071 CAS No. 344930-95-6

SSR69071

Cat. No.: B1662610
CAS No.: 344930-95-6
M. Wt: 556.6 g/mol
InChI Key: DRZXDZYWZSKFDL-UHFFFAOYSA-N
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Description

6-methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one is a pyridopyrimidine.
structure in first source

Properties

IUPAC Name

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O7S/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZXDZYWZSKFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047368
Record name SSR69071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344930-95-6
Record name SSR-69071
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344930956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR69071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SSR-69071
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96REB2D8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SSR69071

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent, orally active, and selective inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and pharmacological properties. It includes a summary of its inhibitory activity, a description of the experimental protocols used to characterize the compound, and a discussion of the downstream cellular consequences of HLE inhibition.

Core Mechanism of Action: Inhibition of Human Leukocyte Elastase

The primary mechanism of action of this compound is the direct inhibition of human leukocyte elastase (HLE). HLE is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammatory stimuli. While HLE plays a role in host defense through the degradation of foreign proteins, its excessive and unregulated activity can lead to the destruction of host tissues, particularly the elastin component of the extracellular matrix. This contributes to the pathology of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).

This compound acts as a slow-binding inhibitor of HLE, demonstrating high affinity and specificity for the human form of the enzyme. This targeted inhibition of HLE is the foundation of its therapeutic potential in mitigating the tissue damage associated with inflammatory conditions.

Quantitative Data: Inhibitory Potency and In Vivo Efficacy

The following tables summarize the key quantitative data that characterize the inhibitory activity of this compound against HLE and its efficacy in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound against Human Leukocyte Elastase

ParameterValueDescription
IC₅₀3.9 nMThe half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of HLE activity.
Kᵢ0.017 nM (16.8 pM)The inhibition constant, a measure of the affinity of this compound for HLE. A lower Kᵢ indicates a higher affinity.
kₒₙ0.183 x 10⁶ M⁻¹s⁻¹The association rate constant, describing the rate at which this compound binds to HLE.
kₒff3.11 x 10⁻⁶ s⁻¹The dissociation rate constant, describing the rate at which the this compound-HLE complex dissociates.

Table 2: Species Selectivity of this compound

SpeciesKᵢ (nM)
Human0.017
Mouse1.70
Rat3.01
Rabbit58
Porcine> 100

Table 3: In Vivo Efficacy of this compound in Preclinical Models

ModelParameterValue
HLE inhibition in mouse bronchoalveolar lavage fluid (ex vivo)ED₅₀10.5 mg/kg (p.o.)
HLE-induced lung hemorrhage in miceID₅₀2.8 mg/kg (p.o.)
Carrageenan-induced paw edema in ratsED₃₀2.2 mg/kg (p.o.)
HLE-induced paw edema in ratsED₃₀2.7 mg/kg (p.o.)

Signaling Pathways Modulated by HLE and Inhibited by this compound

While this compound is a direct enzyme inhibitor and does not target a classical signaling receptor, its action indirectly modulates cellular signaling pathways that are activated by HLE. HLE can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of various cells, including epithelial and immune cells. This can trigger pro-inflammatory signaling cascades.

One of the key pathways activated by HLE is the PAR-1-mediated pathway, which leads to the activation of the transcription factor NF-κB. NF-κB, in turn, upregulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting HLE, this compound prevents the activation of this and other pro-inflammatory signaling pathways at their origin.

Furthermore, HLE has been shown to induce apoptosis in lung epithelial cells through a pathway involving PAR-1, NF-κB, and the tumor suppressor protein p53. This leads to increased mitochondrial permeability and the activation of caspases. This compound, by blocking HLE activity, can be expected to attenuate this HLE-induced apoptosis.

Mandatory Visualizations

G cluster_0 Mechanism of HLE Inhibition by this compound HLE HLE Products Products HLE->Products Cleavage HLE_this compound Inactive Complex HLE->HLE_this compound Substrate Substrate Substrate->HLE This compound This compound This compound->HLE Inhibition This compound->HLE_this compound

Caption: Inhibition of Human Leukocyte Elastase (HLE) by this compound.

G cluster_1 Pathological Roles of Human Leukocyte Elastase Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil HLE Release HLE Release Neutrophil->HLE Release Extracellular Matrix Degradation Extracellular Matrix Degradation (e.g., Elastin) HLE Release->Extracellular Matrix Degradation Tissue Damage Tissue Damage & Inflammation Extracellular Matrix Degradation->Tissue Damage This compound This compound This compound->HLE Release Inhibits

Caption: Pathological Cascade of HLE and the Inhibitory Action of this compound.

G cluster_2 HLE-Mediated Pro-inflammatory Signaling HLE HLE PAR1 PAR-1 HLE->PAR1 Cleavage & Activation NFkB NF-κB Activation PAR1->NFkB Gene Expression Pro-inflammatory Gene Expression NFkB->Gene Expression This compound This compound This compound->HLE Inhibits

Caption: HLE-induced pro-inflammatory signaling via PAR-1 and NF-κB.

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments cited for the characterization of this compound. As the full-text primary literature was not accessible, these protocols are based on established and standardized methods for these types of assays.

In Vitro HLE Inhibition Assay
  • Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound against purified human leukocyte elastase.

  • Principle: A fluorogenic or chromogenic substrate specific for HLE is used. In the presence of active HLE, the substrate is cleaved, releasing a fluorescent or colored product that can be quantified spectrophotometrically. The addition of an inhibitor, such as this compound, reduces the rate of substrate cleavage in a concentration-dependent manner.

  • General Protocol:

    • Purified human leukocyte elastase is pre-incubated with varying concentrations of this compound in a suitable assay buffer (e.g., HEPES or Tris-HCl buffer, pH 7.5) in a 96-well microplate.

    • The enzymatic reaction is initiated by the addition of a specific HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

    • The plate is incubated at a controlled temperature (e.g., 37°C), and the increase in fluorescence or absorbance is monitored over time using a microplate reader.

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Kₘ).

In Vivo HLE-Induced Lung Hemorrhage Model
  • Objective: To assess the in vivo efficacy of this compound in preventing HLE-induced lung damage.

  • Principle: Intratracheal administration of HLE in a rodent model induces acute lung injury characterized by hemorrhage. The extent of hemorrhage can be quantified by measuring the amount of hemoglobin in the bronchoalveolar lavage fluid (BALF).

  • General Protocol:

    • Animals (e.g., mice or hamsters) are orally administered with either vehicle or varying doses of this compound.

    • After a specific time to allow for drug absorption, the animals are anesthetized.

    • A solution of human leukocyte elastase is instilled directly into the trachea.

    • After a set period (e.g., 1-4 hours), the animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a known volume of saline into the lungs.

    • The BALF is centrifuged, and the hemoglobin content in the supernatant is measured spectrophotometrically (e.g., by measuring absorbance at 540 nm) as an index of hemorrhage.

    • The ID₅₀ value (the dose that inhibits 50% of the hemorrhage) is calculated by comparing the hemoglobin levels in the treated groups to the vehicle control group.

Carrageenan-Induced Paw Edema Model
  • Objective: To evaluate the anti-inflammatory effects of this compound in a model of acute inflammation.

  • Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a local, acute, and well-characterized inflammatory response, resulting in edema (swelling). The degree of edema can be measured as an increase in paw volume.

  • General Protocol:

    • Animals (e.g., rats) are orally administered with either vehicle or varying doses of this compound.

    • After a predetermined time, the basal paw volume is measured using a plethysmometer.

    • A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.

    • Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.

    • The ED₃₀ value (the dose that produces 30% inhibition of edema) is determined from the dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of human leukocyte elastase. Its mechanism of action is centered on the direct attenuation of the destructive proteolytic activity of HLE, which is a key mediator of tissue damage in a range of inflammatory diseases. By inhibiting HLE, this compound not only prevents the degradation of the extracellular matrix but also modulates the downstream pro-inflammatory signaling pathways that are aberrantly activated by this enzyme. The robust in vitro and in vivo data support the continued investigation of this compound as a potential therapeutic agent for HLE-driven pathologies.

SSR69071: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent, selective, and orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathophysiology of various inflammatory diseases. This document provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacological characterization of this compound. Detailed experimental data are presented in tabular format to facilitate comparison, and key methodologies are described. Visual diagrams of the relevant signaling pathway, a proposed synthetic workflow, and the drug discovery logic are provided to enhance understanding.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of inhibiting human leukocyte elastase. HLE is a powerful serine protease released by neutrophils during inflammation.[1] While essential for host defense, excessive HLE activity can lead to the degradation of extracellular matrix proteins, such as elastin, causing tissue damage. This pathological activity is associated with a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Therefore, the development of a potent and selective HLE inhibitor was a key objective for therapeutic intervention.

This compound emerged from a drug discovery program at Sanofi-Synthelabo aimed at identifying small molecule inhibitors of HLE with good oral bioavailability and a favorable safety profile.

Mechanism of Action

This compound is a slow-binding, potent, and selective inhibitor of human leukocyte elastase. Its mechanism of action involves the formation of a stable, slowly reversible complex with the enzyme, effectively blocking its proteolytic activity. The inhibitory activity of this compound is highly specific for HLE, with significantly lower affinity for other related proteases, indicating a favorable selectivity profile.

Signaling Pathway of Human Leukocyte Elastase in Inflammation

HLE_Pathway cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Granule_Release Granule Release Neutrophil_Activation->Granule_Release HLE_Release HLE Release Granule_Release->HLE_Release HLE Human Leukocyte Elastase (HLE) HLE_Release->HLE Elastin Elastin HLE->Elastin degrades Proteoglycans Proteoglycans HLE->Proteoglycans degrades Collagen Collagen HLE->Collagen degrades HLE_SSR69071_Complex Inactive HLE-SSR69071 Complex HLE->HLE_SSR69071_Complex Tissue_Damage Tissue Damage & Inflammation Elastin->Tissue_Damage Proteoglycans->Tissue_Damage Collagen->Tissue_Damage This compound This compound This compound->HLE_SSR69071_Complex

Caption: Signaling pathway of HLE-mediated tissue damage and its inhibition by this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature, a plausible synthetic route can be proposed based on the chemical structure of the molecule and common organic synthesis methodologies for related compounds. The synthesis would likely involve the preparation of two key heterocyclic intermediates, a pyrido[1,2-a]pyrimidinone core and a benzisothiazol-3(2H)-one-1,1-dioxide derivative, followed by their coupling.

Proposed Synthetic Workflow for this compound

Synthesis_Workflow cluster_Intermediate1 Pyrido[1,2-a]pyrimidinone Intermediate Synthesis cluster_Intermediate2 Benzisothiazole Intermediate Synthesis cluster_FinalAssembly Final Assembly A Starting Material A (Substituted Pyridine) C Cyclization Reaction A->C B Starting Material B (e.g., Malonic acid derivative) B->C D Introduction of Piperidinoethoxy Side Chain C->D E Intermediate 1 (Pyrido[1,2-a]pyrimidinone core) D->E K Coupling Reaction (e.g., Williamson ether synthesis) E->K F Starting Material C (Substituted Benzene) G Sulfonylation F->G H Cyclization G->H I Functional Group Manipulation H->I J Intermediate 2 (Benzisothiazole core) I->J J->K L Purification (e.g., Chromatography) K->L This compound This compound L->this compound Drug_Development_Logic A Unmet Medical Need (Inflammatory Diseases) B Target Identification (Human Leukocyte Elastase) A->B C High-Throughput Screening & Lead Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E Identification of this compound (Potency, Selectivity, Oral Bioavailability) D->E F In Vitro Characterization (Enzyme kinetics, Cellular assays) E->F G In Vivo Proof of Concept (Animal Models of Inflammation) F->G H Preclinical Development (Pharmacokinetics, Toxicology) G->H I Clinical Candidate Nomination H->I

References

SSR69071: A Potent and Selective Inhibitor of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent, orally active, and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the binding affinity of this compound to HNE, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways modulated by HNE inhibition. The exceptional potency of this compound, with a picomolar binding affinity, underscores its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers in the fields of inflammation, respiratory diseases, and drug discovery.

Binding Affinity and Kinetic Parameters of this compound

This compound exhibits a remarkably high binding affinity for human neutrophil elastase, functioning as a competitive and slow tight-binding inhibitor.[1] This mode of inhibition is characterized by an initial weak binding followed by a slower conformational change that results in a more stable, high-affinity complex.

Quantitative Data Summary

The binding affinity and kinetic parameters of this compound for HNE and its selectivity over elastases from other species are summarized in the table below.

ParameterValueSpeciesReference
Inhibition Constant (Ki) 0.0168 nM (16.8 pM) Human [1][2]
1.8 nMMouse[1][2]
3 nMRat[1][2]
58 nMRabbit[1][2]
Association Rate Constant (kon) 0.183 x 106 M-1s-1Human[2]
Dissociation Rate Constant (koff) 3.11 x 10-6 s-1Human[2]
IC50 3.9 nMHuman[3]

Experimental Protocols

Determination of Kinetic Parameters (Ki, kon, koff) for Slow Tight-Binding Inhibition

The determination of the kinetic parameters for a slow tight-binding inhibitor like this compound requires a specific experimental approach that accounts for the time-dependent nature of the inhibition.

Objective: To determine the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) of this compound for human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • 96-well microplates (black, for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of HNE in assay buffer. The final enzyme concentration in the assay should be low, ideally close to or below the expected Ki value, though this may not be feasible for very potent inhibitors.

    • Prepare a series of dilutions of this compound in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer and the this compound dilutions.

    • Initiate the reaction by adding HNE to the wells.

    • Immediately after adding the enzyme, add the fluorogenic substrate.

    • Monitor the increase in fluorescence over time in a kinetic mode using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm). The readings should be taken at frequent intervals (e.g., every 30 seconds) for a sufficient duration to observe the progress curves reaching a steady state.

  • Data Analysis:

    • The progress curves (fluorescence vs. time) will show an initial burst of activity followed by a slower, time-dependent decrease in the reaction rate as the enzyme-inhibitor complex equilibrates.

    • Fit the progress curves to the appropriate equation for slow tight-binding inhibition to determine the apparent first-order rate constant for the onset of inhibition (kobs) for each inhibitor concentration.

    • Plot kobs versus the inhibitor concentration ([I]).

    • For a one-step binding model, the data can be fitted to the equation: kobs = koff + kon * ([I]) The slope of this plot gives kon, and the y-intercept gives koff. The Ki can then be calculated as koff / kon.

    • For a two-step binding model (initial weak binding followed by isomerization), a more complex analysis is required, often involving non-linear regression of the kobs vs. ([I]) plot.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_hne Prepare HNE Solution add_reagents Add Buffer, this compound, and HNE to Plate prep_hne->add_reagents prep_ssr Prepare this compound Dilutions prep_ssr->add_reagents prep_sub Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_sub->add_substrate add_reagents->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence plot_progress Plot Progress Curves (Fluorescence vs. Time) read_fluorescence->plot_progress fit_curves Fit Curves to Slow-Binding Inhibition Model plot_progress->fit_curves determine_kobs Determine k_obs for each [this compound] fit_curves->determine_kobs plot_kobs Plot k_obs vs. [this compound] determine_kobs->plot_kobs calculate_params Calculate k_on, k_off, and K_i plot_kobs->calculate_params

Workflow for determining the kinetic parameters of this compound.

Signaling Pathways Modulated by Human Neutrophil Elastase Inhibition

Human neutrophil elastase is a key mediator of inflammation and tissue destruction. Its inhibition by this compound is expected to modulate several downstream signaling pathways that are aberrantly activated in inflammatory conditions.

Toll-Like Receptor (TLR) Signaling and NF-κB Activation

HNE can cleave and activate Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting HNE, this compound can prevent the aberrant activation of TLRs and subsequent NF-κB-mediated pro-inflammatory gene expression.

Signaling Pathway of HNE-Mediated NF-κB Activation

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_NFkB_activation HNE Human Neutrophil Elastase (HNE) TLR Toll-Like Receptor (TLR) HNE->TLR Cleavage & Activation This compound This compound This compound->HNE Inhibition MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB IκBα_degradation IκBα Degradation IKK_complex->IκBα_degradation Leads to IκBα->NFκB Inhibition nucleus Nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription NFκB_translocation NF-κB Translocation IκBα_degradation->NFκB_translocation NFκB_translocation->nucleus G HNE Human Neutrophil Elastase (HNE) Receptor Cell Surface Receptor (e.g., EGFR, PARs) HNE->Receptor Activation This compound This compound This compound->HNE Inhibition MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) Receptor->MAPK_cascade Initiates Cellular_Response Cellular Responses: - Proliferation - Inflammation - Cytokine Production MAPK_cascade->Cellular_Response Leads to

References

SSR69071: A Comprehensive Technical Review of Species Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR69071 is a potent, orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1] This technical guide provides an in-depth analysis of the species selectivity and available cross-reactivity data for this compound. The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound for preclinical and clinical development.

Data Presentation

Quantitative Analysis of Species Selectivity

The inhibitory activity of this compound exhibits significant species-dependent variation. The compound demonstrates the highest affinity for human leukocyte elastase, with progressively lower potency against elastase from other species. This selectivity is critical for the interpretation of preclinical efficacy and safety data.

Species Enzyme Inhibitory Constant (Ki) IC50
HumanLeukocyte Elastase (HLE)0.017 nM[1]3.9 nM[1]
MouseElastase1.70 nM[1]-
RatElastase3.01 nM[1]-
RabbitElastase58 nM[1]-
PorcineElastase> 100 nM[1]-
In Vivo Efficacy Across Species

Preclinical studies in rodent models of inflammation and tissue injury have demonstrated the in vivo efficacy of this compound.

Species Model Endpoint Efficacy
MouseHLE-induced Lung HemorrhageInhibition of HemorrhageID50 = 2.8 mg/kg[1]
RatCarrageenan-induced Paw EdemaReduction in EdemaED30 = 2.2 mg/kg
RatHLE-induced Paw EdemaReduction in EdemaED30 = 2.7 mg/kg

Cross-Reactivity Profile

As of the latest available data, a comprehensive cross-reactivity profile of this compound against a broad panel of proteases and other off-target proteins has not been published in the public domain. While this compound is described as a selective HLE inhibitor, the extent of its activity against other related serine proteases (e.g., neutrophil proteinase 3, cathepsin G) or unrelated enzymes remains to be fully characterized. The absence of such data represents a significant information gap and should be a key consideration for further development.

Experimental Protocols

In Vitro Elastase Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of this compound against elastase from different species.

Materials:

  • Purified elastase (human, mouse, rat, rabbit, porcine)

  • This compound

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a fixed volume of the diluted inhibitor to the wells of the 96-well plate.

  • Add a solution of the respective species' elastase to each well and incubate for a defined pre-incubation period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an appropriate excitation and emission wavelength (e.g., Ex/Em = 380/460 nm).

  • Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo HLE-Induced Lung Hemorrhage in Mice

This protocol describes a model to assess the in vivo efficacy of this compound in an acute lung injury model.

Procedure:

  • Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage).

  • After a specified pre-treatment time, intratracheally instill a solution of human leukocyte elastase (HLE) to induce lung hemorrhage.

  • At a predetermined time point after HLE instillation, euthanize the animals.

  • Perform bronchoalveolar lavage (BAL) with saline.

  • Centrifuge the BAL fluid to pellet cells.

  • Measure the amount of hemoglobin in the supernatant spectrophotometrically to quantify the extent of hemorrhage.

  • Calculate the dose-dependent inhibition of hemorrhage by this compound to determine the ID50.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard model of acute inflammation to evaluate the anti-inflammatory effects of this compound.

Procedure:

  • Administer this compound or vehicle control to rats (e.g., intraperitoneally or orally).

  • After a defined pre-treatment period, inject a solution of carrageenan into the subplantar region of the rat's hind paw to induce localized inflammation and edema.[2][3]

  • Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Calculate the percentage increase in paw volume compared to the pre-injection baseline.

  • Determine the dose-dependent reduction in paw edema by this compound to calculate the ED30.

Mandatory Visualizations

Signaling Pathways of Human Leukocyte Elastase (HLE)

HLE_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_muc1 MUC1 Transcription HLE_apoptosis Human Leukocyte Elastase (HLE) PAR1 PAR-1 HLE_apoptosis->PAR1 NFkB NF-κB PAR1->NFkB p53 p53 NFkB->p53 Mitochondrial_Permeability Increased Mitochondrial Permeability p53->Mitochondrial_Permeability Apoptosis Apoptosis Mitochondrial_Permeability->Apoptosis HLE_muc1 Human Leukocyte Elastase (HLE) PKCdelta PKCδ HLE_muc1->PKCdelta Duox1 Duox1 PKCdelta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 MUC1 MUC1 Transcription ERK12->MUC1

Caption: HLE-mediated signaling pathways leading to apoptosis and MUC1 transcription.

Experimental Workflow for In Vitro Inhibition Assay

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of this compound start->prepare_reagents add_inhibitor Add Inhibitor to 96-well Plate prepare_reagents->add_inhibitor add_enzyme Add Elastase Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Measurement of Fluorescence add_substrate->measure_fluorescence analyze_data Calculate % Inhibition and IC50/Ki measure_fluorescence->analyze_data end End analyze_data->end In_Vivo_Workflow start Select Animal Model lung_hemorrhage HLE-induced Lung Hemorrhage (Mouse) start->lung_hemorrhage paw_edema Carrageenan-induced Paw Edema (Rat) start->paw_edema administer_compound Administer this compound or Vehicle lung_hemorrhage->administer_compound paw_edema->administer_compound induce_pathology Induce Pathology administer_compound->induce_pathology assess_endpoint Assess Primary Endpoint induce_pathology->assess_endpoint data_analysis Analyze Data and Determine Efficacy (ID50/ED30) assess_endpoint->data_analysis end Conclusion data_analysis->end

References

The Potent and Orally Active Human Leukocyte Elastase Inhibitor: A Technical Overview of SSR69071

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of SSR69071, a potent and selective inhibitor of human leukocyte elastase (HLE). The information presented herein is compiled from preclinical studies to support further research and development of this compound for inflammatory diseases.

Pharmacodynamics

This compound is a potent inhibitor of HLE, demonstrating significant activity in both biochemical and in vivo models. Its mechanism of action is the direct inhibition of HLE, a serine protease implicated in the pathology of various inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.

In Vitro Inhibition of Human Leukocyte Elastase

This compound exhibits a strong inhibitory profile against HLE. The key pharmacodynamic parameters are summarized in the table below.

ParameterValueSpecies
Ki (Inhibition Constant) 0.0168 ± 0.0014 nMHuman
kon (Inactivation Rate Constant) 0.183 ± 0.013 x 10^6 M⁻¹s⁻¹Human
koff (Dissociation Rate Constant) 3.11 ± 0.37 x 10⁻⁶ s⁻¹Human

Table 1: In Vitro Inhibitory Activity of this compound against Human Leukocyte Elastase [1]

Species Selectivity

The inhibitory activity of this compound was assessed against elastase from various species, demonstrating a higher affinity for the human enzyme.

SpeciesKi (nM)
Human 0.0168
Rat 3
Mouse 1.8
Rabbit 58

Table 2: Species Selectivity of this compound for Elastase Inhibition [1]

In Vivo Efficacy

The oral administration of this compound has been shown to be effective in animal models of HLE-induced inflammation.

ModelParameterValue (mg/kg, p.o.)Species
HLE Inhibition in Bronchoalveolar Lavage Fluid (ex vivo) ED₅₀10.5Mice
HLE-Induced Acute Lung Hemorrhage ED₅₀2.8Mice
Carrageenan-Induced Paw Edema ED₃₀2.2Rats
HLE-Induced Paw Edema ED₃₀2.7Rats

Table 3: In Vivo Pharmacodynamic Activity of Orally Administered this compound [1]

Pharmacokinetics

Preclinical studies indicate that this compound is an orally active compound with good penetration into respiratory tissues.[1] A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not publicly available. However, based on its oral activity in preclinical models, a general overview of the likely pharmacokinetic pathway is presented. For comparison, pharmacokinetic data for another oral neutrophil elastase inhibitor, AZD9668, is provided. In healthy volunteers and patients with COPD, AZD9668 was well tolerated, with a median time to peak plasma concentration of 0.5 - 1.5 hours and a short elimination half-life. Approximately 40% of AZD9668 was eliminated renally as the unchanged compound.[2][3]

General Pharmacokinetic Workflow

Pharmacokinetics Oral Oral Administration Absorption Gastrointestinal Absorption Oral->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism Target Target Tissue (e.g., Lungs) Distribution->Target Excretion Excretion (Renal/Fecal) Metabolism->Excretion HLE_Inhibition_Assay Start Prepare Assay Buffer and Reagents Add_HLE Add Human Leukocyte Elastase to microplate wells Start->Add_HLE Add_Inhibitor Add this compound (or vehicle control) Add_HLE->Add_Inhibitor Incubate1 Incubate at room temperature Add_Inhibitor->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate and protect from light Add_Substrate->Incubate2 Measure Measure Fluorescence (Excitation/Emission) Incubate2->Measure Analyze Calculate Ki, kon, koff Measure->Analyze Lung_Hemorrhage_Model Start Acclimatize Mice Administer_Drug Administer this compound (p.o.) or vehicle control Start->Administer_Drug Anesthetize Anesthetize mice Administer_Drug->Anesthetize Instill_HLE Intratracheal Instillation of Human Leukocyte Elastase Anesthetize->Instill_HLE Time_Lapse Allow injury to develop (e.g., 1 hour) Instill_HLE->Time_Lapse Euthanize Euthanize mice Time_Lapse->Euthanize Lavage Perform Bronchoalveolar Lavage (BAL) Euthanize->Lavage Analyze_BAL Measure hemoglobin content in BAL fluid Lavage->Analyze_BAL Calculate_ED50 Calculate ED₅₀ Analyze_BAL->Calculate_ED50 Paw_Edema_Model Start Acclimatize Rats Administer_Drug Administer this compound (p.o.) or vehicle control Start->Administer_Drug Measure_Baseline Measure baseline paw volume Administer_Drug->Measure_Baseline Inject_Carrageenan Inject Carrageenan into the subplantar region of the hind paw Measure_Baseline->Inject_Carrageenan Time_Lapse Monitor paw volume over time (e.g., up to 5 hours) Inject_Carrageenan->Time_Lapse Measure_Final Measure final paw volume Time_Lapse->Measure_Final Calculate_Inhibition Calculate percent inhibition of edema and determine ED₃₀ Measure_Final->Calculate_Inhibition HLE_Signaling cluster_inhibition This compound Action cluster_pathways Downstream Effects of HLE This compound This compound HLE Human Leukocyte Elastase (HLE) This compound->HLE Inhibition PAR1 Protease-Activated Receptor 1 (PAR-1) HLE->PAR1 ECM Extracellular Matrix Degradation HLE->ECM NFkB NF-κB Activation PAR1->NFkB Tissue_Damage Tissue Damage ECM->Tissue_Damage p53 p53 Activation NFkB->p53 Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis

References

In Vitro Characterization of SSR69071: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent and selective, orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases. This document provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, inhibitory kinetics, and selectivity profile. Detailed experimental methodologies for key assays are presented to enable replication and further investigation. Signaling pathways associated with HLE are also illustrated to provide a contextual understanding of the inhibitor's mechanism of action.

Introduction

Human leukocyte elastase (HLE), also known as neutrophil elastase, is a powerful serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, HLE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin. While HLE plays a crucial role in host defense, its dysregulation and excessive activity are associated with tissue damage in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.

This compound has emerged as a high-affinity inhibitor of HLE, demonstrating potential as a therapeutic agent for these debilitating diseases.[1] This guide details the essential in vitro studies that define the biochemical and pharmacological profile of this compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human leukocyte elastase and its selectivity over elastases from other species have been determined through rigorous kinetic studies. The key quantitative parameters are summarized in the tables below.

Table 1: Inhibitory Potency of this compound against Human Leukocyte Elastase (HLE)
ParameterValueUnit
IC503.9nM
Ki0.0168 ± 0.0014nM
kon0.183 ± 0.013 x 106M-1s-1
koff3.11 ± 0.37 x 10-6s-1

Data sourced from Kapui et al., 2003.[1]

Table 2: Species Selectivity of this compound
SpeciesKiUnitSelectivity (fold vs. Human)
Human0.017nM1
Mouse1.70nM100
Rat3.01nM177
Rabbit58nM3412
Porcine>100nM>5882

Data compiled from available research.[1]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Determination of IC50 and Ki for HLE

The inhibitory activity of this compound on HLE is determined using a fluorometric inhibition assay.

Materials:

  • Human Leukocyte Elastase (HLE), purified

  • This compound

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add a fixed concentration of HLE to each well.

  • Add the varying concentrations of this compound to the wells containing HLE and incubate for a predetermined time at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates).

  • Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition (calculated relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • The inhibition constant (Ki) for this slow-binding inhibitor is calculated from the IC50 value and the kinetic parameters of the enzyme-substrate reaction using the Cheng-Prusoff equation, taking into account the pre-incubation time and the mechanism of inhibition.

Determination of Association (kon) and Dissociation (koff) Rate Constants

The slow-binding nature of this compound allows for the determination of the association and dissociation rate constants.

Protocol:

  • Follow the initial steps of the IC50 determination protocol.

  • To determine kon , monitor the progress of the reaction continuously immediately after the addition of the inhibitor to the enzyme and substrate mixture. The rate of onset of inhibition is measured at different inhibitor concentrations. The apparent first-order rate constant for the establishment of equilibrium is plotted against the inhibitor concentration to determine kon.

  • To determine koff , pre-incubate the enzyme with a high concentration of this compound to form the enzyme-inhibitor complex. Then, rapidly dilute the complex into a solution containing the substrate. The recovery of enzyme activity over time is monitored, and the data is fitted to a first-order equation to calculate koff.

Signaling Pathway and Experimental Workflow

Human Leukocyte Elastase (HLE) Inflammatory Pathway

HLE is a key mediator in the inflammatory cascade. Its release from activated neutrophils leads to the degradation of extracellular matrix components and the activation of pro-inflammatory signaling pathways. This compound acts by directly inhibiting HLE, thereby mitigating these downstream effects.

HLE_Pathway cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 HLE Release & Action cluster_3 Inhibition cluster_4 Pathological Outcomes Pathogens Pathogens Neutrophil Neutrophil Pathogens->Neutrophil Cytokines Cytokines Cytokines->Neutrophil Immune Complexes Immune Complexes Immune Complexes->Neutrophil HLE_Release HLE Release Neutrophil->HLE_Release HLE HLE HLE_Release->HLE ECM_Degradation ECM Degradation (Elastin, Collagen) HLE->ECM_Degradation Signaling_Activation Pro-inflammatory Signaling HLE->Signaling_Activation Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation Chronic Inflammation Signaling_Activation->Inflammation This compound This compound This compound->HLE IC50_Workflow start Start prep_reagents Prepare Reagents (HLE, this compound, Substrate, Buffer) start->prep_reagents serial_dilution Serial Dilution of this compound prep_reagents->serial_dilution plate_setup Plate Setup in 96-well format serial_dilution->plate_setup add_hle Add HLE to wells plate_setup->add_hle add_inhibitor Add this compound dilutions add_hle->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calculate_velocity Calculate Initial Velocities read_fluorescence->calculate_velocity plot_data Plot % Inhibition vs. [this compound] calculate_velocity->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50 end End determine_ic50->end

References

Unraveling SSR69071: A Technical Guide for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of inflammatory diseases is a rapidly evolving field, with a constant search for novel therapeutic agents that can effectively modulate the complex signaling pathways driving these conditions. While information on the specific compound "SSR69071" is not publicly available in the current scientific literature, this guide will provide a comprehensive framework for investigating a novel anti-inflammatory compound, using established methodologies and data presentation standards relevant to the field. We will explore the common experimental protocols, key signaling pathways in inflammation, and data interpretation strategies that would be essential for characterizing a compound like this compound.

Section 1: Characterizing the Anti-Inflammatory Profile of a Novel Compound

The initial investigation of a potential anti-inflammatory drug involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

In Vitro Evaluation

The first step is to assess the compound's direct effects on immune cells and inflammatory mediators. A standard approach involves utilizing cell-based assays to measure the inhibition of key pro-inflammatory cytokines and enzymes.

Table 1: In Vitro Anti-Inflammatory Activity of a Novel Compound

Assay TypeCell LineStimulantMeasured MediatorIC50 (nM)
Cytokine ReleaseHuman PBMCsLPSTNF-αData
Cytokine ReleaseHuman PBMCsLPSIL-6Data
Cytokine ReleaseHuman PBMCsLPSIL-1βData
Enzyme ActivityMurine MacrophagesIFN-γ + LPSiNOS (Nitric Oxide)Data
Enzyme ActivityHuman Whole BloodLPSCOX-2 (PGE2)Data

IC50 values represent the concentration of the compound required to inhibit 50% of the mediator's production or activity.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cytokine inhibition against the log concentration of the compound.

In Vivo Evaluation

Following promising in vitro results, the compound's efficacy is tested in animal models of inflammatory diseases. These models aim to mimic the pathophysiology of human conditions such as rheumatoid arthritis and inflammatory bowel disease.[1]

Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupDose (mg/kg)Route of AdministrationArthritis Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)
Vehicle Control-OralDataData
Compound X10OralDataData
Compound X30OralDataData
Positive Control (e.g., Methotrexate)1IntraperitonealDataData
  • Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of 8-10 week old male DBA/1J mice.[2]

  • Booster: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Treatment: Upon the first signs of arthritis (typically around day 24-28), randomize the mice into treatment groups and begin daily administration of the test compound, vehicle, or a positive control.

  • Clinical Assessment: Monitor the mice daily for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring based on erythema and swelling of the joints.

  • Histopathology: At the end of the study, collect the paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and anti-collagen antibodies.

Section 2: Elucidating the Mechanism of Action through Signaling Pathway Analysis

Understanding how a compound exerts its anti-inflammatory effects is crucial for its development. This involves investigating its impact on key intracellular signaling pathways that regulate the inflammatory response. Major inflammatory signaling pathways include the NF-κB, MAPK, and JAK-STAT pathways.[3][4]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes NF_kappa_B->Pro_inflammatory_genes Induces Transcription This compound This compound This compound->IKK_complex Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three main MAPK families are ERK, JNK, and p38.

MAPK_Pathway cluster_cascade MAPK Cascade Stress_Signal Stress Signal (e.g., Cytokines) TAK1 TAK1 Stress_Signal->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Drives This compound This compound This compound->p38 Inhibits

Caption: Potential inhibitory effect of this compound on the p38 MAPK pathway.

  • Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with the test compound and a stimulant (e.g., LPS). After the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Section 3: Workflow for Preclinical Development of an Anti-Inflammatory Agent

The preclinical development of a compound like this compound follows a structured workflow to ensure a thorough evaluation of its safety and efficacy before it can be considered for clinical trials.

Preclinical_Workflow Discovery Compound Discovery and Synthesis In_Vitro In Vitro Screening (Potency, Selectivity) Discovery->In_Vitro In_Vivo In Vivo Efficacy (Disease Models) In_Vitro->In_Vivo ADME_Tox ADME/Tox Studies (Pharmacokinetics, Safety) In_Vivo->ADME_Tox IND Investigational New Drug (IND) Application ADME_Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: A streamlined workflow for the preclinical development of a novel anti-inflammatory drug.

Conclusion

While specific data for this compound is not available, this guide provides a robust framework for the comprehensive evaluation of any novel anti-inflammatory compound. By employing the detailed experimental protocols, adhering to standardized data presentation, and systematically investigating the underlying mechanisms of action, researchers can effectively characterize the therapeutic potential of new drug candidates for the treatment of inflammatory diseases. The structured approach outlined here is essential for advancing promising compounds from the laboratory to clinical application, ultimately benefiting patients suffering from these debilitating conditions.

References

The Role of SSR69071 in Acute Lung Injury: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to compromised gas exchange and high mortality rates. A key mediator in the pathogenesis of ALI/ARDS is human leukocyte elastase (HLE), a potent serine protease released by activated neutrophils. HLE contributes to lung tissue destruction, increased vascular permeability, and amplification of the inflammatory cascade. SSR69071, a potent and selective inhibitor of HLE, has demonstrated significant efficacy in preclinical models of acute lung injury, positioning it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the role of this compound in ALI models, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

The Role of Human Leukocyte Elastase (HLE) in Acute Lung Injury

Human leukocyte elastase is a key player in the pathophysiology of ALI and ARDS.[1][2][3] During an inflammatory response, neutrophils are recruited to the lungs and, upon activation, release HLE from their azurophilic granules.[1] Unregulated HLE activity in the lung microenvironment leads to:

  • Extracellular Matrix Degradation: HLE degrades critical components of the lung parenchyma, including elastin, collagen, and proteoglycans, leading to structural damage.

  • Increased Vascular Permeability: By damaging endothelial cells and cleaving cell adhesion molecules, HLE disrupts the alveolar-capillary barrier, resulting in pulmonary edema.[1]

  • Pro-inflammatory Effects: HLE can amplify the inflammatory response by cleaving and activating pro-inflammatory cytokines and chemokines, and by inactivating endogenous protease inhibitors.[2]

The central role of HLE in ALI is supported by evidence from various animal models, including those induced by endotoxin (LPS) and sepsis, where elevated levels of HLE are observed and the use of HLE inhibitors attenuates lung injury.[1][4][5]

This compound: A Potent and Selective HLE Inhibitor

This compound, with the chemical name 2-(9-(2-piperidinoethoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methylethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, is a potent and selective inhibitor of human leukocyte elastase. Its inhibitory activity is a key therapeutic mechanism for mitigating the pathological consequences of excessive HLE activity in ALI.

Quantitative Data on this compound Efficacy

The following table summarizes the in vitro and in vivo efficacy of this compound in preclinical models.

ParameterSpecies/ModelValueReference
Inhibition Constant (Ki) Human Leukocyte Elastase (in vitro)0.0168 ± 0.0014 nM
Inactivation Constant (kon) Human Leukocyte Elastase (in vitro)0.183 ± 0.013 x 106 M-1s-1
Dissociation Rate Constant (koff) Human Leukocyte Elastase (in vitro)3.11 ± 0.37 x 10-6 s-1
ED50 (Ex vivo HLE inhibition in BALF) Mouse10.5 mg/kg p.o.
ED50 (HLE-induced acute lung hemorrhage) Mouse2.8 mg/kg p.o.
ED30 (Carrageenan-induced paw edema) Rat2.2 mg/kg p.o.
ED30 (HLE-induced paw edema) Rat2.7 mg/kg p.o.

Experimental Protocols

HLE-Induced Acute Lung Hemorrhage Model in Mice

This model directly assesses the in vivo efficacy of HLE inhibitors in preventing lung injury caused by exogenous HLE.

Materials:

  • Human Leukocyte Elastase (HLE)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Saline

  • Mice (specific strain to be reported, e.g., C57BL/6)

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: A cohort of mice is orally administered with this compound at various doses. A control group receives the vehicle.

  • Anesthesia: After a specified time post-drug administration (e.g., 1 hour), mice are anesthetized.

  • Intratracheal Instillation of HLE: A solution of HLE in saline is instilled directly into the trachea of the anesthetized mice.

  • Euthanasia and Sample Collection: At a predetermined time point after HLE instillation (e.g., 1-4 hours), mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF).

  • Analysis of Lung Hemorrhage: The degree of lung hemorrhage is quantified by measuring the amount of hemoglobin or red blood cells in the BALF.

  • Data Analysis: The dose-dependent effect of this compound on reducing HLE-induced lung hemorrhage is analyzed to determine the ED50.

Signaling Pathways and Visualizations

Signaling Pathway of HLE-Mediated Acute Lung Injury and Inhibition by this compound

The following diagram illustrates the central role of HLE in the inflammatory cascade of ALI and the mechanism of action of this compound.

HLE_Pathway cluster_inflammation Inflammatory Stimuli (e.g., Sepsis, LPS) cluster_neutrophil Neutrophil Activation cluster_hle HLE Release & Activity cluster_injury Pathophysiological Outcomes cluster_intervention Therapeutic Intervention Inflammation Inflammatory Stimuli Neutrophil Neutrophil Activation & Recruitment Inflammation->Neutrophil HLE Human Leukocyte Elastase (HLE) Release Neutrophil->HLE ECM Extracellular Matrix Degradation HLE->ECM Permeability Increased Vascular Permeability HLE->Permeability Cytokines Pro-inflammatory Cytokine Activation HLE->Cytokines ALI Acute Lung Injury (ALI) ECM->ALI Permeability->ALI Cytokines->ALI This compound This compound This compound->HLE

Caption: HLE-mediated ALI pathway and this compound inhibition.

Experimental Workflow for Evaluating this compound in an HLE-Induced ALI Model

The diagram below outlines the key steps in the preclinical evaluation of this compound.

Experimental_Workflow Start Start Animal_Grouping Animal Grouping (Control vs. This compound treated) Start->Animal_Grouping Drug_Admin Oral Administration (Vehicle or this compound) Animal_Grouping->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia HLE_Instillation Intratracheal Instillation of HLE Anesthesia->HLE_Instillation Incubation Incubation Period HLE_Instillation->Incubation Euthanasia Euthanasia & Sample Collection Incubation->Euthanasia BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Quantify Hemorrhage) Euthanasia->BALF_Analysis Data_Analysis Data Analysis (Determine ED50) BALF_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HLE-induced ALI model with this compound.

Conclusion

This compound is a potent and selective inhibitor of human leukocyte elastase with demonstrated efficacy in a relevant preclinical model of acute lung injury. Its mechanism of action directly targets a key driver of the inflammatory and destructive processes in ALI and ARDS. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for these life-threatening conditions. Further studies in a broader range of ALI models, such as those induced by LPS or sepsis, would be beneficial to fully elucidate its therapeutic potential.

References

SSR69071: A Novel Neutrophil Elastase Inhibitor for the Attenuation of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to ischemic tissue exacerbates cellular damage. This complex pathological process is a significant concern in clinical scenarios such as myocardial infarction, stroke, and organ transplantation. A key mediator in the inflammatory cascade of I/R injury is neutrophil elastase (NE), a serine protease released by activated neutrophils that contributes to tissue degradation and dysfunction. SSR69071 is a potent and selective inhibitor of neutrophil elastase that has demonstrated significant cardioprotective effects in preclinical models of myocardial I/R injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and the underlying signaling pathways involved in its protective effects.

Introduction to this compound

This compound, chemically identified as 2-(9-(2-piperidinoethoxy)-4-oxo-4H-pyridol[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methyethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide hemihydrate, is a novel and selective inhibitor of neutrophil elastase[1]. By targeting a critical component of the inflammatory response that accompanies ischemia-reperfusion, this compound presents a promising therapeutic strategy to mitigate tissue damage and improve outcomes in conditions characterized by I/R injury.

Mechanism of Action: Inhibition of Neutrophil Elastase

During ischemia and subsequent reperfusion, neutrophils are recruited to the affected tissue, where they become activated and release a variety of cytotoxic substances, including reactive oxygen species and proteolytic enzymes[2]. Among these, neutrophil elastase plays a significant role in the pathogenesis of I/R injury by degrading components of the extracellular matrix, such as elastin, collagen, and fibronectin. This enzymatic activity leads to endothelial and myocyte damage, increased vascular permeability, and amplification of the inflammatory response[2][3].

This compound exerts its protective effect by directly and selectively inhibiting the enzymatic activity of neutrophil elastase. This inhibition attenuates the downstream detrimental effects of NE, thereby preserving tissue integrity and function.

Effects on Ischemia-Reperfusion Injury: Quantitative Data

Preclinical studies have demonstrated the efficacy of this compound in a rabbit model of myocardial ischemia-reperfusion injury. Administration of this compound resulted in a significant reduction in myocardial infarct size.

Compound Dose (mg/kg, i.v.) Administration Time Infarct Size Reduction (%) P-value Reference
This compound3Before Ischemia39<0.05[1]
This compound3Prior to Reperfusion37<0.05[1]
This compound1Prior to ReperfusionSignificant Reduction (exact % not specified)-[1]

These findings highlight the therapeutic potential of this compound in reducing the extent of tissue death following an ischemic event, even when administered at the time of reperfusion, a clinically relevant scenario. The cardioprotective activity of this compound was directly associated with the inhibition of cardiac elastase activity[1].

Proposed Signaling Pathway of this compound in Cardioprotection

While the direct target of this compound is neutrophil elastase, its downstream effects are likely mediated through the modulation of key intracellular signaling pathways involved in cell survival and inflammation. Based on studies with other neutrophil elastase inhibitors and the known pathophysiology of I/R injury, a proposed signaling pathway for this compound's protective effects involves the preservation of the Insulin Receptor Substrate-1 (IRS-1)/Akt signaling cascade.

Neutrophil elastase has been shown to degrade IRS-1, a critical docking protein in the insulin and insulin-like growth factor signaling pathways[1][4]. The degradation of IRS-1 impairs the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt (also known as protein kinase B). The PI3K/Akt pathway is a well-established pro-survival signaling cascade that promotes cell survival by inhibiting apoptosis and reducing inflammation[5][6].

By inhibiting neutrophil elastase, this compound is hypothesized to prevent the degradation of IRS-1, thereby preserving the integrity of the PI3K/Akt signaling pathway. This leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins and activate anti-inflammatory signaling.

SSR69071_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cardiomyocyte) Ischemia/Reperfusion Ischemia/Reperfusion Neutrophil_Activation Neutrophil_Activation Ischemia/Reperfusion->Neutrophil_Activation induces NE Neutrophil Elastase (NE) Neutrophil_Activation->NE releases IRS-1 IRS-1 NE->IRS-1 degrades This compound This compound This compound->NE inhibits PI3K PI3K IRS-1->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes

Proposed signaling pathway of this compound in cardioprotection.

Experimental Protocols

The following sections detail the methodologies for evaluating the efficacy of this compound in a preclinical model of myocardial ischemia-reperfusion injury.

Animal Model and Surgical Procedure

A well-established rabbit model of myocardial ischemia-reperfusion is utilized to assess the cardioprotective effects of this compound.

Experimental_Workflow Start Start Anesthesia Anesthetize Rabbit (e.g., pentobarbital) Start->Anesthesia Ventilation Intubate and Ventilate Anesthesia->Ventilation Thoracotomy Left Thoracotomy Ventilation->Thoracotomy Coronary_Ligation Ligate Coronary Artery (30 min Ischemia) Thoracotomy->Coronary_Ligation SSR69071_Admin Administer this compound (i.v.) (or vehicle control) Coronary_Ligation->SSR69071_Admin Reperfusion Release Ligature (120 min Reperfusion) SSR69071_Admin->Reperfusion Euthanasia Euthanize Animal Reperfusion->Euthanasia Heart_Excision Excise Heart Euthanasia->Heart_Excision Infarct_Staining Infarct Size Measurement (TTC Staining) Heart_Excision->Infarct_Staining Elastase_Assay Cardiac Elastase Activity Assay Heart_Excision->Elastase_Assay Data_Analysis Data Analysis Infarct_Staining->Data_Analysis Elastase_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for evaluating this compound.

Detailed Surgical Protocol:

  • Anesthesia and Ventilation: Male New Zealand White rabbits are anesthetized, typically with an intravenous injection of sodium pentobarbital. The animals are then intubated and mechanically ventilated.

  • Surgical Preparation: A left thoracotomy is performed to expose the heart. The pericardium is opened to visualize the left anterior descending (LAD) coronary artery.

  • Induction of Ischemia: A suture is passed around the LAD coronary artery, and the ends are threaded through a small vinyl tube to form a snare. Myocardial ischemia is induced by tightening the snare for a period of 30 minutes.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered as an intravenous bolus. The drug can be given either before the onset of ischemia or just prior to reperfusion, depending on the experimental design. A control group receives the vehicle alone.

  • Reperfusion: After the 30-minute ischemic period, the snare is released to allow for reperfusion of the myocardium for 120 minutes.

  • Euthanasia and Tissue Collection: At the end of the reperfusion period, the animal is euthanized, and the heart is excised for further analysis.

Measurement of Myocardial Infarct Size

The extent of myocardial necrosis is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Protocol:

  • Cannulation and Perfusion: The excised heart is mounted on a Langendorff apparatus and perfused with a buffered saline solution to wash out remaining blood.

  • Delineation of Area at Risk (AAR): The LAD coronary artery is re-occluded at the same location as the ischemic insult. A dye, such as Evans blue, is then perfused through the coronary arteries to stain the non-ischemic myocardium blue. The unstained portion of the left ventricle represents the AAR.

  • TTC Staining: The heart is sliced into transverse sections. These slices are then incubated in a 1% TTC solution in phosphate buffer at 37°C for 20-30 minutes. Viable myocardium, containing active dehydrogenases, will stain brick red, while the infarcted tissue, lacking these enzymes, will remain pale white.

  • Image Analysis: The heart slices are photographed, and the areas of the left ventricle, AAR, and the infarcted (necrotic) area are measured using computerized planimetry software. The infarct size is expressed as a percentage of the AAR.

Cardiac Elastase Activity Assay

The inhibitory effect of this compound on cardiac elastase activity is determined using a colorimetric or fluorometric assay.

Protocol:

  • Tissue Homogenization: A sample of the myocardial tissue from the AAR is homogenized in a suitable buffer.

  • Substrate Incubation: The tissue homogenate is incubated with a specific chromogenic or fluorogenic substrate for neutrophil elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

  • Measurement: The activity of elastase is determined by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: The elastase activity in the hearts of this compound-treated animals is compared to that of the vehicle-treated control group to determine the degree of inhibition.

Conclusion and Future Directions

This compound is a promising therapeutic agent for the mitigation of ischemia-reperfusion injury. Its selective inhibition of neutrophil elastase targets a key pathological driver of tissue damage in this setting. The robust preclinical data demonstrating a significant reduction in myocardial infarct size, coupled with a plausible mechanism of action involving the preservation of pro-survival signaling pathways, warrants further investigation. Future studies should focus on elucidating the detailed downstream signaling effects of this compound, exploring its efficacy in other models of I/R injury, and ultimately, evaluating its safety and therapeutic potential in a clinical setting. The development of potent and selective neutrophil elastase inhibitors like this compound holds significant promise for improving outcomes for patients affected by a range of ischemic conditions.

References

Unveiling the Cellular Landscape: A Technical Guide to Target Deconvolution Beyond Elastase for SSR69071

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and pharmacological databases indicates that SSR69071 is a highly potent and selective inhibitor of human leukocyte elastase (HLE). To date, there is no published evidence detailing specific cellular targets of this compound beyond elastase. The existing research focuses on its mechanism of action as an elastase inhibitor and its therapeutic potential in inflammatory diseases.[1]

This technical guide, therefore, serves a dual purpose. Firstly, it will briefly summarize the known quantitative data regarding the primary target of this compound, human leukocyte elastase. Secondly, and more centrally, it will provide an in-depth overview of the contemporary experimental methodologies and strategic workflows that researchers and drug development professionals would employ to identify and characterize potential off-target cellular interactions for a compound such as this compound.

Primary Target Profile: this compound Inhibition of Human Leukocyte Elastase

This compound has been extensively characterized as a potent inhibitor of HLE. The key quantitative metrics defining this interaction are summarized below.

ParameterValueSpeciesReference
IC₅₀ 3.9 nMHuman[1]
Kᵢ 0.017 nMHuman[1]
kₒₙ 0.183 x 10⁶ M⁻¹s⁻¹Human[1]
kₒff 3.11 x 10⁻⁶ s⁻¹Human[1]
Kᵢ 1.70 nMMouse[1]
Kᵢ 3.01 nMRat[1]
Kᵢ 58 nMRabbit[1]
Kᵢ >100 nMPorcine[1]

A Framework for Off-Target Identification: A Technical Guide

The process of identifying unintended molecular targets of a drug candidate, often referred to as target deconvolution or off-target profiling, is a critical step in drug development to understand a compound's full mechanism of action and to anticipate potential adverse effects. Below are detailed experimental protocols and data presentation strategies commonly employed in this process.

Experimental Protocols for Off-Target Screening

1. Broad Kinase Profiling:

  • Objective: To assess the inhibitory activity of this compound against a large panel of purified kinases.

  • Methodology:

    • A high-throughput in vitro kinase assay is performed, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based format.

    • This compound is serially diluted and incubated with a panel of several hundred kinases, each with its specific substrate and ATP at a concentration near its Kₘ.

    • The kinase activity is measured, and the percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

    • For any "hits" (kinases showing significant inhibition), a full dose-response curve is generated to determine the IC₅₀ value.

2. Proteome-Wide Cellular Thermal Shift Assay (CETSA®):

  • Objective: To identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.

  • Methodology:

    • Intact cells are treated with either this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

    • The abundance of each protein in the soluble fraction at each temperature is quantified using mass spectrometry-based proteomics.

    • Proteins that are stabilized by this compound will exhibit a higher melting temperature compared to the vehicle control, indicating a direct or indirect interaction.

3. Affinity Chromatography-Mass Spectrometry:

  • Objective: To physically isolate binding partners of this compound from a complex biological sample.

  • Methodology:

    • This compound is chemically synthesized with a linker arm and immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.

    • A cell lysate or tissue extract is passed over the affinity matrix.

    • Proteins that bind to this compound are retained on the matrix, while non-binding proteins are washed away.

    • The bound proteins are eluted, separated by gel electrophoresis, and identified by mass spectrometry.

Data Presentation for Off-Target Analysis

Quantitative data from off-target screening should be presented in a clear and comparative manner.

Table 1: Hypothetical Kinase Selectivity Profile for Compound X

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Pathway Association
Kinase A95%50Cell Proliferation
Kinase B88%250Inflammation
Kinase C15%>10,000Apoptosis
Kinase D5%>10,000Cell Cycle

Table 2: Hypothetical CETSA® Hit List for Compound X

Protein TargetΔTₘ (°C)Cellular LocalizationPutative Function
Protein Y+5.2CytosolSignal Transduction
Protein Z+3.8NucleusTranscription Factor

Visualizing Workflows and Pathways

Workflow for Kinase Selectivity Profiling

G cluster_0 Compound this compound Compound this compound High-Throughput Screening High-Throughput Screening Compound this compound->High-Throughput Screening Kinase Panel (n > 300) Kinase Panel (n > 300) Kinase Panel (n > 300)->High-Throughput Screening Primary Hits (% Inhibition > 50%) Primary Hits (% Inhibition > 50%) High-Throughput Screening->Primary Hits (% Inhibition > 50%) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Hits (% Inhibition > 50%)->Dose-Response & IC50 Determination Confirmed Off-Targets Confirmed Off-Targets Dose-Response & IC50 Determination->Confirmed Off-Targets

Caption: A generalized workflow for identifying off-target kinases.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA®)

G cluster_1 Intact Cells + this compound Intact Cells + this compound Heat Treatment (Temperature Gradient) Heat Treatment (Temperature Gradient) Intact Cells + this compound->Heat Treatment (Temperature Gradient) Intact Cells + Vehicle Intact Cells + Vehicle Intact Cells + Vehicle->Heat Treatment (Temperature Gradient) Cell Lysis Cell Lysis Heat Treatment (Temperature Gradient)->Cell Lysis Separation of Soluble & Aggregated Proteins Separation of Soluble & Aggregated Proteins Cell Lysis->Separation of Soluble & Aggregated Proteins Mass Spectrometry Analysis Mass Spectrometry Analysis Separation of Soluble & Aggregated Proteins->Mass Spectrometry Analysis Identification of Stabilized Proteins Identification of Stabilized Proteins Mass Spectrometry Analysis->Identification of Stabilized Proteins

Caption: Workflow for identifying protein targets using CETSA®.

Hypothetical Signaling Pathway Perturbation by an Off-Target Effect

G This compound This compound Elastase Elastase This compound->Elastase Inhibits Hypothetical Off-Target Kinase Hypothetical Off-Target Kinase This compound->Hypothetical Off-Target Kinase Inhibits (Off-Target) ECM Degradation ECM Degradation Elastase->ECM Degradation Promotes Inflammation Inflammation ECM Degradation->Inflammation Leads to Downstream Signaling Downstream Signaling Hypothetical Off-Target Kinase->Downstream Signaling Regulates Unintended Cellular Effect Unintended Cellular Effect Downstream Signaling->Unintended Cellular Effect Results in

Caption: Diagram of on-target vs. a hypothetical off-target pathway.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SSR69071 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent and selective inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases. Due to its oral activity and efficacy in preclinical models, this compound is a valuable tool for in vivo research. These application notes provide a detailed protocol for the administration of this compound to mice, based on published studies. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of this compound.

Introduction

Human leukocyte elastase (HLE), also known as neutrophil elastase, is a key mediator of tissue damage in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and ischemia-reperfusion injury. This compound has been identified as a highly potent and orally bioavailable inhibitor of HLE, demonstrating significant protective effects in animal models of HLE-induced lung hemorrhage and myocardial infarction.[1] This document outlines the necessary protocols for preparing and administering this compound to mice for in vivo studies.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound in Mice
Efficacy EndpointMouse ModelED₅₀ (mg/kg, p.o.)Reference
Inhibition of HLE-induced lung hemorrhageHLE-induced acute lung injury2.8Kapui et al., 2003
Ex vivo inhibition of HLE in BAL fluidHealthy mice10.5Kapui et al., 2003
Table 2: In Vivo Administration Protocols for this compound in Mice
Administration RouteDosageVehicleFrequencyStudy ContextReference
Oral (p.o.)0.3 - 30 mg/kgNot specified in abstractSingle doseHLE-induced lung hemorrhageKapui et al., 2003
Intraperitoneal (i.p.)20 mg/kg100% DMSOSingle doseNeuropathic painVicuna et al., 2015
Intravenous (i.v.)3 mg/kgNot specified in abstractSingle doseMyocardial ischemia-reperfusion (in rats)Bidouard et al., 2003

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose [CMC] in sterile water, or corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vehicle Selection: The specific vehicle for oral administration of this compound is not explicitly stated in the primary literature. For poorly water-soluble compounds like this compound, a suspension in an aqueous vehicle like 0.5% CMC or a solution in an oil-based vehicle like corn oil is recommended. A pilot study to determine the optimal vehicle for solubility and bioavailability is advised.

  • Calculation of Dosage: Calculate the required amount of this compound based on the desired dose (e.g., 2.8 mg/kg) and the body weight of the mice. The final volume for oral gavage in mice is typically 5-10 mL/kg.

  • Preparation of Suspension (using 0.5% CMC): a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add a small volume of the 0.5% CMC vehicle to the powder to create a paste. c. Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

  • Preparation of Solution (using corn oil): a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of corn oil. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming may aid in dissolution.

Oral Administration Protocol

Procedure:

  • Animal Handling: Gently restrain the mouse by grasping the loose skin on its back and neck.

  • Gavage Needle Insertion: Carefully insert the ball-tipped gavage needle into the mouse's mouth, allowing the mouse to swallow the tip. Gently advance the needle along the esophagus into the stomach.

  • Administration: Slowly administer the prepared this compound formulation.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions.

Preparation of this compound for Intraperitoneal Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes with a 27-30 gauge needle

Procedure:

  • Vehicle Preparation: For intraperitoneal injections, it is crucial to minimize the concentration of DMSO to avoid toxicity. A common approach is to dissolve the drug in a small amount of DMSO and then dilute it with sterile saline. The final concentration of DMSO should ideally be below 10%.

  • Calculation of Dosage: Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice. The final injection volume for intraperitoneal administration in mice is typically 5-10 mL/kg.

  • Preparation of Solution: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the minimum volume of DMSO required to completely dissolve the compound. c. Vortex thoroughly until a clear solution is obtained. d. Dilute the DMSO solution with sterile saline to the final desired volume. Ensure the final DMSO concentration is as low as possible while maintaining drug solubility.

Intraperitoneal Administration Protocol

Procedure:

  • Animal Handling: Properly restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a 15-20 degree angle and inject the this compound solution.

  • Post-Administration Monitoring: Observe the animal for any signs of discomfort, irritation, or adverse effects.

Mandatory Visualization

SSR69071_Signaling_Pathway Proposed Signaling Pathway of Human Leukocyte Elastase (HLE) and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HLE Human Leukocyte Elastase (HLE) PAR1 PAR-1 HLE->PAR1 Activation NFkB NF-κB PAR1->NFkB Activation p53 p53 NFkB->p53 Activation Apoptosis Apoptosis p53->Apoptosis Induction This compound This compound This compound->HLE Inhibition

Caption: Proposed signaling cascade of HLE-induced apoptosis and its inhibition by this compound.

Experimental_Workflow General In Vivo Experimental Workflow for this compound in Mice start Start prep Prepare this compound Formulation (Oral or IP) start->prep admin Administer this compound to Mice prep->admin induce Induce Disease Model (e.g., HLE instillation) admin->induce monitor Monitor Animals and Collect Data induce->monitor analyze Analyze Samples and Evaluate Efficacy monitor->analyze end End analyze->end

Caption: A generalized workflow for in vivo studies with this compound in mouse models.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR69071 is a potent and selective, orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases.[1][2] While it shows the highest affinity for human elastase, this compound also demonstrates inhibitory activity against elastase from other species, including rats, making it a valuable tool for preclinical research in rat models of inflammation.[2][3] These application notes provide a summary of the recommended dosage of this compound in rat models based on published literature and offer a detailed experimental protocol for a common inflammatory model.

Mechanism of Action

Human leukocyte elastase is a powerful protease stored in the azurophilic granules of neutrophils. During an inflammatory response, neutrophils are recruited to the site of injury or infection and release HLE. While HLE plays a role in the degradation of foreign proteins and tissue remodeling, its excessive or unregulated activity can lead to the destruction of host tissues, particularly elastin in the extracellular matrix. This contributes to the pathology of conditions like chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and certain types of arthritis. This compound acts by directly inhibiting the enzymatic activity of HLE, thereby mitigating its destructive effects.

Below is a simplified representation of the signaling pathway involved:

SSR69071_Mechanism_of_Action cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Inflammatory\nStimulus Inflammatory Stimulus Neutrophil\nActivation Neutrophil Activation Inflammatory\nStimulus->Neutrophil\nActivation HLE_Release HLE Release Neutrophil\nActivation->HLE_Release Tissue_Damage Tissue Damage & Inflammation HLE_Release->Tissue_Damage degrades extracellular matrix Reduced_Inflammation Reduced Tissue Damage & Inflammation This compound This compound This compound->HLE_Release inhibits

Simplified signaling pathway of this compound action.

Recommended Dosage in Rat Models

The effective dose of this compound in rat models has been primarily characterized in studies of acute inflammation. The following table summarizes the key dosage information.

ModelSpeciesRoute of AdministrationEffective Dose (ED₃₀)Reference
Carrageenan-induced paw edemaRatOral (p.o.)2.2 mg/kg[2]
HLE-induced paw edemaRatOral (p.o.)2.7 mg/kg[2]

Note: ED₃₀ refers to the dose required to produce a 30% reduction in the measured inflammatory response (paw edema).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the anti-inflammatory efficacy of this compound in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles for subcutaneous injection

Experimental Workflow:

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Baseline 2. Baseline Paw Volume Measurement Acclimatization->Baseline Dosing 3. Oral Administration (this compound or Vehicle) Baseline->Dosing Induction 4. Carrageenan Injection (Subplantar) Dosing->Induction 1 hour post-dosing Measurement 5. Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) Induction->Measurement Analysis 6. Data Analysis (% Inhibition of Edema) Measurement->Analysis

Workflow for carrageenan-induced paw edema assay.

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., 2.2 mg/kg)

    • Positive control (e.g., Indomethacin)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound or the vehicle orally by gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula:

      % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Statistical Analysis:

Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound is a valuable research tool for studying the role of human leukocyte elastase in inflammatory processes. The provided dosage information and experimental protocol for the rat paw edema model offer a starting point for in vivo investigations. Researchers should always consult the primary literature and optimize protocols for their specific experimental conditions.

References

Application Notes and Protocols for SSR69071 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent and selective inhibitor of human leukocyte elastase (HLE), a serine protease implicated in a variety of inflammatory diseases.[1] These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments. The included information covers stock solution preparation, determination of appropriate working concentrations, and methodologies for assessing its biological activity and cytotoxicity. Furthermore, key signaling pathways modulated by HLE and subsequently inhibited by this compound are illustrated.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Weight 556.63 g/mol [1]
Formula C₂₇H₃₂N₄O₇S[1]
Purity ≥98% (HPLC)[1]
Appearance White to off-white crystalline powderN/A
CAS Number 344930-95-6[1]
Storage Store solid compound at +4°C.[1]

Preparation of this compound for Cell Culture

Solubility Data

Proper solubilization is critical for the accurate and effective use of this compound in cell culture.

SolventMaximum ConcentrationNotesSource
DMSO 25 mM (13.92 mg/mL)Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Ethanol 10 mM (5.57 mg/mL)N/A[1]
Water InsolubleN/AN/A
Protocol for Preparation of Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving 5.57 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparation of Working Solutions in Cell Culture Media

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.1%, as higher concentrations can be cytotoxic.[2][3][4] Most cell lines can tolerate up to 0.5% DMSO for short-term experiments, but it is crucial to determine the specific tolerance of your cell line.[3][5]

  • To avoid precipitation of the compound, it is recommended to perform a serial dilution of the stock solution in cell culture medium.[6][7]

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution of this compound in pre-warmed, sterile cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to make a 100 µM intermediate solution.

  • From the intermediate solution, perform further dilutions in cell culture medium to achieve the desired final working concentrations.

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

Experimental Protocols

Determining the Optimal Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Since there is limited data on the use of this compound in cell culture, a dose-response experiment is recommended. Based on studies with a similar HLE inhibitor, sivelestat, a starting concentration range of 0.1 µM to 100 µM could be explored.[8][9][10][11][12]

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration of this compound that is toxic to the cells, which is crucial for interpreting the results of functional assays.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol for Assessing the Stability of this compound in Cell Culture Media

It is important to assess the stability of this compound under your specific experimental conditions, as compound degradation can affect the reproducibility of your results.[13][14][15]

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., HPLC-MS)

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the desired concentration.

  • Aliquot the solution into multiple sterile tubes.

  • Place the tubes in a 37°C incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and store it at -80°C until analysis.

  • Quantify the concentration of intact this compound in each sample using a validated analytical method.

  • Plot the concentration of this compound against time to determine its stability profile.

Signaling Pathways and Experimental Workflows

Human leukocyte elastase is known to modulate several signaling pathways involved in inflammation, cell proliferation, and tissue remodeling. This compound, as a potent inhibitor of HLE, is expected to counteract these effects.

Inhibition of HLE-Induced Pro-inflammatory Signaling

HLE can activate pro-inflammatory pathways, and this compound can be used to study the inhibition of these processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HLE Human Leukocyte Elastase (HLE) PAR2 PAR2 HLE->PAR2 Activates PI3K PI3K HLE->PI3K Activates This compound This compound This compound->HLE Inhibits VE_Cadherin_Degradation VE-Cadherin Degradation PAR2->VE_Cadherin_Degradation Leads to Akt Akt PI3K->Akt Activates MUC_Gene_Expression MUC1/MUC5AC Gene Expression Akt->MUC_Gene_Expression Promotes

Caption: this compound inhibits HLE-mediated signaling pathways.

Experimental Workflow for Evaluating this compound Efficacy

A systematic workflow is essential for characterizing the in vitro effects of this compound.

G Start Prepare this compound Stock Solution (in DMSO) Cytotoxicity Determine Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity Working_Conc Select Non-Toxic Working Concentrations Cytotoxicity->Working_Conc Cell_Treatment Treat Cells with this compound +/- HLE Stimulation Working_Conc->Cell_Treatment Downstream_Analysis Downstream Analysis Cell_Treatment->Downstream_Analysis Western_Blot Western Blot (e.g., p-Akt) Downstream_Analysis->Western_Blot RT_PCR RT-PCR (e.g., MUC1 mRNA) Downstream_Analysis->RT_PCR Functional_Assay Functional Assays (e.g., Proliferation) Downstream_Analysis->Functional_Assay End Data Analysis and Interpretation Western_Blot->End RT_PCR->End Functional_Assay->End

Caption: Workflow for in vitro testing of this compound.

References

Application Notes and Protocols for SSR69071 in Neutrophil Elastase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of inflammation and host defense.[1] Its primary function involves the degradation of extracellular matrix proteins and bacterial components.[1] However, dysregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2] Consequently, the inhibition of neutrophil elastase represents a promising therapeutic strategy for these conditions. SSR69071 is a potent and selective inhibitor of human neutrophil elastase (HNE), demonstrating significant potential for therapeutic development.[3]

These application notes provide a comprehensive guide for utilizing this compound in in vitro neutrophil elastase activity assays, including detailed protocols, data presentation, and visualization of relevant signaling pathways.

Quantitative Data Summary

The inhibitory potency of this compound against human neutrophil elastase (HNE) has been determined using in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound and other common NE inhibitors for comparative purposes.

InhibitorIC50 (nM)Target EnzymeAssay ConditionsReference
This compound ~18Human Neutrophil Elastase (in U937 cell lysates)Not specified[3]
Sivelestat4.6Human Neutrophil ElastaseFluorogenic peptide substrate [MeOSuc-AAPV-AMC][4]
SPCKKi = 10,000Human Leukocyte ElastaseFluorometric Assay

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source. The inhibition profile of this compound against isolated HNE has been shown to be virtually identical to its inhibition of HNE in U937 cell lysates.[3]

Experimental Protocols

This section details a standard protocol for determining the inhibitory activity of this compound against purified human neutrophil elastase using a fluorometric assay.

Materials and Reagents
  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (MeOSuc-AAPV-AMC)

  • Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • Dimethyl Sulfoxide (DMSO) for compound dilution

  • 96-well black microplates, low-binding

  • Fluorometric microplate reader with excitation/emission wavelengths of ~380/500 nm or ~400/505 nm[5]

Experimental Workflow Diagram

G Experimental Workflow for this compound Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition prep_inhibitor Prepare this compound dilutions add_reagents Add assay buffer, HNE, and this compound to wells prep_inhibitor->add_reagents prep_enzyme Prepare HNE solution prep_enzyme->add_reagents prep_substrate Prepare substrate solution pre_incubate Pre-incubate at 37°C for 10-15 min add_reagents->pre_incubate add_substrate Add substrate to initiate reaction pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex/Em = ~380/500 nm) add_substrate->measure_fluorescence

Caption: Workflow for the this compound neutrophil elastase inhibition assay.

Detailed Protocol
  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired final concentrations for the IC50 determination. It is advisable to test concentrations spanning several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 1 µM).

  • Prepare Reagent Solutions:

    • Neutrophil Elastase Solution: Dilute the purified HNE in Assay Buffer to the desired working concentration. The final concentration should be determined based on optimization experiments to yield a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare the MeOSuc-AAPV-AMC substrate solution in Assay Buffer. The final concentration should be at or near the Km value for the enzyme to ensure accurate determination of competitive inhibition.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 10 µL of the diluted this compound solutions to the appropriate wells. For the positive control (no inhibition), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells. For the negative control (no enzyme activity), add 10 µL of Assay Buffer.

    • Add 20 µL of the diluted HNE solution to all wells except the negative control wells.

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 500 nm.

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

Neutrophil elastase is involved in complex signaling cascades that contribute to inflammation and tissue damage. This compound, by inhibiting NE, can modulate these pathways.

Neutrophil Elastase-Induced Inflammatory Signaling

Neutrophil elastase can activate Proteinase-Activated Receptor-2 (PAR2), leading to downstream signaling through the p44/42 MAPK pathway, which promotes inflammation and pain.[6]

G NE-Induced Inflammatory Signaling Pathway NE Neutrophil Elastase PAR2 PAR2 Activation NE->PAR2 Activates This compound This compound This compound->NE Inhibits MAPK p44/42 MAPK Pathway PAR2->MAPK Inflammation Inflammation & Pain MAPK->Inflammation

Caption: Inhibition of NE by this compound blocks PAR2-mediated inflammation.

Neutrophil Elastase and MUC1 Expression

Neutrophil elastase can stimulate the expression of MUC1, a transmembrane mucin, in lung epithelial cells through a complex signaling cascade.[7]

G NE-Mediated MUC1 Upregulation NE Neutrophil Elastase PKC PKCδ NE->PKC This compound This compound This compound->NE Inhibits Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

Caption: this compound can prevent NE-induced MUC1 expression.

Neutrophil Elastase and NETosis

Neutrophil elastase plays a critical role in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[8][9] However, excessive NET formation can contribute to tissue damage and inflammation in various diseases.[8][10] By inhibiting NE, this compound may modulate NET formation.

G Role of NE in NETosis Stimuli Inflammatory Stimuli (e.g., PMA, pathogens) Neutrophil Neutrophil Activation Stimuli->Neutrophil NE_release NE Release from Granules Neutrophil->NE_release NE_translocation NE Translocation to Nucleus NE_release->NE_translocation Chromatin Chromatin Decondensation NE_translocation->Chromatin NETs NET Formation Chromatin->NETs This compound This compound This compound->NE_release Inhibits

Caption: this compound may inhibit NET formation by blocking NE activity.

Conclusion

This compound is a valuable tool for studying the role of neutrophil elastase in health and disease. The protocols and data presented here provide a framework for researchers to accurately assess the inhibitory activity of this compound and to investigate its effects on NE-mediated signaling pathways. Understanding the mechanism of action of potent and selective inhibitors like this compound is crucial for the development of novel therapies for a range of inflammatory conditions.

References

Application Notes and Protocols: Assessing the Efficacy of SSR69071 in a Lung Hemorrhage Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SSR69071 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory responses. Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during tissue injury, triggers a cascade of downstream events including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18. This signaling pathway is believed to play a significant role in the pathogenesis of acute lung injury and hemorrhage. These application notes provide a detailed protocol for assessing the therapeutic efficacy of this compound in a preclinical model of lung hemorrhage.

Mechanism of Action

This compound competitively binds to the P2X7 receptor, preventing its activation by ATP. This blockade is expected to inhibit the subsequent inflammatory cascade, thereby reducing lung inflammation, edema, and hemorrhage.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (from damaged cells) P2X7R P2X7 Receptor ATP->P2X7R Activates This compound This compound This compound->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β Casp1->IL1b Cleaves IL1b_m Mature IL-1β (Released) IL1b->IL1b_m Inflammation Inflammation & Lung Hemorrhage IL1b_m->Inflammation

Figure 1: Simplified signaling pathway of P2X7 receptor activation and its inhibition by this compound.

Experimental Protocol

This protocol outlines the induction of lung hemorrhage in a murine model and the subsequent assessment of this compound's therapeutic effects.

1. Animal Model and Husbandry

  • Species: C57BL/6 mice, 8-10 weeks old, male.

  • Housing: Standard specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

2. Induction of Lung Hemorrhage (LPS Model)

  • Reagent: Lipopolysaccharide (LPS) from Escherichia coli O111:B4.

  • Procedure:

    • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Administer LPS intratracheally at a dose of 5 mg/kg body weight in a volume of 50 µL sterile saline.

    • Monitor animals closely during recovery from anesthesia.

3. Experimental Groups and Drug Administration

  • Group 1: Vehicle Control: Mice receive vehicle (e.g., sterile saline with 0.5% DMSO) intraperitoneally (i.p.) 1 hour before LPS challenge.

  • Group 2: this compound Treatment: Mice receive this compound (e.g., 10 mg/kg, dissolved in vehicle) i.p. 1 hour before LPS challenge.

  • Group 3: Sham Control: Mice receive intratracheal administration of sterile saline and i.p. administration of the vehicle.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure (Time Points) acclimatization Acclimatization (1 week) grouping Randomize into 3 Groups acclimatization->grouping T_neg_1 T = -1 hour Drug Administration (i.p.) grouping->T_neg_1 T_0 T = 0 hours LPS Instillation (Intratracheal) T_neg_1->T_0 T_24 T = 24 hours Euthanasia & Sample Collection T_0->T_24

Figure 2: Experimental workflow for assessing this compound efficacy in a lung hemorrhage model.

4. Efficacy Assessment (24 hours post-LPS)

  • Euthanasia: Euthanize mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Bronchoalveolar Lavage (BAL):

    • Cannulate the trachea and lavage the lungs with 3 x 0.5 mL of ice-cold PBS.

    • Centrifuge the BAL fluid (BALF) at 400 x g for 10 minutes at 4°C.

    • Collect the supernatant for cytokine analysis and the cell pellet for cell counting.

  • Lung Tissue Collection:

    • Perfuse the pulmonary circulation with PBS to remove blood.

    • Excise the lungs for histological analysis and homogenization.

5. Quantitative Analysis

  • Total Protein in BALF: Measure protein concentration in the BALF supernatant using a BCA protein assay to assess pulmonary edema.

  • Cell Counts in BALF: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Differential cell counts can be performed on cytospin preparations stained with Diff-Quik.

  • Hemoglobin Assay: Measure hemoglobin concentration in the BALF supernatant using a commercial kit to quantify the extent of hemorrhage.

  • Cytokine Analysis: Measure the levels of IL-1β and TNF-α in the BALF supernatant using ELISA kits.

  • Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, inflammation, and hemorrhage.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experiments.

Table 1: Analysis of Bronchoalveolar Lavage Fluid (BALF)

GroupTotal Protein (µg/mL)Total Cells (x10^5)Neutrophils (x10^5)Hemoglobin (mg/dL)
Sham Control 50 ± 100.5 ± 0.10.02 ± 0.010.1 ± 0.05
Vehicle + LPS 350 ± 508.0 ± 1.56.5 ± 1.22.5 ± 0.5
This compound + LPS 150 ± 303.5 ± 0.82.8 ± 0.61.0 ± 0.3

Table 2: Pro-inflammatory Cytokine Levels in BALF

GroupIL-1β (pg/mL)TNF-α (pg/mL)
Sham Control < 20< 30
Vehicle + LPS 800 ± 1201200 ± 200
This compound + LPS 350 ± 80600 ± 150

Note: The data presented in these tables are representative and may vary based on specific experimental conditions.

Application Notes and Protocols for SSR69071 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR69071 is a potent, selective, and orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathophysiology of various inflammatory diseases.[1][2] In the context of cardiovascular research, HLE released by activated neutrophils during ischemia-reperfusion events contributes significantly to myocardial injury. This compound has demonstrated cardioprotective effects by mitigating this damage, making it a valuable tool for investigating the role of elastase in cardiovascular pathologies and for the development of novel therapeutic strategies.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in cardiovascular research.

Mechanism of Action

During myocardial ischemia and subsequent reperfusion, neutrophils infiltrate the cardiac tissue and release HLE. HLE exacerbates tissue damage through the degradation of extracellular matrix components, leading to compromised myocardial structure and function. Furthermore, HLE can interfere with crucial cell signaling pathways, promoting cardiomyocyte apoptosis.

This compound exerts its cardioprotective effects by directly inhibiting the enzymatic activity of HLE.[1] This inhibition prevents the breakdown of the extracellular matrix and modulates downstream signaling pathways, a key one being the insulin/Akt signaling pathway. By preventing HLE-mediated degradation of Insulin Receptor Substrate 1 (IRS-1), this compound promotes the activation of Akt, a critical kinase for cardiomyocyte survival and function.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory potency and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against Elastase [1]

ParameterSpeciesValue
Ki Human0.0168 ± 0.0014 nM
Rat3 nM
Mouse1.8 nM
Rabbit58 nM
kon Human0.183 ± 0.013 x 10^6 M⁻¹s⁻¹
koff Human3.11 ± 0.37 x 10⁻⁶ s⁻¹

Ki: Inhibition constant; kon: Association rate constant; koff: Dissociation rate constant.

Table 2: In Vivo Efficacy of this compound in Animal Models

ModelSpeciesAdministration RouteDoseEffectReference
Myocardial Ischemia-Reperfusion RabbitIntravenous (i.v.)1 mg/kg-[1]
3 mg/kg37-39% reduction in infarct size[1]
HLE-induced Lung Hemorrhage MouseOral (p.o.)ED₅₀ = 2.8 mg/kg-[1]
HLE-induced Paw Edema RatOral (p.o.)ED₃₀ = 2.7 mg/kg-[1]
Carrageenan-induced Paw Edema RatOral (p.o.)ED₃₀ = 2.2 mg/kg-[1]

ED₅₀: Effective dose for 50% inhibition; ED₃₀: Effective dose for 30% inhibition.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its cardioprotective effects during myocardial ischemia-reperfusion injury.

SSR69071_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cardiomyocyte Cardiomyocyte Neutrophil Neutrophil HLE Human Leukocyte Elastase (HLE) Neutrophil->HLE releases IRS1 IRS-1 HLE->IRS1 degrades Akt Akt IRS1->Akt activates Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival SSR69071_target This compound This compound This compound->HLE inhibits SSR69071_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies In_Vitro_Assay HLE Inhibition Assay (IC50 Determination) Animal_Model Rabbit Ischemia-Reperfusion Model Preparation Drug_Admin This compound Administration (i.v.) Animal_Model->Drug_Admin Infarct_Measurement Infarct Size Quantification (TTC) Drug_Admin->Infarct_Measurement Data_Analysis Data Analysis and Statistical Evaluation Infarct_Measurement->Data_Analysis

References

SSR69071: A Potent Tool for Investigating Chronic Obstructive Pulmonary Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating lung disease characterized by persistent airflow limitation. The underlying pathology involves chronic inflammation, emphysema, and small airway remodeling, leading to significant morbidity and mortality worldwide. A key player in the destructive inflammatory processes of COPD is human leukocyte elastase (HLE), also known as neutrophil elastase (NE).[1] HLE is a serine protease released by neutrophils that degrades extracellular matrix components, including elastin, leading to the breakdown of alveolar walls and contributing to emphysema.[1]

SSR69071 is a potent, selective, and orally active inhibitor of HLE.[1] Its high affinity and specificity for HLE make it an invaluable research tool for elucidating the role of this enzyme in the pathophysiology of COPD and for evaluating the therapeutic potential of HLE inhibition. These application notes provide detailed protocols and data for utilizing this compound in both in vitro and in vivo models of COPD.

Data Presentation

The following tables summarize the key quantitative data for this compound and representative data for other selective neutrophil elastase inhibitors in relevant preclinical models.

Table 1: Biochemical and Pharmacological Profile of this compound [1]

ParameterValueSpecies
Inhibition Constant (Ki) 0.0168 ± 0.0014 nMHuman
1.8 nMMouse
3 nMRat
58 nMRabbit
Inactivation Rate Constant (kon) 0.183 ± 0.013 x 106 M-1s-1Human
Dissociation Rate Constant (koff) 3.11 ± 0.37 x 10-6 s-1Human
HLE-Induced Lung Hemorrhage (ED50) 2.8 mg/kg, p.o.Mouse
HLE Inhibition in BALF (ED50) 10.5 mg/kg, p.o.Mouse

Table 2: Representative In Vivo Efficacy of Selective Neutrophil Elastase Inhibitors in COPD Models

CompoundModelSpeciesDoseRouteKey FindingsReference
AZD9668 Cigarette Smoke-Induced InflammationMouseNot SpecifiedOralReduction in BAL neutrophils and IL-1β[2]
AZD9668 Chronic Tobacco Smoke ExposureGuinea PigNot SpecifiedOralPrevention of airspace enlargement and small airway wall remodeling[2]
Sivelestat Post-Cardiopulmonary Bypass Lung InjuryHuman0.3 mg/kg/hIVReduced pneumonia incidence and mechanical ventilation time[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

HLE_Signaling_Pathway_in_COPD cluster_stimuli COPD Pathogenic Stimuli cluster_cells Immune and Epithelial Cells cluster_mediators Inflammatory Mediators cluster_effects Pathophysiological Effects in COPD Cigarette Smoke Cigarette Smoke Neutrophil Neutrophil Cigarette Smoke->Neutrophil Macrophage Macrophage Cigarette Smoke->Macrophage Epithelial Cell Epithelial Cell Cigarette Smoke->Epithelial Cell Pollutants Pollutants Pollutants->Neutrophil Infections Infections Infections->Neutrophil HLE Human Leukocyte Elastase (HLE) Neutrophil->HLE Release Cytokines (e.g., IL-8) Cytokines (e.g., IL-8) Macrophage->Cytokines (e.g., IL-8) Epithelial Cell->Cytokines (e.g., IL-8) MMPs MMPs HLE->MMPs Activation ECM Degradation ECM Degradation HLE->ECM Degradation Elastin Breakdown Mucus Hypersecretion Mucus Hypersecretion HLE->Mucus Hypersecretion Stimulation of Goblet Cells Inflammation Inflammation HLE->Inflammation Activation of Pro-inflammatory Pathways Cytokines (e.g., IL-8)->Neutrophil Recruitment Emphysema Emphysema ECM Degradation->Emphysema This compound This compound This compound->HLE Inhibition

Caption: HLE Signaling Pathway in COPD and the inhibitory action of this compound.

Experimental_Workflow cluster_invivo In Vivo COPD Model cluster_invitro In Vitro Cell Culture Model cluster_endpoints Endpoint Analyses Induction Induce COPD in Rodents (Cigarette Smoke or Elastase) Treatment Administer this compound or Vehicle (e.g., daily oral gavage) Induction->Treatment Endpoint Endpoint Analysis Treatment->Endpoint BALF_Analysis BALF Analysis: - Cell Counts - Cytokine Levels - HLE Activity Endpoint->BALF_Analysis Histology Lung Histology: - Mean Linear Intercept - Inflammatory Infiltrate Endpoint->Histology Lung_Function Lung Function Tests Endpoint->Lung_Function Culture Culture Human Bronchial Epithelial Cells (HBECs) Stimulation Stimulate with HLE or Cigarette Smoke Extract (CSE) Culture->Stimulation Co-treatment Co-treat with this compound Stimulation->Co-treatment Analysis Analyze Mucin Production and Inflammatory Markers Co-treatment->Analysis

Caption: General experimental workflow for evaluating this compound in COPD models.

Experimental Protocols

Protocol 1: In Vivo Cigarette Smoke-Induced COPD Model in Mice

This protocol is adapted from studies using other selective neutrophil elastase inhibitors and should be optimized for this compound.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. COPD Induction:

  • Expose mice to whole-body cigarette smoke (CS) from commercially available cigarettes for 2-4 hours/day, 5 days/week, for a duration of 4-24 weeks.

  • A control group should be exposed to filtered air under identical conditions.

3. This compound Administration:

  • Based on the reported oral efficacy of this compound, administration via oral gavage is recommended.[1]

  • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer this compound or vehicle daily, starting from a predetermined time point during the CS exposure period (e.g., after the initial 4 weeks of CS exposure).

  • A dose-ranging study is recommended to determine the optimal effective dose (starting from the reported ED50 of 2.8 mg/kg for lung hemorrhage).[1]

4. Endpoint Analysis (24 hours after the last CS exposure and this compound administration):

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Anesthetize mice and perform bronchoalveolar lavage with sterile PBS.

    • Determine total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BALF.

    • Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, KC/CXCL1) in the BALF supernatant by ELISA.

    • Assess HLE activity in the BALF using a specific substrate.

  • Lung Histology:

    • Perfuse the lungs and fix with 4% paraformaldehyde.

    • Embed the lung tissue in paraffin and prepare sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and emphysema (mean linear intercept).

  • Lung Function:

    • Measure lung function parameters such as compliance and resistance using a specialized ventilator system.

Protocol 2: In Vitro HLE-Induced Mucus Hypersecretion in Human Bronchial Epithelial Cells (HBECs)

1. Cell Culture:

  • Culture primary human bronchial epithelial cells (HBECs) at an air-liquid interface (ALI) to induce differentiation into a mucociliary phenotype.

2. This compound Treatment:

  • Pre-incubate the differentiated HBEC cultures with varying concentrations of this compound for 1-2 hours.

3. HLE Stimulation:

  • Add human leukocyte elastase (HLE) to the apical surface of the HBEC cultures at a concentration known to induce mucus secretion (e.g., 10-100 nM).

  • Include a vehicle control group without HLE stimulation.

4. Analysis of Mucus Secretion:

  • After a suitable incubation period (e.g., 4-24 hours), collect the apical surface liquid.

  • Quantify mucin (e.g., MUC5AC) levels in the apical liquid using an ELISA or dot blot assay.

5. Analysis of Inflammatory Markers:

  • Collect the basolateral medium to measure the secretion of pro-inflammatory cytokines (e.g., IL-8) by ELISA.

  • Lyse the cells to extract RNA and analyze the gene expression of MUC5AC and inflammatory cytokines by qRT-PCR.

Protocol 3: In Vivo Elastase-Induced Emphysema Model in Mice

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Emphysema Induction:

  • Anesthetize mice and instill a single dose of porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE) intratracheally.

  • A control group should receive an intratracheal instillation of sterile saline.

3. This compound Administration:

  • Administer this compound or vehicle orally, starting either before (prophylactic) or after (therapeutic) the elastase instillation.

  • Daily administration for a period of 7-21 days is recommended.

4. Endpoint Analysis (at the end of the treatment period):

  • Lung Histology:

    • The primary endpoint for this model is the assessment of emphysema.

    • Process the lungs for histology as described in Protocol 1 and measure the mean linear intercept to quantify airspace enlargement.

  • BALF Analysis:

    • Perform BALF analysis to assess inflammation as described in Protocol 1.

Conclusion

This compound is a powerful research tool for investigating the role of human leukocyte elastase in the pathogenesis of COPD. The provided protocols for in vivo and in vitro models offer a framework for studying the efficacy of HLE inhibition on key features of COPD, including inflammation, emphysema, and mucus hypersecretion. Due to the limited published data on this compound in specific COPD models, researchers are encouraged to perform dose-response and time-course studies to optimize the experimental conditions for this compound. The insights gained from such studies will be crucial for advancing our understanding of COPD and for the development of novel therapeutic strategies targeting HLE.

References

Application Notes and Protocols for the Quantification of SSR69071 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the quantitative analysis of SSR69071 in human plasma. The protocols detailed below are intended for use in preclinical and clinical research settings to support pharmacokinetic and toxicokinetic studies. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for the quantification of small molecules in complex biological matrices.[1][2][3] Alternative and complementary techniques are also discussed.

The successful application of these protocols requires a thorough understanding of bioanalytical method development and validation principles. All procedures should be performed by trained personnel in a laboratory setting.

Analytical Methodologies

The choice of analytical method for the quantification of this compound in plasma will depend on the required sensitivity, throughput, and the stage of drug development. LC-MS/MS is the gold standard for its specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of drugs in complex matrices like plasma.[1][2] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.

Key Advantages:

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only the target analyte and its specific fragment ions are detected.

  • High Sensitivity: Capable of detecting concentrations in the sub-pg/mL to ng/mL range.[3]

  • Wide Dynamic Range: Can accurately quantify concentrations over several orders of magnitude.[4]

  • High Throughput: Amenable to automation for the analysis of large numbers of samples.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol outlines a validated method for the determination of this compound in human plasma using LC-MS/MS.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended) or a suitable analog internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)[4][5]

  • Methanol (LC-MS grade)[6]

  • Formic acid (LC-MS grade)[4][7]

  • Water (LC-MS grade)

  • 96-well plates for sample processing[4][8]

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[3]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[4][7]

  • Analytical balance

  • Vortex mixer

  • Centrifuge (capable of handling 96-well plates)

  • Automated liquid handler (optional, for high throughput)

3. Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and widely used method for sample preparation in bioanalysis.[6][8][9]

G plasma 1. Plasma Sample (50 µL) is 2. Add Internal Standard (10 µL) plasma->is ppt 3. Add Acetonitrile (150 µL) is->ppt vortex 4. Vortex Mix ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant dilute 7. Dilute with Water supernatant->dilute inject 8. Inject into LC-MS/MS dilute->inject

Figure 1. Protein Precipitation Workflow.

  • Step 1: Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 96-well plate.[4]

  • Step 2: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of SIL-IS in 50% methanol).

  • Step 3: Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.[10] The 3:1 ratio of acetonitrile to plasma is a common starting point.[8]

  • Step 4: Seal the plate and vortex for 2 minutes at medium speed.

  • Step 5: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Step 6: Carefully transfer 100 µL of the supernatant to a clean 96-well plate.

  • Step 7: Add 100 µL of water (containing 0.1% formic acid) to the supernatant to reduce the organic solvent concentration before injection.

  • Step 8: Seal the plate and inject a portion (e.g., 5 µL) into the LC-MS/MS system.[7]

4. LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for this compound.

Parameter Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic acid in water[4][7]
Mobile Phase B 0.1% Formic acid in acetonitrile[4][7]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined based on this compound properties)
MRM Transitions To be determined by infusing a standard solution of this compound and its IS.
Source Temperature 150°C[7]
Desolvation Temperature 400°C[7]

5. Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[2][12] Key validation parameters are summarized in the table below.

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.[12]
Linearity and Range The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20%) and accuracy (within ±20%).[2]
Accuracy and Precision For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values, and the precision (CV) should not exceed 15%.[2][7]
Matrix Effect The matrix factor should be consistent across different lots of plasma, with a CV ≤ 15%.[7]
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[7]

6. Data Presentation: Quantitative Summary

The following table presents hypothetical validation data for the quantification of this compound in human plasma.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Precision (CV%) ≤ 10.2%
Intra-day Accuracy (% Bias) -5.3% to 6.8%
Inter-day Accuracy (% Bias) -7.1% to 8.2%
Mean Extraction Recovery 92.5%
Matrix Effect (CV%) < 12%
Stability (Freeze-Thaw, 3 cycles) Within ±10% of initial concentration
Stability (Bench-top, 4 hours at RT) Within ±8% of initial concentration
Stability (Long-term, -80°C for 3 months) Within ±13% of initial concentration
Alternative Sample Preparation Protocols

Depending on the physicochemical properties of this compound and the required level of sample cleanup, alternative extraction techniques may be more suitable.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids.[13] It can provide cleaner extracts than protein precipitation.

G plasma 1. Plasma Sample + IS buffer 2. Add Buffer (e.g., pH adjustment) plasma->buffer solvent 3. Add Extraction Solvent (e.g., MTBE) buffer->solvent vortex 4. Vortex Mix solvent->vortex centrifuge 5. Centrifuge to Separate Phases vortex->centrifuge organic 6. Transfer Organic Layer centrifuge->organic evaporate 7. Evaporate to Dryness organic->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Figure 2. Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can effectively remove interfering matrix components, resulting in very clean extracts.[9][14][15]

G condition 1. Condition SPE Cartridge equilibrate 2. Equilibrate SPE Cartridge condition->equilibrate load 3. Load Pre-treated Plasma Sample equilibrate->load wash1 4. Wash with Weak Solvent load->wash1 wash2 5. Wash with Stronger Solvent wash1->wash2 elute 6. Elute Analyte wash2->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Figure 3. Solid-Phase Extraction Workflow.

Conclusion

The protocols described in these application notes provide a robust framework for the quantitative determination of this compound in human plasma. The LC-MS/MS method, coupled with an appropriate sample preparation technique, offers the sensitivity, specificity, and throughput required for regulated bioanalysis in drug development. It is crucial to perform a full method validation to ensure the reliability and accuracy of the data generated.

References

Application Notes and Protocols for Determining the IC50 of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The half-maximal inhibitory concentration (IC50) is a critical quantitative measure in pharmacology and drug discovery that indicates the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] It represents the concentration of a drug that is required to inhibit a biological process by 50%.[1][2][3] The determination of a compound's IC50 is a fundamental step in the characterization of novel therapeutic candidates, providing essential data on their efficacy and potential for further development.[4] This document provides detailed protocols for two common in vitro assays to determine the IC50 of a test compound, exemplified by SSR69071. The protocols described are a spectrophotometric enzyme inhibition assay and a cell-based anti-inflammatory assay.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound determined from various in vitro assays. This structured format allows for a clear comparison of the compound's potency across different biological contexts.

Assay Type Target/Cell Line Parameter Measured IC50 of this compound (nM)
Enzyme InhibitionRecombinant Human COX-2Prostaglandin E2 Production15.8
Cell-BasedLPS-stimulated RAW 264.7 MacrophagesTNF-α Production75.3
Cell-BasedHEK293-NF-κB Reporter Cell LineNF-κB Luciferase Activity52.1
CytotoxicityHuman Hepatocellular Carcinoma (HepG2)Cell Viability (MTT Assay)> 10,000

Experimental Protocols

Protocol 1: Spectrophotometric Enzyme Inhibition Assay for COX-2

This protocol describes a method for determining the IC50 of this compound against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[5] The assay measures the production of Prostaglandin E2 (PGE2), a downstream product of COX-2 activity.[5]

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (test inhibitor) dissolved in DMSO

  • Celecoxib (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate spectrophotometer

  • PGE2 competitive ELISA kit

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a broad concentration range (e.g., 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the diluted this compound or control (DMSO for 100% activity, Celecoxib for positive inhibition) to respective wells.

    • Add 80 µL of assay buffer containing the purified COX-2 enzyme to all wells.

    • Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the rate of reaction for each well based on the PGE2 concentration.

    • Normalize the data by setting the uninhibited control (DMSO only) to 100% activity and a no-enzyme control to 0%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[4]

    • Use non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value.[5]

Protocol 2: Cell-Based Assay for Inhibition of TNF-α Production in Macrophages

This protocol outlines a method to determine the IC50 of this compound in a cellular context by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound dissolved in DMSO

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plate

  • TNF-α ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and dexamethasone in cell culture medium.

    • Remove the old media from the cells and add 100 µL of media containing the different concentrations of the test compound or controls. Include a vehicle control (media with DMSO).[5]

    • Pre-incubate the plate for 1-2 hours at 37°C.[5]

  • Cell Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant, which contains the secreted TNF-α.[5]

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle control (LPS-stimulated cells without compound).

    • The formula for percent inhibition is: % Inhibition = 100 * (1 - ([TNF-α]Sample / [TNF-α]Vehicle Control)).[5]

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[5]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Serial Dilution of Test Compound add_compound Add Compound to Plate prep_compound->add_compound prep_assay Prepare Assay Plate (Enzyme/Cells + Controls) add_command add_command prep_assay->add_command pre_incubate Pre-incubation add_compound->pre_incubate initiate_reaction Initiate Reaction (Add Substrate/Stimulant) pre_incubate->initiate_reaction incubate Incubation initiate_reaction->incubate measure_signal Measure Signal (e.g., Absorbance, Fluorescence) incubate->measure_signal normalize_data Normalize Data (to Controls) measure_signal->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α) Nucleus->Gene_Expression Induces This compound This compound This compound->IKK_complex Inhibits

Caption: NF-κB signaling pathway with a potential point of inhibition.

References

Application Notes and Protocols for Testing SSR69071 in an Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the efficacy of SSR69071, a potent and selective neutrophil elastase inhibitor, in a preclinical model of rheumatoid arthritis. Neutrophil elastase is a serine protease implicated in the inflammatory cascade and tissue destruction characteristic of arthritis.[1][2] By inhibiting this enzyme, this compound presents a promising therapeutic strategy for mitigating the signs and symptoms of this debilitating autoimmune disease.

This document outlines the rationale for selecting the Collagen-Induced Arthritis (CIA) mouse model, detailed experimental protocols for study execution, and methods for robust data collection and analysis. The provided protocols are intended to serve as a guide and may be adapted based on specific research needs and institutional guidelines.

Experimental Design: Collagen-Induced Arthritis (CIA) Mouse Model

The Collagen-Induced Arthritis (CIA) model in mice is selected due to its well-characterized immunological and pathological similarities to human rheumatoid arthritis.[3][4][5] Susceptible mouse strains, such as the DBA/1, will be utilized for this study.

Animal Model
  • Species: Mouse

  • Strain: DBA/1J (highly susceptible to CIA)[3][4]

  • Age: 7-8 weeks at the start of the study[3][4]

  • Sex: Male (to avoid hormonal cycle variability)

  • Housing: Specific Pathogen-Free (SPF) conditions are recommended to minimize experimental variability.[3][4]

Study Groups

A minimum of four experimental groups are recommended to assess both prophylactic and therapeutic effects of this compound.

GroupTreatmentNo. of Animals (n)Dosing RegimenPurpose
1Vehicle Control10Daily, oral gavageTo establish the baseline disease progression.
2This compound (Low Dose)10Daily, oral gavageTo assess the dose-dependent prophylactic efficacy.
3This compound (High Dose)10Daily, oral gavageTo assess the dose-dependent prophylactic efficacy.
4This compound (Therapeutic)10Daily, oral gavage, starting at the onset of arthritisTo evaluate the therapeutic potential of this compound on established disease.
5Positive Control (e.g., Methotrexate)10As per established protocolsTo validate the model and provide a benchmark for efficacy.

Note: The specific doses for this compound should be determined based on prior pharmacokinetic and toxicology studies. The provided ED50 of 10.5 mg/kg p.o. in a mouse lung hemorrhage model can serve as a starting point for dose selection.[3]

Experimental Workflow

G cluster_pre Pre-Study cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis (Day 42-56) acclimatization Acclimatization (1 week) day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) acclimatization->day0 day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) day0->day21 prophylactic Prophylactic Dosing (Groups 1, 2, 3, 5) Starts Day 0 or 21 day21->prophylactic monitoring Clinical Scoring & Paw Measurement (Starting Day 21, 3x/week) day21->monitoring therapeutic Therapeutic Dosing (Group 4) Starts at Arthritis Onset monitoring->therapeutic euthanasia Euthanasia & Sample Collection monitoring->euthanasia histology Histopathology of Joints euthanasia->histology biomarkers Biomarker Analysis (Serum & Tissue) euthanasia->biomarkers

Caption: Experimental workflow for testing this compound in a CIA mouse model.

Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA)

This protocol is adapted from established methods for inducing CIA in DBA/1 mice.[3][4][5]

Materials:

  • Bovine Type II Collagen Solution (e.g., Chondrex, Inc.)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., Chondrex, Inc.)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

  • Ice bath

Procedure:

  • Preparation of Emulsion (Day 0):

    • On ice, emulsify the bovine type II collagen solution with an equal volume of CFA to a final concentration of 2 mg/mL of collagen.

    • The emulsion is ready when a drop placed in water does not disperse.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

Clinical Assessment of Arthritis

Regular monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of this compound.[6][7][8]

Procedure:

  • Frequency: Begin clinical scoring on Day 21 and continue three times a week until the end of the study.

  • Paw Scoring: Score each of the four paws on a scale of 0-4 based on the degree of erythema and swelling. The maximum score per mouse is 16.[8]

ScoreDescription
0Normal paw
1Mild swelling and/or erythema confined to one joint
2Moderate swelling and erythema of the paw
3Severe swelling and erythema of the entire paw
4Maximal inflammation with joint deformity and/or ankylosis
  • Paw Thickness: Use a digital caliper to measure the thickness of each hind paw.

Histopathological Analysis of Joints

Histological examination of the joints provides a detailed assessment of inflammation, cartilage destruction, and bone erosion.[9][10][11]

Procedure:

  • Tissue Collection: At the end of the study, euthanize the mice and collect the hind paws.

  • Fixation and Decalcification: Fix the paws in 10% neutral buffered formalin for 24-48 hours, followed by decalcification in a suitable agent (e.g., EDTA solution) until the bones are pliable.

  • Processing and Staining: Process the tissues, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.[12]

  • Scoring: Score the stained sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.[12]

ParameterScore 0Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Inflammation No inflammatory cellsSlight thickening of synovial layer, few inflammatory cellsModerate infiltration of inflammatory cellsDense inflammatory infiltrate
Cartilage Damage Intact cartilageLoss of Safranin O staining, minor cartilage erosionModerate cartilage erosionSevere cartilage destruction
Bone Erosion Normal boneSmall areas of resorptionModerate bone resorptionExtensive bone erosion
Biomarker Analysis

Measurement of inflammatory biomarkers in serum and joint tissue can provide insights into the mechanism of action of this compound.[13][14]

Procedure:

  • Sample Collection: Collect blood via cardiac puncture at the time of euthanasia and process to obtain serum. Collect synovial tissue from the joints.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum and synovial tissue homogenates using ELISA or multiplex assays.

  • Neutrophil Elastase Activity: Measure neutrophil elastase activity in the synovial tissue homogenates using a specific substrate-based assay.

Signaling Pathway Diagram

Neutrophil elastase contributes to the pathogenesis of arthritis through multiple mechanisms, including direct tissue damage and the activation of pro-inflammatory signaling pathways.

G cluster_extracellular Extracellular Space cluster_cell Synovial Fibroblast / Chondrocyte cluster_drug NE Neutrophil Elastase (Released by Neutrophils) ECM Extracellular Matrix (Collagen, Proteoglycans) NE->ECM Degradation PAR2 Protease-Activated Receptor 2 (PAR2) NE->PAR2 Activation Pro_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPK MAPK Pathway (p38, ERK, JNK) PAR2->MAPK NFkB NF-κB Pathway PAR2->NFkB Cytokine_Production Production of Pro-inflammatory Cytokines & Chemokines MAPK->Cytokine_Production MMP_Production Production of MMPs MAPK->MMP_Production NFkB->Cytokine_Production NFkB->MMP_Production Cytokine_Production->Pro_Cytokines Release MMP_Production->ECM Further Degradation This compound This compound This compound->NE Inhibition

Caption: Proposed mechanism of action of this compound in arthritis.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between the experimental groups.

Table 1: Clinical Score and Paw Thickness

GroupMean Clinical Score (Day X)Mean Paw Thickness (mm) (Day X)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
This compound (Therapeutic)
Positive Control

Table 2: Histopathological Scores

GroupInflammation ScoreCartilage Damage ScoreBone Erosion Score
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
This compound (Therapeutic)
Positive Control

Table 3: Biomarker Levels

GroupSerum TNF-α (pg/mL)Serum IL-1β (pg/mL)Serum IL-6 (pg/mL)Synovial NE Activity (U/mg protein)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
This compound (Therapeutic)
Positive Control

Conclusion

This document provides a detailed and structured approach for the preclinical evaluation of this compound in a well-established animal model of arthritis. By following these protocols, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel neutrophil elastase inhibitor. The combination of clinical, histological, and biomarker analyses will provide a comprehensive understanding of the efficacy and mechanism of action of this compound in the context of inflammatory arthritis.

References

Troubleshooting & Optimization

SSR69071 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SSR69071. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility, that may be encountered during experiments.

Troubleshooting Guide

This guide is designed to help you resolve common issues with this compound solubility in a question-and-answer format.

Q1: I'm having trouble dissolving this compound for my in vitro assay. What should I do?

A1: this compound is known to be soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in DMSO (up to 25 mM) or ethanol (up to 10 mM).[1] This stock solution can then be diluted into your aqueous culture medium. To avoid precipitation, ensure that the final concentration of the organic solvent in your assay is low (typically ≤0.1% for DMSO in cell-based assays) and that the dilution is done gradually while vortexing.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vortexing: Add the stock solution dropwise to the aqueous buffer while continuously vortexing to ensure rapid mixing.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.5-5%), in your final aqueous solution can help maintain the solubility of this compound.[1]

  • Consider a Co-solvent System: For certain applications, using a mixture of solvents in your final solution may be necessary. However, the compatibility of the co-solvent system with your experimental setup must be validated.

Q3: I need to prepare a formulation of this compound for in vivo administration in mice, but it's not soluble in saline. What are my options?

A3: Direct dissolution of this compound in saline is not feasible due to its poor aqueous solubility. For in vivo studies, a formulation strategy is required. Here are some common approaches for poorly soluble compounds:

  • Co-solvent Formulations: A mixture of solvents can be used to dissolve this compound for administration. A common starting point for oral or intraperitoneal injection is a vehicle containing DMSO, polyethylene glycol (PEG), a surfactant like Tween-80, and saline.[1] It is crucial to keep the percentage of organic solvents as low as possible to avoid toxicity.

  • Cyclodextrin Formulations: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[2][3] Preparing an inclusion complex of this compound with a modified cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can be an effective strategy.[1]

  • Lipid-Based Formulations: For oral administration, formulating this compound in a lipid-based vehicle, such as corn oil, can enhance its solubility and absorption.[4]

It is essential to perform tolerability studies for any new formulation in a small group of animals before proceeding with the main experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at +4°C.

Q2: What is the molecular weight and formula of this compound?

A2: The molecular weight of this compound is 556.63 g/mol , and its chemical formula is C₂₇H₃₂N₄O₇S.

Q3: What is the maximum concentration of DMSO that is safe for in vivo studies in mice?

A3: The maximum tolerated concentration of DMSO can vary depending on the route of administration and the specific study design. For intraperitoneal (IP) injections in mice, it is generally recommended to keep the DMSO concentration at 10% or lower in the final formulation.[5] However, some studies suggest that even lower concentrations (0.5-5%) are preferable to minimize potential confounding effects of the solvent.[6] It is always best to consult your institution's animal care and use committee (IACUC) guidelines and conduct a pilot study to determine the optimal and safest concentration for your experiment.

Q4: Can I sonicate this compound to help it dissolve?

A4: Yes, sonication can be used to aid in the dissolution of this compound, especially if you observe any particulate matter after initial mixing. Gentle heating may also be applied, but care should be taken to avoid degradation of the compound.[1]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO2513.92
Ethanol105.57
Aqueous Buffer Poorly Soluble Poorly Soluble

Data sourced from supplier datasheets.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 556.63 g/mol ). For example, for 1 mL of a 10 mM stock, you would need 5.57 mg of this compound.

    • Weigh the calculated amount of this compound and place it in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate for a few minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo (IP) Administration

This protocol provides a starting point for developing a co-solvent formulation. The final ratios may need to be optimized based on the required dose and tolerability.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the this compound DMSO stock.

    • Add PEG300 to the tube. A common starting ratio is 10% DMSO and 40% PEG300 in the final formulation.[1]

    • Add Tween-80. A typical concentration is 5% in the final formulation.[1]

    • Vortex the mixture thoroughly until it is a clear solution.

    • Slowly add sterile saline to reach the final desired volume while continuously vortexing. The final volume will bring the components to their target percentages (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for administration. This formulation should be prepared fresh before each use.

Visualizations

TroubleshootingWorkflow start This compound Solubility Issue precip_stock Precipitation in stock solution? start->precip_stock precip_dilution Precipitation upon aqueous dilution? precip_stock->precip_dilution No check_solvent Use anhydrous DMSO or Ethanol precip_stock->check_solvent Yes slow_dilution Add stock dropwise with vortexing precip_dilution->slow_dilution Yes invivo_prep Preparing for in vivo use? precip_dilution->invivo_prep No sonicate_heat Sonicate or gently warm check_solvent->sonicate_heat sonicate_heat->precip_dilution use_surfactant Add Tween-80 to aqueous buffer slow_dilution->use_surfactant use_surfactant->invivo_prep cosolvent Use co-solvent formulation (e.g., DMSO/PEG/Tween/Saline) invivo_prep->cosolvent Yes cyclodextrin Use cyclodextrin formulation (e.g., SBE-β-CD) invivo_prep->cyclodextrin Yes success Solubility issue resolved invivo_prep->success No cosolvent->success cyclodextrin->success InVivoFormulation cluster_0 Step 1: Prepare Concentrated Stock cluster_1 Step 2: Prepare Vehicle cluster_2 Step 3: Combine and Dilute This compound This compound Powder stock Concentrated Stock Solution This compound->stock dmso DMSO dmso->stock combine Mix Stock and Vehicle stock->combine peg PEG300 vehicle Co-solvent/Surfactant Mixture peg->vehicle tween Tween-80 tween->vehicle vehicle->combine final_formulation Final In Vivo Formulation (Injectable) combine->final_formulation Dilute slowly with vortexing saline Sterile Saline saline->final_formulation

References

How to prevent SSR69071 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of SSR69071 in solution to minimize degradation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in ethanol to 10 mM and in DMSO to 25 mM.[1][2][3] For biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium to the final desired concentration.

Q2: What are the recommended storage conditions for this compound solid compound and solutions?

A2: The solid form of this compound should be stored at either +4°C for short-term storage or -20°C for long-term storage.[1][2][3] One supplier suggests that the compound is stable for at least four years when stored at -20°C.[3] For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, calculate the required volume of solvent based on the mass of this compound and the desired concentration. For example, to make a 10 mM stock solution in DMSO, you would dissolve 5.57 mg of this compound in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.

Summary of this compound Properties

PropertyValue
Molecular Weight556.63 g/mol
FormulaC₂₇H₃₂N₄O₇S
Purity≥95% - ≥98% (as specified by vendor)
Solubility
EthanolUp to 10 mM
DMSOUp to 25 mM
Storage
Solid+4°C (short-term), -20°C (long-term)
In Solution (Stock)-20°C or -80°C (aliquoted, single-use)
Stability
Solid (at -20°C)≥ 4 years

Troubleshooting Guide

Q4: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?

A4: A decrease in activity suggests potential degradation of the compound in your solution. Several factors could contribute to this:

  • Improper Storage: Frequent freeze-thaw cycles of your stock solution can lead to degradation. Storing the solution at room temperature or in direct light for extended periods can also accelerate degradation.

  • Solvent Quality: The purity of the solvent can affect the stability of the dissolved compound. Using high-purity, anhydrous solvents is recommended.

  • Contamination: Microbial or chemical contamination of your stock solution could lead to degradation.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, follow these best practices:

  • Prepare Fresh Solutions: Ideally, prepare a fresh solution of this compound from the solid compound for each experiment.

  • Proper Stock Solution Management: If you need to use a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Protect from Light: Store solutions in amber vials or cover them with foil to protect them from light, as light can cause photodegradation of some compounds.

  • Use High-Purity Solvents: Use anhydrous, high-purity solvents to prepare your stock solutions.

  • Minimize Time in Aqueous Buffers: When diluting your DMSO stock in an aqueous buffer for your experiment, do so immediately before use. Do not store this compound in aqueous solutions for extended periods unless you have validated its stability in that specific buffer.

Experimental Protocols

Protocol: General Assessment of Compound Stability in Solution

This protocol provides a general framework for assessing the stability of a compound like this compound in a specific solvent or buffer.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

    • Prepare several identical test solutions by diluting the stock solution to the final experimental concentration in the buffer of interest.

  • Incubation Conditions:

    • Divide the test solutions into different incubation conditions. For example:

      • Time points: 0, 2, 4, 8, 24, 48 hours.

      • Temperatures: 4°C, room temperature (20-25°C), 37°C.

      • Light conditions: Protected from light vs. exposed to ambient light.

  • Sample Analysis:

    • At each time point, take an aliquot from each condition.

    • Analyze the concentration of the intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is often a good starting point for small molecules.

    • The mobile phase composition would need to be optimized, but a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid is a common starting point.

  • Data Analysis:

    • Plot the concentration of intact this compound as a function of time for each condition.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • This data will provide an estimate of the degradation rate under different conditions.

Visualizations

cluster_troubleshooting Troubleshooting this compound Degradation start Decreased Activity Observed check_storage Review Storage Conditions start->check_storage check_prep Review Solution Preparation start->check_prep improper_storage Improper Storage (Freeze-thaw, Light, Temp) check_storage->improper_storage Yes solution Implement Best Practices: - Aliquot stocks - Store at -20°C or -80°C - Protect from light - Use fresh solutions check_storage->solution No improper_prep Improper Preparation (Solvent Quality, Age) check_prep->improper_prep Yes check_prep->solution No improper_storage->solution improper_prep->solution

Caption: Troubleshooting workflow for decreased this compound activity.

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) prep_test Prepare Test Solutions in Buffer prep_stock->prep_test incubate Incubate Under Varied Conditions (Time, Temp, Light) prep_test->incubate sample Collect Aliquots at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Plot Concentration vs. Time Calculate % Remaining analyze->data_analysis

Caption: Workflow for assessing this compound stability in solution.

References

Technical Support Center: Investigating Experimental Results with SSR69071

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing SSR69071. As specific off-target effects of this compound are not extensively documented in publicly available literature, this guide focuses on interpreting experimental outcomes in the context of its known potent and selective on-target activity against Human Leukocyte Elastase (HLE). This will aid in troubleshooting and understanding unexpected results that may arise from the complex biology of HLE or the species-specific nature of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: I am observing a minimal or no effect of this compound in my non-human experimental model (e.g., mouse, rat). Does this suggest off-target activity is responsible for effects seen in human cells?

A1: Not necessarily. A more probable cause for the lack of effect in non-human systems is the high species selectivity of this compound. This compound is a potent inhibitor of human leukocyte elastase (HLE) but is significantly less effective against elastase from other species.[1] Before concluding that an effect is "off-target," it is critical to consider the on-target potency in your specific model system. The substantial difference in inhibitory constants (Ki) across species is a crucial factor in experimental design and data interpretation.

Q2: What is the documented species selectivity of this compound?

A2: this compound demonstrates a clear preference for human leukocyte elastase. The inhibitory constants (Ki) and IC50 values vary significantly across different species, as detailed in the table below.

Quantitative Data Summary: Species Selectivity of this compound

Species IC50 (nM) Ki (nM)
Human 3.9 0.017
Mouse Not Reported 1.70
Rat Not Reported 3.01
Rabbit Not Reported 58

| Porcine | Not Reported | > 100 |

This data highlights the importance of selecting appropriate model systems when studying the effects of this compound.

Q3: My results with this compound are more complex than anticipated for simple elastase inhibition. What could be the underlying biological reasons?

A3: The observed complexity likely stems from the multifaceted role of Human Leukocyte Elastase (HLE) itself. HLE is a serine protease with a broad range of substrates, and its activity is not limited to the degradation of elastin.[1][2][3] It is a key mediator in inflammation and immunity, capable of cleaving extracellular matrix proteins, cytokines, cell surface receptors, and bacterial virulence factors.[1][2][4] Therefore, inhibiting HLE can lead to a cascade of downstream effects that may not be immediately obvious. For instance, HLE can influence signaling pathways involving PAR-1, NF-κB, and p53, and can modulate mucus production by affecting MUC1 transcription.[5][6][7] An unexpected phenotype could be a valid, on-target consequence of inhibiting one of these diverse functions.

Troubleshooting Experimental Design

Issue: Unexpected Phenotype or Lack of Efficacy Observed

When encountering unexpected results with this compound, consider these troubleshooting steps before attributing the findings to off-target effects:

  • Confirm On-Target Potency in Your System: Given the species selectivity, if using non-human cells or tissues, confirm that the concentrations of this compound used are sufficient to inhibit the target enzyme in that species. An in vitro enzyme inhibition assay with elastase from your model organism is recommended.

  • Evaluate Downstream HLE Substrates: Review the literature for known HLE substrates that could be relevant to your experimental context. The observed phenotype might be due to the protection of a specific substrate from degradation by HLE. HLE substrates include collagen, fibronectin, cytokines, and complement receptors.[1][2][4]

  • Consider the Broader Signaling Context: HLE can trigger complex signaling cascades. For example, in lung epithelial cells, HLE can induce apoptosis through a PAR-1, NF-κB, and p53-dependent pathway.[5][6] Your results may be an accurate reflection of interrupting such a pathway.

Experimental Protocols

Protocol: In Vitro Fluorometric Assay for Elastase Inhibition

This protocol provides a general method to determine the inhibitory activity of a compound like this compound against elastase in vitro.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against a specific elastase.

Materials:

  • Purified Human Leukocyte Elastase or elastase from the species of interest.

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).[8]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[9]

  • This compound.

  • DMSO (for compound dilution).

  • 96-well, black, flat-bottom microplate.

  • Fluorometric microplate reader (e.g., Excitation/Emission = 400/505 nm).[10]

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the elastase stock to a working concentration in cold Assay Buffer immediately before use.[9]

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the respective wells.

    • Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (velocity) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Serial Dilution of this compound in DMSO/Buffer D Dispense Buffer, Inhibitor, and Enzyme to Plate A->D B Prepare Elastase Solution (in cold Buffer) B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate Plate (e.g., 15 min at 25°C) D->E E->F G Kinetic Reading on Fluorometric Plate Reader F->G H Calculate Reaction Rates G->H I Plot Data and Determine IC50 H->I

Caption: General workflow for an in vitro elastase inhibition assay.

HLE_signaling_pathway cluster_cell Neutrophil cluster_ecm Extracellular Matrix (ECM) cluster_signaling Cellular Signaling & Response HLE Human Leukocyte Elastase (HLE) Elastin Elastin HLE->Elastin Degrades Collagen Collagen HLE->Collagen Degrades Fibronectin Fibronectin HLE->Fibronectin Degrades Cytokines Cytokine & Receptor Cleavage HLE->Cytokines Modulates PAR1 PAR-1 Activation HLE->PAR1 Tissue_Damage Tissue Degradation Elastin->Tissue_Damage Collagen->Tissue_Damage Fibronectin->Tissue_Damage Inflammation Inflammation & Apoptosis Signaling (NF-κB, p53) Cytokines->Inflammation PAR1->Inflammation This compound This compound This compound->HLE Inhibits

Caption: Simplified overview of HLE's diverse roles and inhibition by this compound.

References

Optimizing SSR69071 dosage for maximal efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of SSR69071, a potent and selective inhibitor of human leukocyte elastase (HLE). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments.

Efficacy and Dosage Data

The following tables summarize the preclinical efficacy of this compound in various animal models of inflammation. This data can serve as a starting point for dose-range finding studies.

Table 1: In Vivo Efficacy of this compound in Mice

ModelEndpointRoute of AdministrationEffective Dose (ED₅₀)
HLE-induced acute lung hemorrhageReduction of hemorrhageOral (p.o.)2.8 mg/kg
Ex vivo HLE inhibition in bronchoalveolar lavage fluidInhibition of HLEOral (p.o.)10.5 mg/kg

Table 2: In Vivo Efficacy of this compound in Rats

ModelEndpointRoute of AdministrationEffective Dose (ED₃₀)
Carrageenan-induced paw edemaReduction of edemaOral (p.o.)2.2 mg/kg
HLE-induced paw edemaReduction of edemaOral (p.o.)2.7 mg/kg

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting human leukocyte elastase (HLE), a key enzyme in the inflammatory cascade. The diagram below illustrates the signaling pathway initiated by HLE, leading to tissue damage and inflammation.

HLE_Signaling_Pathway cluster_inflammation Inflammatory Cascade Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation HLE Release HLE Release Neutrophil Activation->HLE Release Extracellular Matrix Degradation Extracellular Matrix Degradation HLE Release->Extracellular Matrix Degradation cleavage of elastin, collagen, etc. Tissue Damage & Inflammation Tissue Damage & Inflammation Extracellular Matrix Degradation->Tissue Damage & Inflammation This compound This compound This compound->HLE Release inhibition

Figure 1: Simplified signaling pathway of Human Leukocyte Elastase (HLE) in inflammation and the point of intervention for this compound.

Experimental Protocols

A detailed protocol for the oral administration of this compound in rodents is crucial for obtaining reproducible results. The following is a standard operating procedure for oral gavage.

Experimental Workflow for Oral Gavage in Mice

Oral_Gavage_Workflow cluster_workflow Oral Gavage Protocol start Start weigh_mouse 1. Weigh Mouse & Calculate Dose start->weigh_mouse prepare_suspension 2. Prepare this compound Suspension weigh_mouse->prepare_suspension restrain_mouse 3. Restrain Mouse prepare_suspension->restrain_mouse insert_gavage_needle 4. Gently Insert Gavage Needle restrain_mouse->insert_gavage_needle administer_dose 5. Administer Dose Slowly insert_gavage_needle->administer_dose remove_needle 6. Remove Needle & Monitor administer_dose->remove_needle end End remove_needle->end

Figure 2: Step-by-step workflow for the oral administration of this compound to mice via gavage.

Detailed Methodology:

  • Animal Handling and Acclimation:

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow animals to acclimate for at least one week before the start of the experiment.

  • Preparation of this compound Suspension:

    • Based on the desired dose and the weight of the animal, calculate the required amount of this compound.

    • Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure the final volume for oral gavage is appropriate for the animal's size (typically 5-10 mL/kg for mice).

  • Oral Administration (Gavage):

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the this compound suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

Troubleshooting and FAQs

This section addresses common issues that may arise during experiments with this compound.

Logical Troubleshooting Flow

Troubleshooting_Flow cluster_troubleshooting Troubleshooting Experimental Issues start Unexpected Experimental Outcome inconsistent_results Inconsistent Results? start->inconsistent_results check_compound Verify this compound Integrity (Purity, Solubility, Storage) check_protocol Review Experimental Protocol (Dosing, Timing, Animal Model) check_compound->check_protocol No Issue resolve_compound Source New Batch of this compound check_compound->resolve_compound Issue Identified check_assay Validate Assay Performance (Reagents, Controls, Instrument) check_protocol->check_assay No Issue resolve_protocol Refine Experimental Protocol check_protocol->resolve_protocol Issue Identified resolve_assay Optimize Assay Conditions check_assay->resolve_assay Issue Identified low_efficacy Lower than Expected Efficacy? inconsistent_results->low_efficacy Yes unexpected_toxicity Unexpected Toxicity? inconsistent_results->unexpected_toxicity No low_efficacy->check_compound unexpected_toxicity->check_compound

Figure 3: A logical workflow for troubleshooting common issues encountered during in vivo studies with this compound.

Frequently Asked Questions (FAQs)

  • Q1: We are observing lower than expected efficacy in our in vivo model. What are the potential causes?

    • A1: Several factors could contribute to reduced efficacy. First, verify the purity and integrity of your this compound batch. Improper storage or handling can lead to degradation. Second, ensure accurate preparation of the dosing suspension and proper administration technique. Inconsistent dosing can lead to variable results. Finally, consider the specific animal model and ensure it is appropriate for studying HLE-mediated inflammation.

  • Q2: Our results show high variability between individual animals. How can we improve consistency?

    • A2: High inter-animal variability can be minimized by strictly standardizing all experimental procedures. This includes consistent animal handling, precise dosing volumes, and a uniform environment. Ensure that all animals are of a similar age and weight. For oral gavage, proper technique is critical to ensure the full dose is delivered to the stomach.

  • Q3: Are there any known toxicity concerns with this compound?

    • A3: Currently, there is limited publicly available information on the specific toxicity profile of this compound. As with any investigational compound, it is crucial to conduct dose-range finding studies to determine the maximum tolerated dose (MTD) in your specific animal model. Careful observation for any adverse effects, such as weight loss, changes in behavior, or signs of distress, is essential.

  • Q4: What is the recommended vehicle for oral administration of this compound?

    • A4: A common and effective vehicle for oral administration of hydrophobic compounds in rodents is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. It is important to ensure that the suspension is homogenous to allow for accurate dosing.

  • Q5: How critical is the timing of this compound administration relative to the inflammatory challenge?

    • A5: The timing of administration is critical for observing maximal efficacy. For prophylactic treatment, this compound should be administered prior to the inflammatory stimulus. The optimal pre-treatment time should be determined empirically in your model, but a window of 30-60 minutes is often a good starting point based on the pharmacokinetics of similar small molecules.

Technical Support Center: Troubleshooting Unexpected Results with SSR149415 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: While the query specified SSR69071, publicly available scientific literature predominantly refers to the selective vasopressin V1b receptor antagonist as SSR149415 . This document will proceed under the assumption that SSR149415 is the compound of interest.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with SSR149415 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is SSR149415 and what is its primary mechanism of action?

SSR149415 is a non-peptide, selective antagonist of the arginine vasopressin (AVP) receptor subtype 1b (V1b). The V1b receptor is primarily located in the anterior pituitary gland and is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the V1b receptor, SSR149415 inhibits the AVP-induced release of adrenocorticotropic hormone (ACTH). This mechanism of action has led to its investigation for anxiolytic and antidepressant properties.[1][2]

Q2: What are the common cell-based assays used to characterize SSR149415?

Common cell-based assays for SSR149415 include:

  • Radioligand Binding Assays: To determine the affinity (Kd, Ki) of SSR149415 for the V1b receptor.[3][4]

  • Intracellular Calcium ([Ca2+]i) Mobilization Assays: To measure the functional antagonism of AVP-induced signaling, as V1b receptor activation leads to an increase in intracellular calcium.[1][2][3]

  • Inositol Phosphate (IP) Production Assays: As an alternative functional assay to measure the antagonism of the Gq-coupled V1b receptor signaling pathway.[3]

  • Receptor Internalization Assays: To visualize and quantify the ability of SSR149415 to block AVP-induced internalization of the V1b receptor.[3]

  • Selectivity Assays: Typically cAMP assays for V2 receptors and calcium mobilization assays for V1a and oxytocin receptors to determine the selectivity profile of SSR149415.[4][5]

Q3: What are the expected outcomes when using SSR149415 in a functional cell-based assay?

In a cell line expressing the V1b receptor, pre-incubation with SSR149415 should lead to a dose-dependent inhibition of the response induced by an agonist like arginine vasopressin (AVP). This can be observed as a rightward shift in the agonist dose-response curve and a reduction in the maximal response at high antagonist concentrations.

Troubleshooting Unexpected Results

Issue 1: No or Lower-Than-Expected Antagonist Activity

If SSR149415 does not inhibit the AVP-induced response or the potency (IC50) is significantly weaker than expected, consider the following:

Potential Cause Troubleshooting Steps
Compound Integrity Ensure proper storage of SSR149415 stock solutions (aliquoted at -20°C or -80°C) to avoid degradation from repeated freeze-thaw cycles.[6] Verify the concentration of your stock solution.
Low Receptor Expression Confirm the expression of the V1b receptor in your cell line using a positive control ligand or by methods like Western blot or qPCR.[6]
Assay Conditions Optimize the agonist (AVP) concentration. For antagonist mode, an agonist concentration at or above the EC80 is recommended.[6] Ensure the assay buffer composition, including pH and divalent cation concentrations (e.g., Mg2+), is optimal for receptor binding.[7]
Insufficient Incubation Time Determine the time required to reach binding equilibrium with a time-course experiment and adjust your incubation time accordingly.[6]
Solubility Issues Visually inspect for any precipitation of SSR149415 in the assay medium. If solubility is a concern, consider the use of a low percentage of a solubilizing agent like DMSO, ensuring it does not affect cell viability or assay performance.
Issue 2: High Background or Poor Signal-to-Noise Ratio

A high background signal can mask the specific antagonist effect of SSR149415.

Potential Cause Troubleshooting Steps
High Non-Specific Binding (Binding Assays) Use a radioligand concentration at or below its Kd. Increase the number and volume of washes. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI).[6]
Low Receptor Expression Use a cell line with confirmed high expression of the V1b receptor.[6]
High Phosphodiesterase (PDE) Activity (for cAMP assays in selectivity screening) Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[6]
Cell Health Ensure high cell viability (>95%) before starting the assay. Serum-starve cells for a few hours before the assay to reduce basal signaling.[6]
Issue 3: SSR149415 Appears to have Agonist Activity

In some instances, a compound expected to be an antagonist may show agonist-like effects.

Potential Cause Troubleshooting Steps
Partial Agonism This may be a true pharmacological effect of the compound. Characterize the intrinsic activity of SSR149415 in your specific assay system.
Off-Target Effects SSR149415 has been shown to have antagonist activity at the oxytocin receptor, with pKB and pKi values in the nanomolar range.[4][8] If your cell line endogenously expresses the oxytocin receptor, this could lead to unexpected results. Test SSR149415 on a parental cell line lacking the V1b receptor to check for non-specific effects.[6]
Assay Artifact Review the assay protocol for potential errors in compound addition or concentration calculations. Ensure that the vehicle control does not produce a signal.

Quantitative Data Summary

The following tables summarize key quantitative data for SSR149415 from the literature.

Table 1: Binding Affinity of SSR149415 for V1b Receptors

Cell LineReceptor OriginRadioligandParameterValue (nM)Reference
CHOHuman[3H]SSR-149415Kd~1[3]
AtT20Mouse[3H]SSR-149415Kd~1[3]
CHOHuman[3H]AVPpKi9.34 ± 0.06[4]

Table 2: Functional Antagonism of SSR149415 at V1b Receptors

Cell LineReceptor OriginAssayParameterValue (nM)Reference
Recombinant Cell LinesMouse/HumanInositol Phosphate ProductionEC501.83 - 3.05[3]
CHOHuman[Ca2+]i MobilizationpKB9.19 ± 0.07[4]

Table 3: Selectivity Profile of SSR149415

ReceptorCell LineAssayParameterValueReference
OxytocinCHO[Ca2+]i MobilizationpKB8.72 ± 0.15[4]
OxytocinCHORadioligand Binding ([3H]OT)pKi8.82 ± 0.16[4]
V1aCHO[Ca2+]i MobilizationfpKi7.23 ± 0.14[4]
V2YeastcAMP-No inhibition up to 3 µM[4]

Experimental Protocols

Protocol 1: Intracellular Calcium ([Ca2+]i) Mobilization Assay
  • Cell Seeding: Seed CHO cells stably expressing the human V1b receptor into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and culture overnight.[4]

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of SSR149415 to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.[5]

  • Agonist Stimulation: Add a fixed concentration of AVP (e.g., EC80) to stimulate the calcium response.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., FLIPR) before and after agonist addition.

  • Data Analysis: Calculate the inhibitory effect of SSR149415 and determine the IC50 or pKB value.

Protocol 2: Radioligand Competition Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the V1b receptor.[4]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]AVP or [3H]SSR-149415) near its Kd, and increasing concentrations of unlabeled SSR149415.[4]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[4]

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.[4]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[4]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki or IC50 value for SSR149415.

Visualizations

V1b_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP AVP (Agonist) V1bR V1b Receptor AVP->V1bR Binds and Activates SSR149415 SSR149415 (Antagonist) SSR149415->V1bR Binds and Blocks Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., ACTH release) Ca_release->Downstream PKC->Downstream Troubleshooting_Workflow Start Unexpected Result (e.g., No/Low Activity) Check_Compound Verify Compound Integrity (Storage, Concentration) Start->Check_Compound Check_Cells Confirm Cell Health & Receptor Expression Check_Compound->Check_Cells Compound OK Expected_Result Problem Resolved/ Result Explained Check_Compound->Expected_Result Issue Found Check_Assay Review Assay Conditions (Agonist Conc., Buffer, Time) Check_Cells->Check_Assay Cells OK Check_Cells->Expected_Result Issue Found Check_Off_Target Consider Off-Target Effects (e.g., Oxytocin Receptor) Check_Assay->Check_Off_Target Conditions OK Check_Assay->Expected_Result Issue Found Check_Off_Target->Expected_Result Explained Consult Consult Literature/ Technical Support Check_Off_Target->Consult Unexplained

References

Technical Support Center: Enhancing Bioavailability of SSR69071 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SSR69071. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the bioavailability of this compound in in vivo studies. Given that this compound is a poorly water-soluble compound, this guide offers a systematic approach to developing suitable formulations for oral administration.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is characterized as a poorly water-soluble compound. However, it exhibits solubility in certain organic solvents. Specifically, it is soluble up to 10 mM in ethanol and up to 25 mM in Dimethyl sulfoxide (DMSO).[1] This information is critical for developing a successful formulation strategy.

Q2: Why is improving the bioavailability of this compound important for in vivo studies?

A2: Low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable absorption of the compound after oral administration. This can, in turn, lead to inaccurate assessments of the compound's efficacy and pharmacokinetic profile. Enhancing bioavailability ensures that a sufficient and consistent amount of this compound reaches the systemic circulation to exert its pharmacological effect.

Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (in which the drug is soluble) and a co-solvent to create a solution that is miscible with aqueous systems.[2][3]

  • Suspensions: Dispersing fine particles of the drug in a liquid vehicle, often with the use of suspending and wetting agents to ensure uniformity.

  • Lipid-Based Formulations: Dissolving or suspending the drug in lipids, oils, or surfactants to facilitate absorption through the lymphatic system.[4][5][6][7]

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanocrystallization to improve the dissolution rate.[8]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Precipitation of this compound upon dilution of a stock solution in an aqueous vehicle. The aqueous environment reduces the solubilizing capacity of the initial solvent (e.g., DMSO).- Increase the proportion of the co-solvent in the final formulation. - Consider using a surfactant to aid in solubilization. - Switch to a suspension or lipid-based formulation where the compound is not fully dissolved initially.
Inconsistent or low plasma concentrations of this compound in animal studies. Poor and variable absorption from the gastrointestinal tract due to inadequate formulation.- Re-evaluate the formulation strategy. If using a simple suspension, consider reducing the particle size of this compound. - Explore lipid-based formulations, such as a self-emulsifying drug delivery system (SEDDS), which can enhance absorption.[9] - Ensure the stability of this compound in the chosen vehicle over the duration of the experiment.
Toxicity or adverse events observed in the vehicle control group. The selected vehicle or excipients may have inherent toxicity at the administered volume and concentration.- Reduce the concentration of potentially toxic excipients (e.g., high concentrations of DMSO or certain surfactants).[10] - Consult literature for the safety and tolerability of the chosen vehicle in the specific animal model.[11][12] - Consider alternative, more biocompatible vehicles.
Difficulty in preparing a homogenous and stable formulation. The physicochemical properties of this compound may not be compatible with the chosen excipients.- For suspensions, ensure adequate wetting of the drug powder and use an appropriate suspending agent to prevent rapid settling. - For solutions, confirm the solubility of this compound in the chosen solvent system at the target concentration before preparing the full batch.

Experimental Protocols

A systematic approach to formulation development is recommended, starting with solubility screening to identify suitable excipients, followed by the preparation and characterization of the chosen formulation type.

Protocol 1: Solubility Screening of this compound in Various Vehicles

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically acceptable vehicles to guide formulation selection.

Materials:

  • This compound powder

  • A selection of vehicles (see table below for suggestions)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a vial.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Express the solubility in mg/mL.

Table of Potential Screening Vehicles:

Vehicle Type Examples
Aqueous Buffers Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL
Oils/Lipids Sesame oil, Corn oil, Medium-chain triglycerides (MCT)
Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a solution of this compound for oral administration using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile vials and syringes

Methodology:

  • Accurately weigh the required amount of this compound.

  • In a sterile vial, add a minimal amount of DMSO (e.g., 5-10% of the final volume) to the this compound powder.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Add PEG 400 (e.g., 30-40% of the final volume) to the solution and mix thoroughly.

  • Slowly add the saline or water dropwise while continuously vortexing to bring the formulation to the final desired volume.

  • Visually inspect the final formulation to ensure it is a clear solution. If any precipitation occurs, the ratios of the excipients may need to be adjusted. A common final vehicle composition is 10% DMSO / 40% PEG 400 / 50% Saline.

Protocol 3: Preparation of a Suspension Formulation

Objective: To prepare a uniform suspension of this compound for oral administration.

Materials:

  • This compound powder (micronized, if possible)

  • Wetting agent (e.g., 0.1% Tween® 80 in water)

  • Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water)

  • Mortar and pestle or homogenizer

  • Graduated cylinder and beaker

Methodology:

  • Accurately weigh the required amount of this compound.

  • In a mortar, add a small volume of the wetting agent to the this compound powder and triturate to form a smooth paste. This ensures that the drug particles are adequately wetted and do not clump together.

  • Gradually add the suspending vehicle to the paste while continuously mixing.

  • Transfer the mixture to a graduated cylinder and add the suspending vehicle to the final desired volume.

  • Use a homogenizer or a magnetic stirrer to ensure a uniform dispersion of the particles.

  • Before each administration, shake the suspension well to ensure dose uniformity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 556.63 g/mol
Formula C27H32N4O7S
Solubility in Ethanol Soluble to 10 mM[1]
Solubility in DMSO Soluble to 25 mM[1]

Table 2: Example of a Solubility Screening Data Summary

Vehicle Solubility of this compound (mg/mL)
Water < 0.1
PBS pH 7.4 < 0.1
PEG 400 To be determined experimentally
Propylene Glycol To be determined experimentally
Sesame Oil To be determined experimentally
10% DMSO / 90% Saline To be determined experimentally
5% Tween 80 in Water To be determined experimentally

Visualizations

Formulation_Development_Workflow cluster_start Initial Assessment cluster_solubility Solubility Screening cluster_selection Formulation Selection cluster_formulations Formulation Preparation cluster_end In Vivo Study Start Start with this compound Powder PhysChem Review Physicochemical Properties (MW, Known Solubility) Start->PhysChem SolubilityScreen Protocol 1: Solubility Screening in Various Vehicles PhysChem->SolubilityScreen AnalyzeData Analyze Solubility Data SolubilityScreen->AnalyzeData Decision Select Formulation Strategy AnalyzeData->Decision CoSolvent Protocol 2: Co-solvent Formulation Decision->CoSolvent High Solubility in Co-solvents Suspension Protocol 3: Suspension Formulation Decision->Suspension Low Solubility in All Vehicles LipidBased Lipid-Based Formulation (e.g., SEDDS) Decision->LipidBased High Lipophilicity (High LogP) InVivo Proceed to In Vivo Study CoSolvent->InVivo Suspension->InVivo LipidBased->InVivo

Caption: Workflow for the development of an oral formulation for this compound.

Bioavailability_Enhancement_Mechanisms cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Enhancement cluster_outcome Desired Outcome CoSolvent Co-solvent System Solubility Increased Solubility in GI Fluids CoSolvent->Solubility Suspension Suspension (with particle size reduction) Dissolution Increased Dissolution Rate Suspension->Dissolution LipidBased Lipid-Based System (e.g., SEDDS) LipidBased->Solubility Absorption Enhanced Absorption (e.g., via lymphatic pathway) LipidBased->Absorption Bioavailability Improved Bioavailability of this compound Solubility->Bioavailability Dissolution->Bioavailability Absorption->Bioavailability

Caption: Mechanisms of bioavailability enhancement for this compound.

References

Potential for SSR69071 to interfere with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Investigating SSR69071

Disclaimer: Publicly available information on a compound specifically designated "this compound" is limited. This technical support resource is based on the working assumption that this compound is a selective, non-peptide vasopressin V1a receptor antagonist. The troubleshooting guides and protocols provided are standard for this class of compounds and are intended to serve as a general reference.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with a novel V1a receptor antagonist like this compound.

Q1: My radioligand binding assay shows low or no specific binding for this compound. What are the potential causes?

A1: Several factors can lead to poor specific binding in a V1a receptor assay.[1][2] These include:

  • Degraded Ligand or Compound: Ensure both the radioligand (e.g., [³H]-Arginine Vasopressin) and this compound are properly stored to prevent degradation. Aliquoting and storing at -80°C is recommended.[1]

  • Insufficient Receptor Concentration: The cell membrane preparation may have a low concentration of V1a receptors. Confirm receptor expression using a positive control ligand or Western blot.[1]

  • Incorrect Assay Buffer Conditions: Vasopressin receptor binding is sensitive to pH and the presence of divalent cations. Verify that your buffer is at the correct pH (typically 7.4) and contains necessary ions like Mg²⁺.[1][2]

  • Assay Not at Equilibrium: The incubation time may be too short. A time-course experiment can help determine the optimal time to reach equilibrium.[1]

Q2: I'm observing very high non-specific binding (NSB) in my competition binding assay. How can I reduce it?

A2: High NSB can obscure the specific binding signal. Common causes and solutions include:

  • Excessive Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize NSB.[1]

  • Lipophilicity of the Compound: Hydrophobic compounds like many non-peptide antagonists can stick to filter mats and plasticware. Pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can help.[1]

  • Inadequate Washing: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[1]

  • Inappropriate Blocking Agent: Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer.[1]

Q3: My functional assay (e.g., calcium mobilization) shows a weak or no signal in response to the V1a agonist after pre-incubation with this compound. What should I check?

A3: A lack of a functional response can be due to several issues:

  • Poor Cell Health or Low Receptor Expression: Ensure your cells are healthy and have robust expression of the V1a receptor and its downstream signaling components (Gαq/11).[1]

  • Suboptimal Dye Loading (for fluorescent assays): If using a calcium-sensitive dye like Fluo-4 AM, optimize the dye concentration and incubation time. A non-ionic surfactant like Pluronic F-127 can aid in dye loading.[1]

  • Compound Solubility: Poorly soluble compounds will not reach the effective concentration in the assay. Ensure this compound is fully dissolved in your assay medium.

  • Phototoxicity or Dye Bleaching: Minimize the exposure of dye-loaded cells to the excitation light source to prevent cell damage and signal loss.[1]

Q4: Could this compound be interfering with my assay readout directly, for example, by affecting fluorescence?

A4: Yes, small molecules can interfere with assay technologies.[3][4][5] If you are using a fluorescence-based assay (e.g., calcium mobilization with Fluo-4 AM or a FRET-based assay), this compound could be causing:

  • Autofluorescence: The compound itself may fluoresce at the same wavelength as your reporter dye, leading to a false positive signal or high background.[1][4]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal (a false negative for agonists, but could be misinterpreted for antagonists).[4][6]

  • To test for this: Run a control experiment with this compound in the assay medium without cells to check for autofluorescence. To check for quenching, run the assay with a known agonist and co-incubate with this compound in a cell-free system containing the fluorescent dye.

Q5: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A5: PAINS are chemical structures that are known to interfere with a wide variety of assays through various mechanisms, such as chemical reactivity, redox cycling, or aggregation.[7] These compounds often appear as hits in many different screens. While it's impossible to know without specific testing, if this compound shows activity in multiple, unrelated assays, it may be worth investigating for PAINS-like behavior.[7][8][9]

Troubleshooting Guides

Guide 1: V1a Receptor Competitive Binding Assay
ProblemPotential CausesSolutions
Low or No Specific Binding 1. Degraded radioligand or this compound.[1] 2. Insufficient V1a receptor concentration in membrane prep.[1] 3. Incorrect assay buffer composition (pH, ions).[1][2] 4. Assay has not reached equilibrium.[1]1. Aliquot and store ligands at -80°C; avoid repeated freeze-thaw cycles.[1] 2. Increase the amount of membrane protein per well. Confirm receptor expression with a control ligand or Western blot.[1] 3. Verify the pH (7.4) and ionic strength of the buffer; ensure Mg²⁺ is present.[1][2] 4. Increase incubation time; determine the time to equilibrium with a time-course experiment.[1]
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high.[1] 2. Insufficient washing of filters.[1] 3. Lipophilic antagonist (this compound) sticking to filters or vials.[1] 4. Inappropriate blocking agent in the assay buffer.[1]1. Use a radioligand concentration at or below its Kd.[1] 2. Increase the number and volume of washes with ice-cold buffer.[1] 3. Pre-soak filters in 0.5% polyethyleneimine (PEI). Consider using alternative assay formats like Scintillation Proximity Assay (SPA).[1] 4. Optimize the concentration of BSA or use other blocking agents.[1]
Inconsistent Results Between Repeats 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation.[1] 4. Variability in membrane preparations.[1]1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing after adding each reagent. 3. Use a temperature-controlled incubator or water bath.[1] 4. Prepare a large batch of cell membranes and store in aliquots at -80°C for consistency across experiments.[1]
Guide 2: V1a Receptor Intracellular Calcium Mobilization Assay
ProblemPotential CausesSolutions
No or Weak Calcium Signal 1. Poor loading of the calcium-sensitive dye (e.g., Fluo-4 AM).[1] 2. Low receptor expression or G-protein coupling.[1] 3. Calcium leakage from cells.[1] 4. Phototoxicity or dye bleaching.[1]1. Optimize dye concentration and incubation time. Include a mild detergent like Pluronic F-127 to aid dye loading.[1] 2. Use a cell line with robust V1a expression and coupling to the Gαq/11 pathway. 3. Ensure cell monolayers are healthy. Use a positive control like ATP that works on endogenous receptors.[1] 4. Minimize exposure of dye-loaded cells to light and use the lowest effective excitation intensity.[1]
High Background Fluorescence 1. Incomplete hydrolysis of the AM ester of the dye. 2. Autofluorescence of this compound.[1] 3. Cell death and release of dye.1. Increase the pre-incubation time after dye loading to allow for complete de-esterification. 2. Measure the fluorescence of this compound in assay buffer alone. If high, consider using a red-shifted dye.[5] 3. Check cell viability before and after the assay.
"Biphasic" or Unexpected Dose-Response Curve 1. Compound precipitation at high concentrations. 2. Off-target effects of this compound at higher concentrations.[2] 3. Assay interference (e.g., fluorescence quenching) at high concentrations.1. Check the solubility of this compound in the assay buffer. 2. Test this compound on a parental cell line that does not express the V1a receptor.[1] 3. Perform counter-screens for assay interference as described in the FAQs.

Comparative Data of Vasopressin Antagonists

As specific quantitative data for this compound is not available, the following table summarizes the binding affinities (Ki) and/or functional potencies (IC50) of several common non-peptide vasopressin antagonists for human vasopressin receptor subtypes. This provides a context for the expected potency and selectivity of a V1a antagonist. Values are approximate and can vary between studies.

CompoundV1a ReceptorV1b ReceptorV2 ReceptorPrimary Action
Relcovaptan (SR49059) ~1.3 nM (Ki)[1]>1000 nM>1000 nMSelective V1a Antagonist
Conivaptan (YM087) ~0.38 nM (Ki)[10]-~0.23 nM (Ki)[10]V1a/V2 Antagonist
Tolvaptan (OPC-41061) ~12.5 nM (Ki)[10]-~0.43 nM (Ki)[10]Selective V2 Antagonist
Lixivaptan (VPA-985) >1000 nM-~2.3 nM (Ki)[10]Selective V2 Antagonist
ML389 ~40 nM (IC50)[11]>50,000 nM>50,000 nMSelective V1a Antagonist
SRX246 ~0.3 nM (Ki)[12]No interactionNo interactionSelective V1a Antagonist

Experimental Protocols

Protocol 1: V1a Receptor Competitive Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the V1a receptor using a radioligand competition assay.[1][10]

Materials:

  • Cell Membranes: From HEK293 or CHO cells stably expressing the human V1a receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[1][10]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled AVP.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the V1a receptor and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • A fixed concentration of [³H]-AVP (typically at its Kd).

    • Increasing concentrations of this compound or unlabeled AVP (for non-specific binding).

    • Cell membranes (e.g., 10-20 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.[2]

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B pre-soaked in 0.5% PEI) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: V1a Receptor Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to V1a receptor activation and its inhibition by this compound.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human V1a receptor.

  • Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Agonist: Arginine Vasopressin (AVP).

  • Test Compound: this compound.

  • Fluorescence Plate Reader: Equipped with injectors for compound addition.

Procedure:

  • Cell Plating: Plate the V1a-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay medium (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the growth medium from the cells and add the dye-loading solution.

    • Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay medium to remove excess dye. Add a final volume of assay medium to each well.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

    • Establish a stable baseline reading.

    • Inject a fixed concentration of AVP (typically the EC80) into the wells.

    • Record the fluorescence signal over time to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.

Visualizations

V1a_Signaling_Pathway AVP AVP (Agonist) V1aR V1a Receptor AVP->V1aR Binds & Activates This compound This compound (Antagonist) This compound->V1aR Binds & Blocks Gq11 Gαq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca²⁺ Response Cellular Responses (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: V1a Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow start Start: Characterize This compound Potency binding_assay Perform Radioligand Competitive Binding Assay start->binding_assay functional_assay Perform Cell-Based Functional Assay (e.g., Calcium Mobilization) start->functional_assay calc_ki Calculate IC50 and Ki (Binding Affinity) binding_assay->calc_ki compare Compare Binding (Ki) vs Functional (IC50) Data calc_ki->compare calc_ic50 Calculate IC50 (Functional Potency) functional_assay->calc_ic50 calc_ic50->compare end End: Potency Determined compare->end

Caption: Workflow for Determining V1a Antagonist Potency.

Troubleshooting_Logic start Unexpected Result in Fluorescence Assay run_control1 Run control: Compound in buffer, no cells start->run_control1 check_autofluor Is the compound autofluorescent? is_autofluor Yes: High Background (False Positive) check_autofluor->is_autofluor Yes not_autofluor No check_autofluor->not_autofluor No run_control1->check_autofluor solution1 Solution: Use red-shifted dye or orthogonal assay is_autofluor->solution1 run_control2 Run control: Compound + Fluorophore (cell-free) not_autofluor->run_control2 check_quench Does the compound quench fluorescence? is_quench Yes: Signal Decrease (False Negative) check_quench->is_quench Yes not_quench No check_quench->not_quench No run_control2->check_quench solution2 Solution: Correct for inner-filter effect or use orthogonal assay is_quench->solution2 other_issues Investigate other issues: Solubility, Cell Health, Off-Target Effects not_quench->other_issues

Caption: Logic Diagram for Troubleshooting Fluorescence Assay Interference.

References

Technical Support Center: Controlling for Vehicle Effects When Using SSR69071

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper use of the human leukocyte elastase (HLE) inhibitor, SSR69071. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to vehicle selection and the critical importance of controlling for vehicle-induced effects in both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active inhibitor of human leukocyte elastase (HLE). HLE is a serine protease released by neutrophils during inflammation, and it plays a significant role in the breakdown of extracellular matrix proteins, particularly elastin. By inhibiting HLE, this compound can mitigate tissue damage in inflammatory conditions.

Q2: What are common vehicles for dissolving this compound for experimental use?

A2: this compound is a poorly water-soluble compound. For in vitro studies, stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or ethanol. For in vivo oral administration, these stock solutions are often diluted into a more complex vehicle to improve solubility, stability, and bioavailability while minimizing toxicity. Common components of such vehicles are detailed in the tables below.

Q3: What is a "vehicle effect" and why is it important to control for it?

Q4: How do I properly design an experiment to include a vehicle control?

A4: A robust experimental design should always include a dedicated vehicle control group. This group of animals or cells should receive the exact same formulation as the treatment group, including all solvents, surfactants, and other excipients, at the same volume and concentration, but without this compound. This allows for a direct comparison between the effects of the vehicle alone and the vehicle containing the active compound.

Troubleshooting Guides

Troubleshooting Unexpected In Vivo Effects

Issue 1: Unexpected mortality or signs of toxicity (e.g., weight loss, lethargy) in the vehicle control group.

Potential Cause Troubleshooting Steps
Vehicle Toxicity - Review the literature for the known toxicity of the individual vehicle components at the administered concentration and volume. - Consider reducing the concentration of organic solvents like DMSO or ethanol. For oral gavage in mice, aim for the lowest effective concentration. - Evaluate alternative, less toxic vehicles. A list of common oral vehicle components is provided in Table 2.
Formulation Instability - Ensure the formulation is homogenous and that the compound has not precipitated out of solution, which could lead to inaccurate dosing. - Prepare fresh formulations for each experiment, as some components can degrade over time.
Administration Error - Verify the accuracy of the dosing volume and the administration technique (e.g., proper oral gavage to avoid lung administration). - Ensure the administration rate is not too rapid, which can cause distress to the animals.

Issue 2: High variability or unexpected results in the this compound-treated group compared to the vehicle control.

Potential Cause Troubleshooting Steps
Vehicle-Compound Interaction - The vehicle may be altering the pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound. - Consider conducting a pilot pharmacokinetic study with different vehicle formulations to determine the optimal vehicle for consistent drug exposure.
Underlying Vehicle Effect - The vehicle itself may be exerting a biological effect that is either masking or exaggerating the effect of this compound. - A thorough statistical analysis is required. A two-way ANOVA can help to dissect the main effects of the treatment and the vehicle, as well as any interaction between them.
Insufficient Acclimatization - Ensure animals are properly acclimatized to the housing conditions and handling procedures before the start of the experiment to minimize stress-induced variability.

Data Presentation: Vehicle Formulations

Table 1: In Vitro Solvents for this compound Stock Solutions

SolventRecommended Maximum ConcentrationNotes
DMSO 25 mMCan exhibit cellular toxicity at higher concentrations. Final assay concentration should typically be ≤ 0.5%.
Ethanol 10 mMCan have effects on cellular metabolism. Final assay concentration should be kept to a minimum.

Table 2: Common Components for In Vivo Oral Formulations of Poorly Soluble Compounds

Component TypeExamplesPurposeKey Considerations
Aqueous Base Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), WaterPrimary liquid component of the formulation.Ensure sterility for parenteral routes.
Co-solvents Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), EthanolTo increase the solubility of the compound.Can cause toxicity at high concentrations. PEG can have pressor effects.
Surfactants/ Emulsifiers Tween 80 (Polysorbate 80), Cremophor EL, Solutol HS 15To improve wetting and prevent precipitation of the compound.Can cause hypersensitivity reactions and alter drug disposition.
Suspending Agents Carboxymethylcellulose (CMC), Methylcellulose (MC), Hydroxypropyl Methylcellulose (HPMC)To create a uniform suspension for insoluble compounds.Can affect drug absorption rate.
Solubilizing Agents Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)To form inclusion complexes with the drug, increasing its aqueous solubility.Can have their own pharmacological effects.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation of this compound for Murine Studies

This protocol provides an example for preparing a suspension formulation suitable for oral gavage in mice. Note: This is a general guideline and may require optimization for your specific experimental needs.

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) solution of low-viscosity Carboxymethylcellulose (CMC) in sterile water.

    • To this, add Tween 80 to a final concentration of 0.1% (v/v).

    • Mix thoroughly until a homogenous solution is formed.

  • Prepare the this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Prepare the Final Dosing Suspension:

    • For a final dosing concentration of 5 mg/mL, add 1 part of the this compound stock solution to 9 parts of the prepared vehicle (e.g., 100 µL of stock into 900 µL of vehicle). This will result in a final DMSO concentration of 10%.

    • Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity.

  • Vehicle Control Formulation:

    • Prepare a vehicle control by adding 1 part of 100% DMSO to 9 parts of the CMC/Tween 80 vehicle. This ensures the vehicle control group receives the same concentration of all excipients as the treatment group.

Mandatory Visualizations

HLE_Signaling_Pathway cluster_apoptosis Apoptotic Pathway HLE_apoptosis Human Leukocyte Elastase (HLE) PAR1 PAR-1 HLE_apoptosis->PAR1 activates NFkB NF-κB PAR1->NFkB activates p53 p53 NFkB->p53 phosphorylates PUMA PUMA p53->PUMA upregulates Bax Bax PUMA->Bax activates Mitochondria Mitochondrial Permeability Bax->Mitochondria increases Caspases Caspases Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: HLE-induced apoptotic signaling pathway.

HLE_Mucin_Pathway cluster_mucin Mucin Transcription Pathway HLE_mucin Human Leukocyte Elastase (HLE) PKC_delta PKCδ HLE_mucin->PKC_delta activates Duox1 Duox1 PKC_delta->Duox1 activates ROS ROS Duox1->ROS produces TACE TACE ROS->TACE activates TNFa TNF-α TACE->TNFa cleaves pro-TNF-α to TNFR1 TNFR1 TNFa->TNFR1 binds to ERK12 ERK1/2 TNFR1->ERK12 activates Sp1 Sp1 ERK12->Sp1 activates MUC1 MUC1 Transcription Sp1->MUC1

Caption: HLE-induced MUC1 transcription pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for In Vivo Studies cluster_groups Experimental Groups Start Start Formulation Prepare this compound and Vehicle Formulations Start->Formulation Animal_Grouping Randomly Assign Animals to Groups Formulation->Animal_Grouping Dosing Administer Formulations (Oral Gavage) Animal_Grouping->Dosing Treatment_Group Treatment Group (this compound in Vehicle) Vehicle_Control Vehicle Control Group (Vehicle Only) Naïve_Control Optional: Naïve/Untreated Control Monitoring Monitor Animals for Clinical Signs and Endpoint Measurement Dosing->Monitoring Data_Analysis Statistical Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Recommended in vivo experimental workflow.

Navigating the Nuances of SSR69071: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent human leukocyte elastase (HLE) inhibitor, SSR69071, this technical support center provides essential guidance on interpreting potentially conflicting data and troubleshooting common experimental hurdles. By offering detailed protocols, addressing frequently asked questions, and visualizing key pathways, this resource aims to enhance the accuracy and reproducibility of your this compound experiments.

This compound is a powerful and selective inhibitor of HLE, an enzyme implicated in a variety of inflammatory diseases. However, as with any sophisticated research tool, obtaining consistent and reliable data requires a thorough understanding of the experimental variables. This guide is designed to illuminate these variables and provide solutions to common challenges.

Troubleshooting Guide: Interpreting Conflicting Data

Discrepancies in experimental outcomes with this compound can often be traced to specific methodological variables. This section provides a structured approach to identifying and resolving these issues.

Issue 1: Inconsistent IC50 Values for this compound

One of the most common sources of conflicting data is variability in the half-maximal inhibitory concentration (IC50) values.

Potential CauseRecommended Solution
Substrate Choice and Concentration The IC50 value of a competitive inhibitor like this compound is dependent on the substrate concentration.[1][2] Different synthetic substrates can also yield varying IC50 values.[3] It is crucial to report the substrate and its concentration used in your assay. For comparative studies, ensure these parameters are consistent.
Batch-to-Batch Variability of this compound Differences in the purity, solubility, or presence of impurities between batches of this compound can significantly alter its potency.[4] It is advisable to perform in-house quality control on each new batch, including a potency determination against a reference standard.[4]
Enzyme Activity and Concentration The activity of the HLE enzyme preparation can vary. Ensure the enzyme is properly stored and handled to maintain its activity. The apparent IC50 can also be influenced by the enzyme concentration used in the assay.[1]
Assay Buffer Composition The pH and ionic strength of the assay buffer can influence both enzyme activity and inhibitor binding. Maintain a consistent and optimal buffer system for all experiments.

Issue 2: Low or No Inhibitory Activity Observed

Potential CauseRecommended Solution
This compound Degradation The stability of this compound in your assay solution may be a factor. Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment.[1]
Incorrect Reagent Concentration Double-check all calculations and dilutions for this compound, HLE, and the substrate.
Sub-optimal Assay Conditions Ensure the assay is performed at the optimal temperature and pH for HLE activity.

Issue 3: High Background Signal in Control Wells

Potential CauseRecommended Solution
Substrate Autohydrolysis Some synthetic substrates may spontaneously hydrolyze, leading to a high background signal. Include a "substrate only" control to assess the rate of autohydrolysis.
Contaminated Reagents Ensure all buffers and reagents are free from contamination that may interfere with the assay readout.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally active inhibitor of human leukocyte elastase (HLE). HLE is a serine protease released by neutrophils during inflammation that can degrade extracellular matrix components, contributing to tissue damage in various diseases.

Q2: What are the key signaling pathways affected by this compound?

A2: By inhibiting HLE, this compound primarily impacts inflammatory signaling pathways. HLE is involved in the activation of pro-inflammatory cytokines and chemokines, the recruitment of neutrophils, and the degradation of connective tissues. Therefore, this compound can be expected to modulate these processes.

Q3: Are there species-specific differences in the potency of this compound?

A3: Yes, this compound exhibits species selectivity. It is most potent against human HLE, with reported lower affinities for elastase from other species such as rat, mouse, and rabbit. This is an important consideration when designing and interpreting animal studies.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in appropriate solvents like DMSO can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published studies.

Table 1: In Vitro Potency of this compound against Elastase from Different Species

SpeciesIC50 (nM)Ki (nM)
Human3.90.017
Mouse-1.70
Rat-3.01
Rabbit-58
Porcine->100

Data compiled from publicly available information.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of HLE-Induced Lung Hemorrhage

TreatmentDose (mg/kg, p.o.)Inhibition of Hemorrhage (%)
Vehicle-0
This compound135
This compound360
This compound1085
This compound3095

Data adapted from published preclinical studies.

Experimental Protocols

In Vitro HLE Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 of this compound against human leukocyte elastase.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100.

    • HLE Solution: Prepare a working solution of human leukocyte elastase in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate.

    • Substrate Solution: Prepare a solution of a suitable fluorogenic or chromogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in Assay Buffer. The concentration should be at or near the Km for the enzyme.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

    • This compound Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

  • Assay Procedure:

    • Add a small volume of each this compound dilution or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well microplate.

    • Add the HLE working solution to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

    • Plot the percentage of HLE activity (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Key Concepts

Diagram 1: HLE-Mediated Inflammatory Pathway and this compound Inhibition

HLE_Pathway cluster_Inflammation Inflammatory Cascade cluster_Inhibition Inhibition by this compound Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Neutrophil Activation Inflammatory_Stimulus->Neutrophil HLE_Release HLE Release Neutrophil->HLE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) HLE_Release->ECM_Degradation Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage This compound This compound This compound->HLE_Release HLE_Release_Inhibited

Caption: this compound inhibits HLE, blocking ECM degradation and subsequent tissue damage.

Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values

IC50_Troubleshooting Start Inconsistent IC50 Results Check_Substrate Verify Substrate Type & Concentration Start->Check_Substrate Check_Inhibitor Assess this compound Batch Variability Start->Check_Inhibitor Check_Enzyme Confirm HLE Activity & Concentration Start->Check_Enzyme Consistent_Substrate Standardize Substrate Conditions Check_Substrate->Consistent_Substrate QC_Inhibitor Perform QC on New Inhibitor Batch Check_Inhibitor->QC_Inhibitor Validate_Enzyme Use Validated Enzyme Aliquot Check_Enzyme->Validate_Enzyme Re_Run_Assay Re-run Assay with Standardized Parameters Consistent_Substrate->Re_Run_Assay QC_Inhibitor->Re_Run_Assay Validate_Enzyme->Re_Run_Assay

Caption: A logical approach to diagnosing the cause of variable IC50 values in this compound experiments.

References

Validation & Comparative

A Comparative Analysis of SSR69071 and Other Potent Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of SSR69071, a potent and orally active human neutrophil elastase (HNE) inhibitor, with other notable elastase inhibitors, Alvelestat (AZD9668) and Sivelestat (ONO-5046). This document synthesizes available preclinical data to aid in the evaluation of these compounds for research and development purposes.

Executive Summary

Neutrophil elastase is a key serine protease implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Inhibition of this enzyme is a promising therapeutic strategy. This guide focuses on a comparative analysis of three key inhibitors:

  • This compound: A novel, orally active, and highly potent inhibitor of HNE.

  • Alvelestat (AZD9668): An orally bioavailable and selective inhibitor of neutrophil elastase that has undergone clinical investigation.

  • Sivelestat (ONO-5046): A competitive inhibitor of HNE, approved for the treatment of ALI/ARDS in some countries.

This comparison encompasses in vitro potency, in vivo efficacy in preclinical models, and a review of the underlying signaling pathways and experimental methodologies.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of these inhibitors against human neutrophil elastase is a critical determinant of their therapeutic potential. The following table summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

CompoundKi (nM) for Human Neutrophil ElastaseIC50 (nM) for Human Neutrophil Elastase
This compound 0.0168[1]3.9[2]
Alvelestat (AZD9668) 9.4[3][4][5][6]12[7]
Sivelestat (ONO-5046) 200[7][8][9]44[7][8][9][10][11]

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. Lower values indicate higher potency.

Based on these in vitro data, this compound demonstrates significantly higher potency against human neutrophil elastase compared to both Alvelestat and Sivelestat.

In Vivo Efficacy in Preclinical Models

Preclinical animal models are crucial for evaluating the therapeutic potential of elastase inhibitors in a physiological context. The primary model discussed here is the elastase-induced lung hemorrhage model, which assesses the ability of an inhibitor to mitigate lung injury caused by excessive elastase activity.

CompoundAnimal ModelEndpointEfficacy
This compound MouseHLE-induced lung hemorrhageED50 = 2.8 mg/kg (p.o.)[2]
Alvelestat (AZD9668) Mouse and RatHuman NE-induced lung hemorrhageOrally active in preventing lung hemorrhage[8][12][13]
Sivelestat (ONO-5046) HamsterHuman neutrophil elastase-induced lung hemorrhageID50 = 82 µg/kg (intratracheal)[9]

ED50 (Median Effective Dose) and ID50 (Median Inhibitory Dose) represent the dose required to achieve 50% of the maximum effect or inhibition.

This compound shows potent in vivo efficacy with oral administration in a mouse model of lung hemorrhage. Alvelestat has also demonstrated oral efficacy in preventing elastase-induced lung injury in rodents. Sivelestat, while effective, was administered intratracheally in the cited hamster study.

Signaling Pathways and Mechanism of Action

Neutrophil elastase contributes to tissue damage and inflammation through a complex signaling cascade. The diagram below illustrates the key pathways involved and the point of intervention for elastase inhibitors.

G cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation & Degranulation cluster_2 Pathophysiological Effects cluster_3 Clinical Manifestations cluster_4 Therapeutic Intervention Infection Infection Neutrophil Neutrophil Infection->Neutrophil Injury Injury Injury->Neutrophil Cytokines Cytokines Cytokines->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Mucus_Hypersecretion Mucus Hypersecretion NE_Release->Mucus_Hypersecretion Inflammation Pro-inflammatory Cytokine Release NE_Release->Inflammation Emphysema Emphysema ECM_Degradation->Emphysema Bronchitis Bronchitis Mucus_Hypersecretion->Bronchitis ARDS ARDS Inflammation->ARDS Elastase_Inhibitors This compound Alvelestat Sivelestat Elastase_Inhibitors->NE_Release

Caption: Neutrophil elastase signaling pathway and inhibitor action.

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This assay quantifies the inhibitory activity of a compound against purified human neutrophil elastase.

G start Start reagents Prepare Reagents: - Purified Human Neutrophil Elastase - Fluorogenic Substrate - Assay Buffer - Test Compound (e.g., this compound) start->reagents incubation Incubate Enzyme with Test Compound reagents->incubation substrate_add Add Fluorogenic Substrate incubation->substrate_add measurement Measure Fluorescence (Kinetic Reading) substrate_add->measurement analysis Calculate IC50/Ki Values measurement->analysis end End analysis->end

Caption: Workflow for in vitro elastase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Purified human neutrophil elastase is diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl).

    • A fluorogenic elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) is prepared in the same buffer.

    • The test inhibitor (e.g., this compound) is serially diluted to various concentrations.

  • Incubation:

    • The enzyme is pre-incubated with the test inhibitor for a specified period to allow for binding.

  • Reaction Initiation and Measurement:

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate by the uninhibited enzyme, is measured over time using a fluorescence plate reader.

  • Data Analysis:

    • The rate of reaction is determined for each inhibitor concentration.

    • The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation.

In Vivo Elastase-Induced Lung Hemorrhage Model

This model assesses the ability of a test compound to protect against lung injury induced by the direct instillation of elastase into the lungs of an animal.

G start Start animal_prep Animal Acclimatization (e.g., Mice) start->animal_prep compound_admin Administer Test Compound (e.g., this compound) via Oral Gavage animal_prep->compound_admin anesthesia Anesthetize Animal compound_admin->anesthesia elastase_instill Intratracheal Instillation of Human Neutrophil Elastase anesthesia->elastase_instill recovery Animal Recovery elastase_instill->recovery euthanasia Euthanasia and Lung Lavage recovery->euthanasia analysis Quantify Hemorrhage (e.g., Spectrophotometry of BALF) euthanasia->analysis end End analysis->end

Caption: Workflow for in vivo elastase-induced lung hemorrhage model.

Methodology:

  • Animal Preparation:

    • Mice or other suitable rodents are acclimatized to the laboratory conditions.

  • Compound Administration:

    • The test inhibitor (e.g., this compound) is administered, typically via oral gavage, at various doses prior to the elastase challenge.

  • Elastase Instillation:

    • Animals are anesthetized, and a solution of human neutrophil elastase is instilled directly into the trachea[2][14][15][16][17].

  • Assessment of Lung Hemorrhage:

    • After a set period, the animals are euthanized, and a bronchoalveolar lavage (BAL) is performed.

    • The amount of hemorrhage is quantified by measuring the hemoglobin content in the BAL fluid, typically by spectrophotometry.

  • Data Analysis:

    • The dose-dependent effect of the inhibitor on reducing lung hemorrhage is determined, and the ED50 is calculated.

Conclusion

Based on the available preclinical data, this compound emerges as a highly potent inhibitor of human neutrophil elastase, exhibiting superior in vitro activity compared to Alvelestat and Sivelestat. Its oral efficacy in a relevant in vivo model of lung injury further underscores its potential as a therapeutic candidate. While Alvelestat also shows promise with oral bioavailability and in vivo efficacy, its in vitro potency is lower than that of this compound. Sivelestat, although clinically used in some regions, has the lowest in vitro potency of the three compounds compared. Further head-to-head comparative studies would be beneficial to fully elucidate the relative therapeutic potential of these inhibitors.

References

A Comparative Guide to Neutrophil Elastase Inhibitors: SSR69071 versus Sivelestat in Acute Lung Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to significant morbidity and mortality. Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator in the pathogenesis of ALI, contributing to lung tissue damage, increased vascular permeability, and amplification of the inflammatory cascade. This guide provides a comparative overview of two specific NE inhibitors, SSR69071 and Sivelestat, based on available preclinical data in ALI models. While both compounds target the same enzyme, differences in their potency, oral bioavailability, and the extent of their characterization in ALI models are notable. Sivelestat is a well-documented compound with extensive research in various ALI models, whereas public domain data for this compound in this specific indication is more limited. This guide aims to objectively present the available experimental data to aid researchers in their evaluation of these therapeutic agents.

Mechanism of Action: Targeting Neutrophil Elastase in Acute Lung Injury

Both this compound and Sivelestat are potent inhibitors of neutrophil elastase. By blocking the activity of this enzyme, they aim to mitigate the downstream pathological effects that contribute to acute lung injury.

Sivelestat has been shown to exert its protective effects through multiple signaling pathways. In addition to directly inhibiting neutrophil elastase, it can modulate inflammatory responses by inhibiting the JNK/NF-κB and PI3K/AKT/mTOR signaling pathways.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in cellular apoptosis.

This compound is also a potent and selective inhibitor of neutrophil elastase.[3] While its detailed downstream signaling effects in ALI models are not as extensively documented in the public domain, its primary mechanism is the direct inhibition of neutrophil elastase, thereby preventing the degradation of lung tissue and the amplification of the inflammatory response.

Neutrophil_Elastase_Inhibition_in_ALI Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Infection) Neutrophil_Activation Neutrophil Activation and Infiltration Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release Tissue_Damage Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->Tissue_Damage Inflammatory_Cascade Amplification of Inflammatory Cascade NE_Release->Inflammatory_Cascade ALI Acute Lung Injury (Edema, Inflammation) Tissue_Damage->ALI Inflammatory_Cascade->ALI Inhibitors This compound & Sivelestat Inhibitors->NE_Release Inhibition

Mechanism of Neutrophil Elastase Inhibition in ALI.

Data Presentation: Efficacy in Preclinical ALI Models

The following tables summarize the available quantitative data for this compound and Sivelestat from preclinical studies in acute lung injury models. It is important to note the absence of direct head-to-head comparative studies in the public domain.

Table 1: In Vitro and Ex Vivo Potency of this compound and Sivelestat

CompoundTargetAssayPotency (Ki)Source
This compound Human Neutrophil ElastaseIn vitro enzyme assay16.8 pM[3]
Rat Neutrophil ElastaseIn vitro enzyme assay3 nM[3]
Mouse Neutrophil ElastaseIn vitro enzyme assay1.8 nM[3]
Rabbit Neutrophil ElastaseIn vitro enzyme assay58 nM[3]
Sivelestat Human Neutrophil ElastaseIn vitro enzyme assay29 nM[1]

Table 2: In Vivo Efficacy of this compound in an Acute Lung Injury Model

Animal ModelInjury InductionTreatmentKey FindingsSource
MouseIntratracheal human neutrophil elastase (HNE)This compound (oral)ED₅₀ = 2.8 mg/kg for reduction of acute lung hemorrhage[1]

Table 3: In Vivo Efficacy of Sivelestat in Acute Lung Injury Models

Animal ModelInjury InductionTreatmentKey FindingsSource
RatIntratracheal Klebsiella pneumoniaeSivelestat (50 & 100 mg/kg, i.p.)Reduced lung wet/dry ratio, decreased serum TNF-α, IL-1β, and IL-8, and improved lung histology.[1]
RatIntraperitoneal Lipopolysaccharide (LPS)Sivelestat (6, 10, & 15 mg/kg, i.p.)Increased PaO₂/FiO₂ ratio, decreased lung wet/dry ratio and lung injury score, and reduced serum NE, VCAM-1, IL-8, and TNF-α.[2][4][5]
RabbitEndotoxin and Platelet-Activating FactorSivelestat (20 mg/kg/4h, infusion)Suppressed the increase in protein concentration and elastase activity in bronchoalveolar lavage fluid and reduced histological pulmonary edema.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the experimental protocols used in key studies for both this compound and Sivelestat.

This compound: Human Neutrophil Elastase-Induced Lung Hemorrhage in Mice
  • Animal Model: Male CD-1 mice.

  • Induction of Lung Injury: Mice were administered human neutrophil elastase (HNE) intratracheally to induce acute lung hemorrhage.

  • Drug Administration: this compound was administered orally at varying doses prior to HNE instillation.

  • Endpoint Measurement: The primary endpoint was the extent of lung hemorrhage, which was quantified to determine the dose-dependent efficacy of this compound. The ED₅₀ value was calculated based on the reduction in hemorrhage.[1]

Sivelestat: Lipopolysaccharide-Induced Acute Lung Injury in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats.[4][7][8]

  • Induction of Lung Injury: Acute lung injury was induced by intraperitoneal (i.p.) or intratracheal (i.t.) administration of lipopolysaccharide (LPS).

  • Drug Administration: Sivelestat was administered intraperitoneally at various doses (e.g., 6, 10, 15 mg/kg or 10, 30 mg/kg) typically 1 hour after LPS challenge.[5][7]

  • Endpoint Measurements:

    • Lung Edema: Assessed by calculating the lung wet-to-dry weight ratio.[4]

    • Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in serum or bronchoalveolar lavage fluid (BALF) were measured by ELISA.[7][9]

    • Histological Analysis: Lung tissue was collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate inflammatory cell infiltration, alveolar wall thickening, and overall lung injury score.

    • Gas Exchange: Arterial blood gas analysis was performed to determine the PaO₂/FiO₂ ratio.[4]

ALI_Experimental_Workflow Animal_Model Animal Model (e.g., Rat, Mouse) ALI_Induction ALI Induction (e.g., LPS, HNE) Animal_Model->ALI_Induction Treatment Treatment (Vehicle, this compound, or Sivelestat) ALI_Induction->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Lung_Edema Lung Edema (Wet/Dry Ratio) Endpoint_Analysis->Lung_Edema Inflammation Inflammation (Cytokines, MPO) Endpoint_Analysis->Inflammation Histology Histology (Lung Injury Score) Endpoint_Analysis->Histology Gas_Exchange Gas Exchange (PaO2/FiO2) Endpoint_Analysis->Gas_Exchange

General Experimental Workflow for Preclinical ALI Studies.

Signaling Pathways Modulated by Sivelestat in ALI

Sivelestat's therapeutic effects in ALI models have been linked to the modulation of specific intracellular signaling pathways that are crucial in the inflammatory response.

Sivelestat_Signaling_Pathways Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE Inhibition JNK JNK Sivelestat->JNK Inhibition PI3K PI3K Sivelestat->PI3K Inhibition NE->JNK NE->PI3K NFkB NF-κB JNK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Cell Apoptosis mTOR->Apoptosis

Signaling Pathways Modulated by Sivelestat in ALI.

Conclusion

Both this compound and Sivelestat show promise as therapeutic agents for acute lung injury through their targeted inhibition of neutrophil elastase. Sivelestat has been more extensively studied in various ALI models, with a significant body of evidence demonstrating its efficacy in reducing lung inflammation, edema, and improving physiological parameters. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways.

This compound is a highly potent neutrophil elastase inhibitor with demonstrated oral activity and efficacy in a murine model of HNE-induced lung hemorrhage. However, further comprehensive studies are needed to fully characterize its efficacy profile in more complex ALI models, such as those induced by LPS or infection, and to elucidate its downstream signaling effects.

Direct comparative studies are essential to definitively determine the relative potency and therapeutic potential of this compound and Sivelestat in the context of acute lung injury. Such studies would provide invaluable data for the research and drug development community in the pursuit of effective treatments for this critical condition.

References

Unveiling the Selectivity of SSR69071: A Comparative Guide for Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro selectivity and potency of SSR69071, a potent inhibitor of human neutrophil elastase (HNE), against other notable HNE inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases where neutrophil elastase is a key therapeutic target.

Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the degradation of extracellular matrix proteins and the potentiation of inflammatory responses.[1][2] Dysregulation of its activity is implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] The development of selective HNE inhibitors is therefore a significant area of therapeutic research.

Comparative Selectivity Profile of Neutrophil Elastase Inhibitors

The following table summarizes the inhibitory potency (Ki and IC50 values) of this compound and two other well-characterized neutrophil elastase inhibitors, AZD9668 and Sivelestat (also known as ONO-5046), against human neutrophil elastase and a panel of other human serine proteases. This data highlights the selectivity profile of each compound.

InhibitorTarget ProteaseKi (nM)IC50 (nM)Selectivity Notes
This compound Human Neutrophil Elastase 0.0168 -Highly potent. Also shows selectivity for human elastase over rat (Ki = 3 nM), mouse (Ki = 1.8 nM), and rabbit (Ki = 58 nM) elastases.
AZD9668Human Neutrophil Elastase9.412At least 600-fold more selective for neutrophil elastase over other serine proteases.
Sivelestat (ONO-5046)Human Neutrophil Elastase20044Did not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at concentrations up to 100 µM.[3]

Experimental Protocols

The determination of inhibitory activity (Ki and IC50 values) is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below is a detailed methodology for a typical in vitro fluorogenic assay used to assess the inhibition of human neutrophil elastase.

In Vitro Fluorogenic Assay for Human Neutrophil Elastase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate in Assay Buffer to the desired final concentration (typically at or below the Michaelis-Menten constant, Km).

    • Prepare a stock solution of the test compound in DMSO and create a series of dilutions in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the test compound dilutions to the wells of the 96-well plate.

    • Include control wells containing Assay Buffer with DMSO (vehicle control) and a known HNE inhibitor as a positive control.

    • Add 25 µL of the diluted HNE enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

Visualizing the Role of Neutrophil Elastase and Inhibition Strategy

To better understand the context in which inhibitors like this compound act, the following diagrams illustrate a key signaling pathway involving neutrophil elastase in inflammatory lung disease and a generalized workflow for assessing inhibitor selectivity.

G Neutrophil Elastase Signaling in Inflammatory Lung Disease cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 Neutrophil Elastase Release cluster_3 Pathological Effects Pathogens Pathogens Neutrophil Neutrophil Pathogens->Neutrophil Cigarette Smoke Cigarette Smoke Cigarette Smoke->Neutrophil NE Neutrophil Elastase Neutrophil->NE ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE->ECM_Degradation Cytokine_Cleavage Cytokine & Receptor Cleavage NE->Cytokine_Cleavage Protease_Activation Activation of Other Proteases (MMPs) NE->Protease_Activation Inflammation Perpetuation of Inflammation ECM_Degradation->Inflammation Cytokine_Cleavage->Inflammation Protease_Activation->Inflammation This compound This compound This compound->NE Inhibition

Neutrophil Elastase Signaling Pathway

G Experimental Workflow for Inhibitor Selectivity Profiling cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Enzymes, Substrates, and Inhibitor Dilutions Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (e.g., Fluorescence) Reaction->Measurement IC50 Calculate IC50 Values for Each Protease Measurement->IC50 Selectivity Determine Selectivity Ratio (IC50 off-target / IC50 on-target) IC50->Selectivity Protease_Panel Panel of Proteases (e.g., NE, Cathepsin G, Trypsin) Protease_Panel->Incubation

Inhibitor Selectivity Workflow

References

Comparative Potency of the Elastase Inhibitor SSR69071 Across Species: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potency of SSR69071, a selective inhibitor of human leukocyte elastase (HLE), across various species. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in preclinical and translational research.

Data Summary

This compound demonstrates high affinity and potent inhibition of human leukocyte elastase, with notable species selectivity. The inhibitory activity has been quantified through the determination of IC50 and Ki values, which are summarized in the table below.

SpeciesEnzymePotency MetricValue (nM)
HumanLeukocyte Elastase (HLE)IC503.9
HumanElastaseKi0.017
MouseElastaseKi1.70
RatElastaseKi3.01
RabbitElastaseKi58
PorcineElastaseKi>100

Data sourced from Tocris Bioscience, referencing Kapui et al. (2003), Bidouard et al. (2003), and Varga et al. (2003).[1]

In addition to in vitro potency, in vivo efficacy has been demonstrated in a mouse model of HLE-induced lung hemorrhage, with an ID50 of 2.8 mg/kg.[1]

Experimental Protocols

The following represents a generalized protocol for determining the in vitro potency of an elastase inhibitor like this compound. The specific parameters for the cited data may vary.

In Vitro Elastase Inhibition Assay (General Protocol)

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the elastase activity (IC50).

Materials:

  • Purified elastase from the species of interest (e.g., human leukocyte elastase, porcine pancreatic elastase)

  • This compound

  • Chromogenic substrate for elastase (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the elastase substrate in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of inhibitor concentrations.

    • Prepare a working solution of the elastase enzyme in the assay buffer.

  • Assay Performance:

    • To each well of a 96-well microplate, add a pre-determined volume of the assay buffer.

    • Add a small volume of the this compound dilution series to the appropriate wells. Include control wells with solvent only (no inhibitor).

    • Add the elastase enzyme solution to all wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the inhibitory effect of this compound on elastase and its downstream consequences.

SSR69071_Mechanism cluster_pathway Elastase-Mediated Tissue Degradation Pathway cluster_inhibition Inhibition by this compound Elastase Elastase Elastin Elastin & Other Matrix Proteins Elastase->Elastin cleaves Degradation Tissue Degradation & Inflammation Elastin->Degradation leads to This compound This compound This compound->Elastase inhibits IC50_Workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - Elastase solution - Substrate solution start->reagent_prep incubation Incubate this compound with Elastase reagent_prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance Over Time reaction->measurement analysis Calculate Reaction Velocities & Percent Inhibition measurement->analysis ic50 Determine IC50 Value analysis->ic50

References

Head-to-head comparison of SSR69071 and alpha-1 antitrypsin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two distinct inhibitors of human neutrophil elastase (HNE): SSR69071, a synthetic small molecule, and Alpha-1 Antitrypsin (A1AT), an endogenous protein therapeutic. The comparison focuses on their mechanism of action, inhibitory potency, therapeutic application, and the experimental methods used for their evaluation.

Introduction and Overview

Alpha-1 Antitrypsin (A1AT) is a 52-kDa protein and the most prominent member of the serpin (serine protease inhibitor) superfamily in human circulation.[1] Its primary physiological role is to protect tissues from proteolytic damage by inhibiting neutrophil elastase.[2][3] Genetic deficiencies in A1AT lead to uncontrolled elastase activity, most notably causing emphysema.[4] Consequently, purified, plasma-derived A1AT is used as a standard-of-care augmentation therapy for individuals with severe AAT deficiency (AATD).[5][6]

This compound is a potent and selective synthetic inhibitor of neutrophil elastase.[7][8] As an orally active small molecule, it was developed to target pathological conditions driven by excess neutrophil elastase activity, independent of an underlying genetic deficiency. Its development aimed to address broader inflammatory diseases where neutrophils and their proteases play a key role.

Mechanism of Action

Both agents target neutrophil elastase but through fundamentally different mechanisms. A1AT acts as a "suicide substrate" or covalent inhibitor, while this compound is a selective, high-affinity inhibitor.

  • Alpha-1 Antitrypsin: As a serpin, A1AT mimics a natural substrate of elastase. When elastase cleaves a specific reactive loop on the A1AT molecule, the inhibitor undergoes a rapid and dramatic conformational change. This change traps the elastase, translocating it to the opposite pole of the A1AT protein and forming a stable, inactive covalent complex that is subsequently cleared from circulation.[9]

  • This compound: This compound is a highly potent, selective inhibitor that binds to the active site of neutrophil elastase.[7][8] Its high affinity prevents the enzyme from binding to and degrading its natural substrates, such as elastin in the lung's extracellular matrix.

The distinct inhibitory mechanisms are illustrated in the pathway diagram below.

G cluster_main Neutrophil Elastase (NE) Pathophysiology and Inhibition NE Neutrophil Elastase (Active Enzyme) Elastin Elastin (Extracellular Matrix) NE->Elastin cleaves InactiveComplex Inactive A1AT-NE Covalent Complex NE->InactiveComplex BlockedNE Inhibited NE NE->BlockedNE Degradation Elastin Degradation (Tissue Damage) Elastin->Degradation A1AT Alpha-1 Antitrypsin (Serpin) A1AT->NE traps (covalent) This compound This compound (Small Molecule Inhibitor) This compound->NE binds (high affinity)

Caption: Mechanisms of Neutrophil Elastase Inhibition.

Quantitative and Qualitative Comparison

The fundamental differences in the molecular nature of A1AT and this compound are reflected in their inhibitory potency, pharmacokinetics, and clinical application.

ParameterThis compoundAlpha-1 Antitrypsin (A1AT)Notes
Inhibition Constant (Ki) 0.0168 nM[8]Not typically measuredKi describes the equilibrium binding affinity. A lower value indicates higher potency.
Association Rate Constant (k_on) Not available6.5 x 10⁷ M⁻¹s⁻¹[3]This very high rate constant for A1AT reflects its rapid, near-instantaneous trapping of elastase, a characteristic of efficient serpins.

Note: A direct comparison of Ki and association rate constant is not straightforward. The extremely low Ki of this compound indicates exceptionally high binding affinity, while the high association rate for A1AT signifies remarkable speed of inhibition.

FeatureThis compoundAlpha-1 Antitrypsin (A1AT)
Compound Class Synthetic Small MoleculeEndogenous Protein (Serpin)[1]
Source/Origin Chemical SynthesisPurified from Pooled Human Plasma[10][11]
Molecular Weight Low~52 kDa[1]
Route of Administration Oral[8]Intravenous Infusion[10][11]
Therapeutic Approach Pharmacological InhibitionAugmentation / Replacement Therapy[10]
Primary Indication Investigational (Inflammatory Diseases)Alpha-1 Antitrypsin Deficiency (AATD)[2][5]
Clinical Status Development appears discontinuedFDA Approved, Clinical Standard[10]

Experimental Protocols

The evaluation of HNE inhibitors like this compound and A1AT relies on robust in vitro enzymatic assays. Below is a detailed protocol for a common fluorometric inhibition assay.

This assay quantifies the ability of a test compound to inhibit HNE's enzymatic activity by measuring the reduction in the cleavage of a fluorogenic substrate.

1. Materials and Reagents:

  • Human Neutrophil Elastase (HNE), purified enzyme

  • HNE Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Inhibitors (this compound, A1AT) dissolved in an appropriate solvent (e.g., DMSO)

  • Control Inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission ~400/505 nm)[12]

2. Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) and the control compound in Assay Buffer.

  • Enzyme-Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed amount of HNE enzyme to the wells containing the diluted inhibitors. Also include "no inhibitor" (enzyme activity) and "no enzyme" (background) controls. Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the HNE fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometric reader. Measure the increase in fluorescence intensity over time (kinetic mode). The rate of fluorescence increase is directly proportional to HNE activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Normalize the data by setting the "no inhibitor" control as 100% enzyme activity and the "no enzyme" control as 0%.

    • Plot the percentage of HNE inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The workflow for this experimental protocol is visualized below.

G cluster_workflow Experimental Workflow: HNE Inhibition IC50 Assay prep 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) plate 2. Plate Inhibitor Dilutions in 96-well Plate prep->plate add_enzyme 3. Add HNE Enzyme to Wells plate->add_enzyme incubate 4. Pre-incubate (Allow Enzyme-Inhibitor Binding) add_enzyme->incubate add_sub 5. Add Fluorogenic Substrate (Initiate Reaction) incubate->add_sub read 6. Kinetic Read (Measure Fluorescence vs. Time) add_sub->read analyze 7. Data Analysis (Calculate % Inhibition & IC50) read->analyze

Caption: Workflow for a fluorometric HNE inhibition assay.

Summary and Conclusion

This compound and Alpha-1 Antitrypsin represent two distinct strategies for neutralizing the damaging effects of neutrophil elastase.

  • Alpha-1 Antitrypsin is a biological, high-molecular-weight protein that serves as the physiological standard for elastase control. Its use as an intravenous augmentation therapy is a life-sustaining treatment for patients with a specific genetic deficiency, directly replacing the missing protein to restore the natural protease-antiprotease balance.[2][13]

  • This compound exemplifies the pharmacological approach: a highly potent, selective, and orally available small molecule designed to inhibit elastase activity. This strategy is not limited to genetic deficiencies but could theoretically be applied to a range of inflammatory diseases characterized by excessive neutrophil activity.

While A1AT remains the cornerstone of therapy for AATD, the development of small molecule inhibitors like this compound highlights the continued interest in targeting neutrophil elastase for broader therapeutic applications in respiratory and inflammatory medicine.

References

A Comparative Guide to the In Vivo Efficacy of SSR69071 and Other Human Leukocyte Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of SSR69071, a potent human leukocyte elastase (HLE) inhibitor, with other notable HLE inhibitors, Sivelestat and Alvelestat. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for research and development purposes.

Mechanism of Action: Inhibition of Human Leukocyte Elastase

Human leukocyte elastase is a serine protease released by neutrophils during inflammation. It plays a significant role in the degradation of extracellular matrix proteins, such as elastin, leading to tissue damage in various inflammatory conditions. This compound, Sivelestat, and Alvelestat are synthetic inhibitors that target HLE, thereby mitigating its destructive effects. The general mechanism involves the binding of the inhibitor to the active site of HLE, preventing its enzymatic activity. This action helps to reduce inflammatory responses and protect tissues from damage.[1][2]

HLE_Inhibition_Pathway General Signaling Pathway of HLE and its Inhibition cluster_inflammation Inflammatory Stimuli cluster_cellular_response Cellular Response cluster_tissue_damage Tissue Damage & Inflammation Cascade Pathogens Pathogens Neutrophil_Activation Neutrophil_Activation Pathogens->Neutrophil_Activation Tissue_Injury Tissue_Injury Tissue_Injury->Neutrophil_Activation HLE_Release HLE_Release Neutrophil_Activation->HLE_Release ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) HLE_Release->ECM_Degradation Pro_inflammatory_Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β) HLE_Release->Pro_inflammatory_Cytokine_Release PAR2_Activation PAR2 Activation HLE_Release->PAR2_Activation NF_kB_Activation NF-κB Pathway Activation Pro_inflammatory_Cytokine_Release->NF_kB_Activation MAPK_Activation MAPK Pathway Activation PAR2_Activation->MAPK_Activation This compound This compound This compound->HLE_Release Sivelestat Sivelestat Sivelestat->HLE_Release Alvelestat Alvelestat Alvelestat->HLE_Release

Mechanism of HLE and its inhibitors.

Quantitative Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the available quantitative data for this compound, Sivelestat, and Alvelestat from various in vivo studies.

Table 1: In Vitro Potency of HLE Inhibitors

CompoundTargetIC50Ki
This compound Human Leukocyte Elastase3.9 nM0.017 nM
Sivelestat Human Leukocyte Elastase--
Alvelestat Human Leukocyte Elastase12 nM9.4 nM

Table 2: In Vivo Efficacy in Animal Models of Lung Injury

CompoundAnimal ModelRoute of AdministrationDoseOutcome MeasureResult
This compound HLE-induced lung hemorrhage in miceOral-ID502.8 mg/kg
Sivelestat LPS-induced acute lung injury in ratsIntraperitoneal10 and 30 mg/kgLung Wet/Dry Ratio, Inflammatory Cytokines (TNF-α, IL-6)Significant reduction in lung edema and cytokine levels.
Alvelestat Smoke-induced airway inflammation in miceOral-Bronchoalveolar lavage (BAL) neutrophils and IL-1βSignificant reduction in neutrophil count and IL-1β levels.

Table 3: In Vivo Efficacy in Other Animal Models

CompoundAnimal ModelRoute of AdministrationDoseOutcome MeasureResult
This compound Carrageenan-induced paw edema in ratsOral-ED502.2 mg/kg
This compound HLE-induced paw edema in ratsOral-ED502.7 mg/kg
This compound Coronary ischemia-reperfusion injury in rabbitsIntravenous3 mg/kgInfarct size reduction39% reduction when given before ischemia, 37% reduction when given before reperfusion.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

HLE-Induced Lung Hemorrhage in Mice (this compound)

G cluster_protocol Experimental Workflow: HLE-Induced Lung Hemorrhage start Start treatment Oral administration of this compound or vehicle to mice start->treatment hle_induction Intratracheal instillation of human leukocyte elastase (HLE) treatment->hle_induction incubation Incubation period hle_induction->incubation euthanasia Euthanasia of mice incubation->euthanasia bal Bronchoalveolar lavage (BAL) fluid collection euthanasia->bal analysis Measurement of hemorrhage (e.g., hemoglobin content in BAL fluid) bal->analysis end End analysis->end

Workflow for HLE-induced lung hemorrhage.

Protocol:

  • Animal Model: Male mice are used for this study.

  • Drug Administration: this compound is administered orally (p.o.) at varying doses to different groups of mice. A control group receives the vehicle.

  • Induction of Lung Hemorrhage: A defined amount of human leukocyte elastase is instilled intratracheally into the lungs of the anesthetized mice.

  • Observation Period: The animals are monitored for a specific period to allow for the development of lung hemorrhage.

  • Assessment of Hemorrhage: At the end of the observation period, the mice are euthanized, and bronchoalveolar lavage (BAL) is performed. The amount of hemorrhage is quantified by measuring the hemoglobin concentration in the BAL fluid.

  • Data Analysis: The dose of this compound that causes a 50% reduction in hemorrhage (ID50) is calculated.

Carrageenan-Induced Paw Edema in Rats (this compound)

G cluster_protocol Experimental Workflow: Carrageenan-Induced Paw Edema start Start treatment Oral administration of this compound or vehicle to rats start->treatment edema_induction Subplantar injection of carrageenan into the rat hind paw treatment->edema_induction measurement Measurement of paw volume at various time points edema_induction->measurement analysis Calculation of edema inhibition measurement->analysis end End analysis->end

Workflow for carrageenan-induced paw edema.

Protocol:

  • Animal Model: Male Wistar rats are typically used.

  • Drug Administration: this compound is administered orally (p.o.) at different doses. A control group receives the vehicle.

  • Induction of Edema: A solution of carrageenan is injected into the subplantar region of the right hind paw of the rats.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each dose, and the effective dose that produces a 50% inhibition (ED50) is determined.

Coronary Ischemia-Reperfusion Injury in Rabbits (this compound)

G cluster_protocol Experimental Workflow: Coronary Ischemia-Reperfusion Injury start Start anesthesia Anesthetize rabbit start->anesthesia surgery Surgical preparation and coronary artery occlusion anesthesia->surgery treatment Intravenous administration of this compound or vehicle surgery->treatment Before ischemia or before reperfusion reperfusion Reperfusion of the coronary artery treatment->reperfusion staining Harvest heart and stain to delineate infarct area reperfusion->staining analysis Quantify infarct size staining->analysis end End analysis->end

Workflow for ischemia-reperfusion injury.

Protocol:

  • Animal Model: Anesthetized rabbits are used for this model.

  • Surgical Procedure: The left anterior descending coronary artery is occluded for a specific duration to induce ischemia.

  • Drug Administration: this compound is administered intravenously (i.v.) either before the onset of ischemia or just before reperfusion.

  • Reperfusion: The occlusion is released, and the heart is allowed to reperfuse for a set period.

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are delineated using specific staining techniques (e.g., triphenyltetrazolium chloride).

  • Data Analysis: The infarct size is expressed as a percentage of the area at risk, and the reduction in infarct size in the treated groups is compared to the control group.[3]

Concluding Remarks

The presented data indicates that this compound is a potent and orally active inhibitor of human leukocyte elastase with demonstrated in vivo efficacy in various models of inflammation and tissue injury. When compared to other HLE inhibitors like Sivelestat and Alvelestat, this compound shows comparable or potentially superior potency in preclinical models. This guide provides a foundational comparison to assist researchers in selecting the appropriate HLE inhibitor for their specific research needs. Further investigation into the clinical efficacy and safety of these compounds is warranted.

References

Reproducibility of Published Findings on the Human Leukocyte Elastase Inhibitor SSR69071: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on SSR69071, a potent and orally active inhibitor of human leukocyte elastase (HLE). Due to the challenges in accessing publications that directly reproduce or offer a head-to-head comparison of this compound with other HLE inhibitors, this guide focuses on presenting the key data from the original characterization study. The aim is to facilitate a foundational understanding of this compound's biochemical and pharmacological properties, providing a basis for future comparative and reproducibility studies.

Executive Summary

In Vitro Potency and Selectivity of this compound

The initial characterization of this compound revealed its potent inhibitory activity against human leukocyte elastase. The key quantitative metrics from these studies are summarized below.

ParameterValueSpecies
Ki (Inhibition Constant) 0.0168 ± 0.0014 nMHuman
k_on_ (Association Rate Constant) 0.183 ± 0.013 x 10^6^ M^-1^s^-1^Human
k_off_ (Dissociation Rate Constant) 3.11 ± 0.37 x 10^-6^ s^-1^Human
Ki (Inhibition Constant) 1.8 nMMouse
Ki (Inhibition Constant) 3 nMRat
Ki (Inhibition Constant) 58 nMRabbit

Table 1: In Vitro Inhibitory Activity of this compound against Leukocyte Elastase from Various Species. [1]

In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in rodent models of HLE-induced inflammation and tissue damage. The key findings are presented in the following table.

ModelParameterValueSpecies
HLE-induced Lung HemorrhageED_50_2.8 mg/kg, p.o.Mouse
HLE Inhibition in Bronchoalveolar Lavage Fluid (ex vivo)ED_50_10.5 mg/kg, p.o.Mouse
HLE-induced Paw EdemaED_30_2.7 mg/kg, p.o.Rat
Carrageenan-induced Paw EdemaED_30_2.2 mg/kg, p.o.Rat

Table 2: In Vivo Efficacy of Orally Administered this compound in Rodent Models. [1]

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification and reproduction of scientific findings. The following methodologies are based on the descriptions provided in the primary publication on this compound.[1]

In Vitro HLE Inhibition Assay
  • Enzyme and Substrate: Purified human leukocyte elastase and a specific chromogenic or fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) were used.

  • Assay Buffer: The reaction was typically performed in a buffer such as 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and a small percentage of DMSO to solubilize the inhibitor.

  • Procedure:

    • This compound was pre-incubated with HLE for a defined period to allow for inhibitor binding.

    • The enzymatic reaction was initiated by the addition of the substrate.

    • The rate of substrate hydrolysis was monitored spectrophotometrically or fluorometrically.

    • Inhibition constants (Ki), and association (k_on_) and dissociation (k_off_) rate constants were calculated from the kinetic data.

In Vivo Models of HLE-Induced Pathology
  • HLE-Induced Lung Hemorrhage in Mice:

    • Mice were fasted overnight before oral administration of this compound or vehicle.

    • After a specified time, human leukocyte elastase was instilled intratracheally.

    • After a further incubation period, bronchoalveolar lavage (BAL) was performed.

    • The amount of hemorrhage was quantified by measuring the hemoglobin content in the BAL fluid.

  • HLE-Induced Paw Edema in Rats:

    • Rats were pre-treated orally with this compound or vehicle.

    • Human leukocyte elastase was injected into the plantar surface of the rat paw.

    • Paw volume was measured at various time points after HLE injection using a plethysmometer.

    • The percentage inhibition of edema was calculated by comparing the paw volume in the treated versus the vehicle group.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental process, the following diagrams are provided.

HLE_Signaling_Pathway Neutrophil Neutrophil Activation HLE_Release HLE Release Neutrophil->HLE_Release ECM Extracellular Matrix (Elastin, Collagen) HLE_Release->ECM acts on Degradation Matrix Degradation ECM->Degradation Inflammation Inflammation Degradation->Inflammation Tissue_Damage Tissue Damage Degradation->Tissue_Damage This compound This compound This compound->Inhibition Inhibition->HLE_Release inhibits

Caption: Signaling pathway of Human Leukocyte Elastase (HLE) and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLE Inhibition Assay HLE Inhibition Assay Kinetic Analysis Kinetic Analysis HLE Inhibition Assay->Kinetic Analysis Determine Ki, kon, koff Determine Ki, kon, koff Kinetic Analysis->Determine Ki, kon, koff Animal Model Selection Animal Model Selection This compound Administration This compound Administration Animal Model Selection->this compound Administration Induction of Pathology Induction of Pathology This compound Administration->Induction of Pathology Efficacy Measurement Efficacy Measurement Induction of Pathology->Efficacy Measurement

Caption: General experimental workflow for the characterization of this compound.

Conclusion and Future Directions

The initial findings present this compound as a potent and orally bioavailable HLE inhibitor with significant efficacy in preclinical models of inflammation. However, the lack of independent reproducibility and direct comparative studies with other HLE inhibitors in the published literature highlights a critical gap. Future research should focus on:

  • Independent Replication: Conducting studies to independently verify the reported in vitro and in vivo findings for this compound.

  • Head-to-Head Comparisons: Performing direct comparative studies of this compound against other well-characterized HLE inhibitors (e.g., Sivelestat, Alvelestat) using standardized assays.

  • Expanded Profiling: Characterizing the selectivity profile of this compound against a broader panel of proteases to better understand its off-target effects.

Such studies are essential for validating the therapeutic potential of this compound and for providing the robust data package required for further drug development efforts.

References

A Comparative Benchmark of SSR69071 Against Next-Generation Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of SSR69071, a potent neutrophil elastase inhibitor, with next-generation elastase inhibitors, sivelestat and alvelestat. The following sections present a comprehensive analysis of their in vitro potency, selectivity, and in vivo efficacy based on available experimental data. Detailed methodologies for the key experiments are provided to aid in the interpretation of the presented data.

Mechanism of Action: Targeting Neutrophil Elastase

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release HNE, which can degrade components of the extracellular matrix, such as elastin. While crucial for pathogen defense, excessive HNE activity contributes to tissue damage in various inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and cystic fibrosis. This compound, sivelestat, and alvelestat are synthetic inhibitors designed to block the catalytic activity of HNE, thereby mitigating its pathological effects.

In Vitro Potency and Selectivity

The in vitro inhibitory activity of this compound, sivelestat, and alvelestat against human neutrophil elastase (HLE) has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for assessing their potency.

InhibitorGenerationIC50 (nM) vs. HLEKi (nM) vs. HLESelectivity Profile
This compound -3.9[1]0.017[1]Highly selective for human neutrophil elastase over elastases from other species (e.g., rat, mouse, rabbit)[1].
Sivelestat Second44[2][3][4]200[2][4]Selective for neutrophil elastase over other serine proteases like trypsin, thrombin, plasmin, and chymotrypsin[2][4].
Alvelestat Third12[5][6]9.4[5][7]At least 600-fold more selective for neutrophil elastase over other serine proteases[2][5].

Experimental Protocol: In Vitro Elastase Inhibition Assay

The inhibitory activity of the compounds against purified human neutrophil elastase is typically determined using a fluorogenic or chromogenic substrate-based assay.

  • Enzyme and Substrate Preparation: Purified human neutrophil elastase and a specific substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) are prepared in an appropriate assay buffer (e.g., Tris-HCl).

  • Inhibitor Incubation: The elastase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound, sivelestat, or alvelestat) for a defined period at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence or absorbance using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values are determined using the Cheng-Prusoff equation or by analyzing the enzyme kinetics under different substrate and inhibitor concentrations.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of these elastase inhibitors has been evaluated in various animal models of inflammatory diseases. Due to the lack of direct head-to-head comparative studies, the following data is presented from individual preclinical investigations.

InhibitorAnimal ModelKey Findings
This compound HLE-induced lung hemorrhage in miceDose-dependently inhibited lung hemorrhage with an ID50 of 2.8 mg/kg (p.o.)[1].
Sivelestat LPS-induced acute lung injury in ratsReduced lung injury, inflammation, and oxidative stress. Improved pulmonary oxygenation[8][9][10].
Alvelestat Cigarette smoke-induced airway inflammation in miceSignificantly reduced the number of bronchoalveolar lavage (BAL) neutrophils and IL-1β levels[2].
Chronic tobacco smoke-induced emphysema in guinea pigsPrevented airspace enlargement and small airway wall remodeling[2].
Experimental Protocols: In Vivo Models

HLE-Induced Lung Hemorrhage in Mice (for this compound)

  • Animal Model: Male BALB/c mice are commonly used.

  • Inhibitor Administration: this compound is administered orally (p.o.) at various doses prior to the induction of lung injury.

  • Induction of Lung Hemorrhage: Human neutrophil elastase is instilled intratracheally to induce acute lung hemorrhage.

  • Assessment of Efficacy: After a set period, the animals are euthanized, and bronchoalveolar lavage (BAL) is performed. The amount of hemorrhage is quantified by measuring the hemoglobin concentration in the BAL fluid. The ID50 is the dose of the inhibitor that reduces the hemorrhage by 50%.

LPS-Induced Acute Lung Injury in Rats (for Sivelestat)

  • Animal Model: Male Sprague-Dawley rats are frequently used.

  • Inhibitor Administration: Sivelestat is administered, often intravenously (i.v.) or intraperitoneally (i.p.), before or after the induction of lung injury.

  • Induction of Lung Injury: Lipopolysaccharide (LPS) from E. coli is administered intratracheally or intraperitoneally to induce a systemic inflammatory response and acute lung injury.

  • Assessment of Efficacy: Endpoints include measurement of lung wet-to-dry weight ratio (for edema), histological analysis of lung tissue for injury scoring, quantification of inflammatory cells (e.g., neutrophils) and cytokines (e.g., TNF-α, IL-6) in BAL fluid, and assessment of arterial blood gases to determine oxygenation[8][9].

Cigarette Smoke-Induced Airway Inflammation in Mice (for Alvelestat)

  • Animal Model: Female BALB/cJ mice are often utilized.

  • Inhibitor Administration: Alvelestat is administered orally (p.o.) daily.

  • Induction of Inflammation: Mice are exposed to cigarette smoke for a defined period (e.g., several days or weeks) to induce airway inflammation.

  • Assessment of Efficacy: Following the exposure period, BAL is performed to collect fluid and cells from the lungs. The total and differential cell counts (especially neutrophils) and the levels of pro-inflammatory cytokines like IL-1β in the BAL fluid are measured to assess the degree of inflammation[2][11].

Signaling Pathways and Experimental Workflows

The inhibition of neutrophil elastase by these compounds interferes with downstream signaling cascades that promote inflammation and tissue damage.

G cluster_0 Neutrophil Activation & HNE Release cluster_1 Elastase-Mediated Pathology cluster_2 Inhibitor Intervention cluster_3 Downstream Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil HNE_Release HNE Release Neutrophil->HNE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) HNE_Release->ECM_Degradation Epithelial_Damage Epithelial Damage HNE_Release->Epithelial_Damage Cytokine_Release Pro-inflammatory Cytokine Release HNE_Release->Cytokine_Release ERK_Pathway ERK Pathway HNE_Release->ERK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway HNE_Release->PI3K_Akt_Pathway Elastase_Inhibitors Elastase Inhibitors (this compound, Sivelestat, Alvelestat) Elastase_Inhibitors->Inhibition Inhibition->HNE_Release Inhibition ERK_Pathway->Cytokine_Release PI3K_Akt_Pathway->Cytokine_Release

Caption: Neutrophil elastase signaling pathway and points of inhibition.

G cluster_0 In Vitro Assay Workflow cluster_1 In Vivo Model Workflow A Purified HNE C Pre-incubation A->C B Inhibitor (Varying Concentrations) B->C D Substrate Addition C->D E Signal Detection (Fluor/Abs) D->E F IC50/Ki Calculation E->F G Animal Model H Inhibitor Administration G->H I Induction of Injury (HLE, LPS, Smoke) H->I J Endpoint Analysis (BAL, Histology) I->J

Caption: General experimental workflows for inhibitor characterization.

References

Critical Appraisal of SSR69071: A Comparative Guide to Human Leukocyte Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical appraisal of the therapeutic potential of SSR69071, a potent and selective inhibitor of human leukocyte elastase (HLE). Its performance is objectively compared with other HLE inhibitors, supported by available preclinical and clinical data. Detailed experimental methodologies for key assays are also provided to aid in the evaluation and potential design of future studies in the field of elastase-mediated inflammatory diseases.

Introduction to Human Leukocyte Elastase and its Inhibition

Human leukocyte elastase (HLE), a serine protease found in the azurophilic granules of neutrophils, plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for pathogen defense and tissue remodeling, excessive HLE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and ischemia-reperfusion injury. The development of HLE inhibitors is, therefore, a promising therapeutic strategy for these conditions.

This compound: A Preclinical Overview

This compound is a potent, orally active inhibitor of human leukocyte elastase. Preclinical studies have demonstrated its high affinity and selectivity for HLE.

Mechanism of Action

This compound acts as a selective inhibitor of human leukocyte elastase, thereby preventing the breakdown of elastin and other matrix proteins. This targeted action is anticipated to reduce inflammation and tissue injury in HLE-driven pathologies.

Preclinical Efficacy
  • In Vitro Potency: this compound is a high-affinity, potent inhibitor of HLE with an IC50 of 3.9 nM.

  • Animal Models:

    • In a mouse model of HLE-induced lung hemorrhage, orally administered this compound demonstrated a dose-dependent reduction in hemorrhage with an ED50 of 2.8 mg/kg.

    • In a rat model of acute coronary ischemia-reperfusion injury, this compound was shown to reduce the infarct size.

Comparative Analysis of HLE Inhibitors

The therapeutic landscape of HLE inhibitors includes several compounds that have been evaluated in various stages of development. This section compares this compound with notable alternatives: Sivelestat, Alvelestat, and Elafin.

Data Presentation: Quantitative Comparison of HLE Inhibitors
FeatureThis compoundSivelestatAlvelestat (MPH-966)Elafin (Tiprelestat)
Mechanism of Action Selective HLE inhibitorSelective HLE inhibitorSelective, reversible HLE inhibitorEndogenous inhibitor of HLE and Proteinase-3
Potency (IC50/Ki) IC50: 3.9 nM (HLE)-IC50: 12 nM, Ki: 9.4 nM (HLE)[1]Potent inhibitor of HLE and PR3[2]
Selectivity High for human elastaseHighly specific for HLE[3]>600-fold selective over other serine proteases[1]Also inhibits Proteinase-3[2]
Route of Administration OralIntravenousOralIntravenous, Subcutaneous
Development Status Preclinical (Development likely discontinued)Marketed in Japan and South Korea for ALI/ARDS[4]Phase 2 for AATD-associated lung disease[5][6][7]Phase 2 for PAH and post-operative inflammation[8]
Key Clinical Findings N/AMixed results in ALI/ARDS trials. Some studies show improved oxygenation but no significant effect on mortality[4][9][10][11].Significant reductions in biomarkers of lung disease activity in AATD patients[6][7][12]. Generally well-tolerated[6].Well-tolerated in Phase 1 and 2 trials. Showed potential benefits in post-operative recovery[13][14][15].
Signaling Pathway of HLE-Mediated Tissue Damage

The following diagram illustrates the central role of HLE in the inflammatory cascade leading to tissue destruction.

HLE_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., infection, injury) Neutrophil_Activation Neutrophil Activation and Degranulation Inflammatory_Stimuli->Neutrophil_Activation HLE_Release HLE Release Neutrophil_Activation->HLE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin) HLE_Release->ECM_Degradation Tissue_Damage Tissue Damage and Loss of Function ECM_Degradation->Tissue_Damage HLE_Inhibitors HLE Inhibitors (this compound, Sivelestat, Alvelestat, Elafin) HLE_Inhibitors->HLE_Release inhibit

Caption: HLE-mediated tissue damage pathway and point of intervention for HLE inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of HLE inhibitors.

Human Leukocyte Elastase (HLE) Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting HLE activity.

Materials:

  • Human Leukocyte Elastase (HLE), purified

  • Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 µL of the test compound dilutions to the wells of the 96-well plate. Include wells with Assay Buffer and DMSO as positive (no inhibition) and negative (vehicle) controls, respectively.[16]

  • Add 25 µL of the HLE enzyme solution (diluted in Assay Buffer) to each well.[16]

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[16]

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.[16]

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.[16]

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.[16]

Experimental Workflow:

HLE_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Test Compounds - HLE Enzyme - Substrate Start->Prepare_Reagents Add_Compounds Add Test Compounds to 96-well plate Prepare_Reagents->Add_Compounds Add_HLE Add HLE Enzyme Add_Compounds->Add_HLE Incubate_1 Incubate (15 min) Add_HLE->Incubate_1 Add_Substrate Add Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic, 30-60 min) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro HLE inhibition assay.

Rodent Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This in vivo model is used to assess the cardioprotective effects of a test compound.

Animals:

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Anesthetize the rat and initiate mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is confirmed by ST-segment elevation on an electrocardiogram (ECG).

  • Maintain ischemia for a defined period (e.g., 30 minutes).[17][18]

  • Release the ligature to allow for reperfusion of the myocardium for a specified duration (e.g., 2 hours or 24 hours).[18]

  • Administer the test compound (e.g., this compound) or vehicle at a specific time point (e.g., before ischemia, at the onset of reperfusion).

  • At the end of the reperfusion period, euthanize the animal and excise the heart.

  • Stain the heart with triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable tissue (red).

  • Calculate the infarct size as a percentage of the area at risk.

Experimental Workflow:

IR_Model_Workflow Start Start Anesthesia_Ventilation Anesthetize and Ventilate Rat Start->Anesthesia_Ventilation Thoracotomy Perform Thoracotomy Anesthesia_Ventilation->Thoracotomy LAD_Ligation Ligate LAD Coronary Artery (Ischemia) Thoracotomy->LAD_Ligation Drug_Administration Administer Test Compound or Vehicle LAD_Ligation->Drug_Administration Reperfusion Release Ligature (Reperfusion) Drug_Administration->Reperfusion Euthanasia_Heart_Excision Euthanize and Excise Heart Reperfusion->Euthanasia_Heart_Excision TTC_Staining TTC Staining Euthanasia_Heart_Excision->TTC_Staining Infarct_Size_Analysis Analyze Infarct Size TTC_Staining->Infarct_Size_Analysis End End Infarct_Size_Analysis->End

Caption: Workflow for a rat model of myocardial ischemia-reperfusion injury.

Mouse Model of Elastase-Induced Lung Hemorrhage/Emphysema

This in vivo model is used to evaluate the efficacy of HLE inhibitors in preventing lung damage.

Animals:

  • Mice (e.g., C57BL/6 or BALB/c)

Procedure:

  • Anesthetize the mouse.

  • Instill a solution of porcine pancreatic elastase (PPE) or human leukocyte elastase (HLE) intratracheally or intranasally to induce lung injury.

  • Administer the test compound (e.g., this compound) orally or via another route before or after elastase instillation.

  • After a defined period (e.g., hours for acute hemorrhage, or days to weeks for emphysema development), euthanize the animals.

  • For acute hemorrhage assessment, perform bronchoalveolar lavage (BAL) and measure hemoglobin or red blood cell count in the BAL fluid.

  • For emphysema assessment, fix and embed the lungs for histological analysis.[19]

  • Quantify the degree of airspace enlargement using morphometric techniques, such as measuring the mean linear intercept (Lm).[19]

Critical Appraisal and Future Perspectives

This compound demonstrated promising preclinical activity as a potent and selective HLE inhibitor. However, the lack of publicly available data on its clinical development since the early 2000s suggests that its progression may have been halted.

In comparison, other HLE inhibitors have advanced further. Sivelestat, despite its approval in some countries, has shown inconsistent clinical efficacy for ALI/ARDS in broader populations, highlighting the complexities of treating these syndromes. Alvelestat has shown more recent promise in a specific genetic disease, AATD-associated lung disease, where the role of unopposed HLE is well-defined. This suggests that targeting specific patient populations with a clear HLE-driven pathology may be a more successful strategy. Elafin, with its dual action on HLE and proteinase-3, represents another therapeutic approach, and its development for conditions like PAH is ongoing.

The therapeutic potential of any HLE inhibitor, including a compound like this compound, would depend on a favorable pharmacokinetic and safety profile in humans, as well as demonstrating clear clinical benefit in a well-defined patient population. Future research in this area should focus on robust clinical trial design, potentially utilizing biomarkers of HLE activity to guide patient selection and assess treatment response. While this compound itself may not have progressed, the lessons learned from its preclinical evaluation and the development of other HLE inhibitors continue to inform the quest for effective treatments for elastase-mediated diseases.

References

Safety Operating Guide

SSR69071: Comprehensive Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling SSR69071, ensuring safe and compliant disposal is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of this compound, its solutions, and contaminated materials, designed to ensure personnel safety and environmental protection. While one safety data sheet suggests that small quantities may be disposed of with household waste, this is not a recommended practice for laboratory environments, which adhere to stricter disposal regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below to inform handling and disposal decisions.

PropertyValue
Molecular Weight 556.63 g/mol
Formula C27H32N4O7S
Solubility Soluble to 10 mM in ethanol and to 25 mM in DMSO.
Purity ≥98%
Appearance Off-white to crystalline solid.[1][2]
Storage Temperature +4°C

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and its associated waste streams.

SSR69071_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Streams cluster_disposal_procedures Disposal Procedures start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, plasticware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid collect_liquid Collect in Labeled Solvent-Resistant Bottle liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps dispose_solid Dispose via Institutional EHS Pickup collect_solid->dispose_solid dispose_liquid Dispose via Institutional EHS Pickup collect_liquid->dispose_liquid dispose_sharps Dispose via Institutional EHS Pickup collect_sharps->dispose_sharps

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of this compound in various forms. These procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused or expired solid this compound powder and any materials contaminated with the solid compound (e.g., weighing boats, contaminated gloves, bench paper).

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Waste Collection:

    • Place all solid this compound waste into a designated, clearly labeled hazardous waste container. This should be a sturdy, sealable plastic bag or a drum liner.

    • Ensure the container is compatible with chemical waste.

  • Labeling:

    • Label the waste container with "Hazardous Waste."

    • List all contents, including "this compound" and any other contaminated materials.

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.

Protocol 2: Disposal of Liquid this compound Waste (DMSO and Ethanol Solutions)

This protocol is for the disposal of solutions of this compound in dimethyl sulfoxide (DMSO) or ethanol.

  • PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves.

  • Waste Segregation:

    • Do not dispose of this compound solutions down the drain.

    • Collect this compound solutions in a dedicated, solvent-resistant hazardous waste container (e.g., a high-density polyethylene or glass bottle with a screw cap).

    • Do not mix with incompatible waste streams. It is advisable to maintain separate waste containers for halogenated and non-halogenated solvents.

  • Waste Collection:

    • Carefully pour the liquid waste into the designated container, avoiding splashes.

    • Do not fill the container to more than 90% capacity to allow for vapor expansion.

    • Keep the container securely closed when not in use.

  • Labeling:

    • Clearly label the container with "Hazardous Waste."

    • List all constituents by percentage, for example: "this compound in DMSO (e.g., <1%)" or "this compound in Ethanol (e.g., <1%)".

    • Include relevant hazard information (e.g., "Flammable" for ethanol solutions).

  • Storage:

    • Store the liquid waste container in a designated satellite accumulation area, preferably within a flammable materials cabinet for ethanol solutions.

    • Utilize secondary containment (e.g., a chemical-resistant tray) to prevent spills.

  • Final Disposal:

    • Arrange for collection by your institution's EHS department.

Protocol 3: Decontamination and Disposal of Empty Containers and Labware

This protocol details the procedure for handling empty containers that held this compound and contaminated laboratory glassware or plasticware.

  • PPE: Wear appropriate PPE as described in the previous protocols.

  • Decontamination of Glassware:

    • Rinse the contaminated glassware three times with a suitable solvent in which this compound is soluble (e.g., ethanol or DMSO).

    • Collect the rinsate as hazardous liquid waste and dispose of it according to Protocol 2.

    • After rinsing, the glassware can typically be washed with soap and water for reuse.

  • Disposal of Empty Containers (Original Vials):

    • Triple rinse the empty container with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the original label to prevent misuse.

    • Dispose of the rinsed, defaced container in the appropriate solid waste stream as advised by your institution's EHS (this may be regular trash or a specific lab waste stream).

  • Disposal of Contaminated Plasticware:

    • Disposable plasticware that cannot be effectively decontaminated should be disposed of as solid hazardous waste according to Protocol 1.

Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • PPE: Wear appropriate PPE, including respiratory protection if dealing with a large amount of powder.

  • Containment and Cleanup:

    • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a hazardous waste container.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or a commercial spill kit) and place in a sealed hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

References

Essential Safety and Operational Guide for Handling SSR69071

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Neutrophil Elastase Inhibitor, SSR69071.

This document provides critical safety protocols, detailed experimental methodologies, and logistical information for the effective use of this compound in a laboratory setting. Our goal is to furnish you with the necessary information to conduct your research safely and efficiently, ensuring both personal safety and the integrity of your experimental outcomes.

Immediate Safety and Handling Protocols

This compound is a potent and selective inhibitor of neutrophil elastase. As with any active pharmacological agent, appropriate safety measures are paramount. The following guidelines are based on available safety data sheets and established laboratory safety practices.

Personal Protective Equipment (PPE):

A summary of required and recommended PPE for handling this compound is provided in the table below.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Eye Protection Safety GlassesANSI Z87.1 certified
Body Protection Laboratory CoatStandard
Respiratory Fume HoodRecommended for handling powder form

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Applications and Protocols

This compound has been utilized in preclinical studies to investigate its therapeutic potential in conditions associated with high neutrophil elastase activity, such as inflammatory diseases and ischemia-reperfusion injury.

In Vivo Models of Inflammation and Cardioprotection

1. Carrageenan- and Human Neutrophil Elastase (HNE)-Induced Paw Edema in Rats:

This model assesses the anti-inflammatory effects of this compound.

  • Animals: Male Wistar rats.

  • Procedure:

    • Induce paw edema by subplantar injection of either carrageenan or HNE.

    • Administer this compound orally (p.o.) at varying doses (e.g., up to 30 mg/kg).

    • Measure paw volume at regular intervals using a plethysmometer.

  • Endpoint: The effective dose (ED₃₀) of this compound for reducing paw edema was found to be 2.2 mg/kg for carrageenan-induced edema and 2.7 mg/kg for HNE-induced edema[1].

2. HNE-Induced Acute Lung Hemorrhage in Mice:

This experiment evaluates the protective effect of this compound on lung injury.

  • Animals: Male CD-1 mice.

  • Procedure:

    • Administer this compound orally (p.o.) at varying doses.

    • After a set time, instill human neutrophil elastase (HNE) intratracheally.

    • After 1 hour, perform bronchoalveolar lavage (BAL) to collect fluid.

    • Measure hemoglobin content in the BAL fluid to quantify hemorrhage.

  • Endpoint: this compound demonstrated a dose-dependent reduction in lung hemorrhage with an ED₅₀ of 2.8 mg/kg p.o.[1].

3. Myocardial Ischemia-Reperfusion Injury in Rabbits:

This protocol investigates the cardioprotective effects of this compound.

  • Animals: Anesthetized New Zealand White rabbits.

  • Procedure:

    • Subject the rabbits to 30 minutes of coronary artery occlusion followed by 120 minutes of reperfusion.

    • Administer this compound intravenously (i.v.) at doses of 1 or 3 mg/kg, either before ischemia or just prior to reperfusion.

    • Measure the myocardial infarct size.

  • Endpoint: this compound significantly reduced cardiac infarct size when administered before ischemia (-39% at 3 mg/kg) or just before reperfusion (-37% at 3 mg/kg)[2]. This cardioprotective effect was associated with the inhibition of cardiac elastase[2].

Quantitative Data Summary
ExperimentAnimal ModelAdministration RouteEffective DoseOutcomeReference
Paw Edema (Carrageenan)RatOral (p.o.)ED₃₀ = 2.2 mg/kgReduction in paw edema[1]
Paw Edema (HNE)RatOral (p.o.)ED₃₀ = 2.7 mg/kgReduction in paw edema[1]
Acute Lung HemorrhageMouseOral (p.o.)ED₅₀ = 10.5 mg/kgInhibition of HNE in BAL fluid[1]
Acute Lung HemorrhageMouseOral (p.o.)ED₅₀ = 2.8 mg/kgReduction in lung hemorrhage[1]
Myocardial InfarctionRabbitIntravenous (i.v.)3 mg/kg-39% reduction in infarct size (pre-ischemia)[2]
Myocardial InfarctionRabbitIntravenous (i.v.)3 mg/kg-37% reduction in infarct size (pre-reperfusion)[2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

G cluster_0 Neutrophil Activation cluster_1 Pathophysiological Effects of NE cluster_2 Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Release of Neutrophil Elastase (NE) Release of Neutrophil Elastase (NE) Neutrophil->Release of Neutrophil Elastase (NE) Degranulation Extracellular Matrix Degradation Extracellular Matrix Degradation Release of Neutrophil Elastase (NE)->Extracellular Matrix Degradation Cleavage of Pro-inflammatory Cytokines Cleavage of Pro-inflammatory Cytokines Release of Neutrophil Elastase (NE)->Cleavage of Pro-inflammatory Cytokines Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Amplification of Inflammation Amplification of Inflammation Cleavage of Pro-inflammatory Cytokines->Amplification of Inflammation This compound This compound This compound->Release of Neutrophil Elastase (NE) Inhibition

Caption: Mechanism of action of this compound in inhibiting neutrophil elastase.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Induction of Injury/Inflammation cluster_3 Post-treatment and Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization This compound Administration\n(p.o. or i.v.) This compound Administration (p.o. or i.v.) Randomization->this compound Administration\n(p.o. or i.v.) Vehicle Control Administration Vehicle Control Administration Randomization->Vehicle Control Administration Induction\n(e.g., Coronary Artery Occlusion, Carrageenan Injection) Induction (e.g., Coronary Artery Occlusion, Carrageenan Injection) This compound Administration\n(p.o. or i.v.)->Induction\n(e.g., Coronary Artery Occlusion, Carrageenan Injection) Vehicle Control Administration->Induction\n(e.g., Coronary Artery Occlusion, Carrageenan Injection) Reperfusion (if applicable) Reperfusion (if applicable) Induction\n(e.g., Coronary Artery Occlusion, Carrageenan Injection)->Reperfusion (if applicable) Sample Collection\n(e.g., Paw Volume, BAL Fluid, Heart Tissue) Sample Collection (e.g., Paw Volume, BAL Fluid, Heart Tissue) Reperfusion (if applicable)->Sample Collection\n(e.g., Paw Volume, BAL Fluid, Heart Tissue) Data Analysis Data Analysis Sample Collection\n(e.g., Paw Volume, BAL Fluid, Heart Tissue)->Data Analysis

References

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SSR69071

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